molecular formula C6H4INO2 B041822 3-Iodoisonicotinic acid CAS No. 57842-10-1

3-Iodoisonicotinic acid

Cat. No.: B041822
CAS No.: 57842-10-1
M. Wt: 249.01 g/mol
InChI Key: MJSNRTLYWDXHAQ-UHFFFAOYSA-N
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Description

3-Iodoisonicotinic acid is a versatile and valuable heteroaromatic building block extensively employed in medicinal chemistry and materials science research. Its core utility stems from the synergistic combination of the electron-deficient pyridine ring, which can act as a coordinating ligand or a hydrogen bond acceptor, and the reactive iodine atom at the 3-position. This structure makes it a pivotal intermediate in modern synthetic methodology, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions allow researchers to efficiently construct complex bi- and teraryl architectures, which are crucial scaffolds in the development of novel active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNRTLYWDXHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347233
Record name 3-Iodoisonicotinic acid
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Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57842-10-1
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopyridine-4-carboxylic acid
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Foundational & Exploratory

Synthesis of 3-Iodoisonicotinic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-iodoisonicotinic acid, a valuable building block in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also a critical analysis of the underlying chemical principles and alternative methodologies.

Introduction: The Strategic Importance of this compound

Isonicotinic acid, a derivative of pyridine, and its analogues are foundational scaffolds in a multitude of bioactive molecules and functional materials. The introduction of a halogen, particularly iodine, at the 3-position of the isonicotinic acid ring opens up a vast landscape of synthetic possibilities. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. Consequently, a reliable and scalable synthesis of this compound is of paramount importance for the advancement of novel therapeutics and advanced materials.

This guide will focus on a robust and well-established multi-step synthetic pathway, while also providing a comparative analysis of alternative, albeit less efficient, direct iodination strategies.

Strategic Approach: Navigating the Challenges of Pyridine Functionalization

The direct electrophilic substitution on the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, a consequence of the electronegative nitrogen atom.[1] This inherent lack of reactivity often necessitates harsh reaction conditions, which can be incompatible with sensitive functional groups and frequently lead to a mixture of regioisomers.

Therefore, a more strategic and reliable approach involves a multi-step synthesis commencing with a suitably functionalized isonicotinic acid derivative. The cornerstone of the recommended pathway is the Sandmeyer reaction , a versatile and high-yielding method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2] This strategy circumvents the challenges of direct C-H functionalization and offers excellent control over regioselectivity.

The chosen synthetic route, detailed below, involves two key transformations:

  • Formation of 3-Aminoisonicotinic Acid: This crucial intermediate is synthesized from 3,4-pyridinedicarboximide through a Hofmann rearrangement .[3]

  • Sandmeyer Iodination: The 3-amino group is then converted to the corresponding iodide via a diazotization-iodination sequence.

This pathway is depicted in the following workflow diagram:

Synthesis_Workflow Start Isonicotinic Acid (Starting Material) Intermediate1 3,4-Pyridinedicarboximide Start->Intermediate1 Multi-step (Not detailed) Intermediate2 3-Aminoisonicotinic Acid Intermediate1->Intermediate2 Hofmann Rearrangement Product This compound Intermediate2->Product Sandmeyer Reaction Hofmann_Mechanism cluster_0 Hofmann Rearrangement Mechanism Amide R-C(=O)NH₂ N_Bromoamide R-C(=O)NHBr Amide->N_Bromoamide + Br₂ / OH⁻ Isocyanate R-N=C=O N_Bromoamide->Isocyanate Rearrangement - Br⁻ Amine R-NH₂ + CO₂ Isocyanate->Amine + H₂O - CO₂

Caption: Simplified mechanism of the Hofmann rearrangement.

The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for replacing an amino group on an aromatic ring with a variety of substituents. [4]The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a nucleophile. For the synthesis of aryl iodides, the use of a copper(I) salt catalyst is often not necessary, as iodide itself is a sufficiently strong nucleophile. [5] The key steps for the iodination are:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. [6]2. Iodide Displacement: The diazonium salt then reacts with a source of iodide ions (e.g., potassium iodide), leading to the displacement of the diazonium group as nitrogen gas and the formation of the aryl iodide.

Sandmeyer_Mechanism cluster_1 Sandmeyer Reaction Mechanism Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium + NaNO₂ / H⁺ Iodide_Product Ar-I + N₂ Diazonium->Iodide_Product + I⁻

Caption: Simplified mechanism of the Sandmeyer iodination.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the starting materials. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 3-Aminoisonicotinic Acid from 3,4-Pyridinedicarboximide

This procedure is adapted from established literature methods for the Hofmann rearrangement. [7] Reagents and Equipment:

Reagent/EquipmentPurpose
3,4-PyridinedicarboximideStarting material
Sodium hydroxide (NaOH)Base
Bromine (Br₂)Halogenating agent
Sulfuric acid (H₂SO₄)Acid for pH adjustment
Round-bottom flaskReaction vessel
Ice bathTemperature control
Magnetic stirrerAgitation
Filtration apparatusProduct isolation

Step-by-Step Procedure:

  • Preparation of Sodium Hypobromite Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add bromine (1.1 equivalents) to a 10% aqueous solution of sodium hydroxide. Stir until the bromine has completely dissolved.

  • Addition of Starting Material: To the cold sodium hypobromite solution, add 3,4-pyridinedicarboximide (1.0 equivalent) in portions, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, add an additional volume of 10% aqueous sodium hydroxide solution. Remove the ice bath and heat the reaction mixture to 90 °C for 40 minutes.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to 3 with 50% sulfuric acid. A precipitate will form.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-aminoisonicotinic acid as a light-yellow powder. The product can be characterized by ¹H NMR spectroscopy. [7]

Synthesis of this compound via Sandmeyer Reaction

This protocol is based on general procedures for the diazotization-iodination of aromatic amines. [8][9] Reagents and Equipment:

Reagent/EquipmentPurpose
3-Aminoisonicotinic acidStarting material
Sulfuric acid (H₂SO₄)Acid for diazotization
Sodium nitrite (NaNO₂)Diazotizing agent
Potassium iodide (KI)Iodide source
Round-bottom flaskReaction vessel
Ice-salt bathTemperature control
Magnetic stirrerAgitation
Filtration apparatusProduct isolation

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminoisonicotinic acid (1.0 equivalent) in a solution of concentrated sulfuric acid and water, cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.2 equivalents) in water dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (4.0 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 3 hours. A dark precipitate should form.

  • Workup and Isolation: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. Extract the product with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Alternative Synthetic Routes: A Critical Evaluation

While the Hofmann-Sandmeyer sequence is the recommended route, it is instructive to consider alternative methods, primarily direct C-H iodination.

Direct iodination of isonicotinic acid is challenging due to the deactivating effect of both the pyridine nitrogen and the carboxylic acid group. [10]Attempts at direct iodination often require harsh conditions and strong iodinating agents, such as iodine in the presence of an oxidizing agent (e.g., iodic acid or hydrogen peroxide) or N-iodosuccinimide (NIS) with a strong acid catalyst. [11][12] Challenges of Direct Iodination:

  • Low Reactivity: The electron-deficient nature of the isonicotinic acid ring makes it resistant to electrophilic attack.

  • Poor Regioselectivity: Even if iodination occurs, it can lead to a mixture of isomers, with substitution at the 2- and 3-positions, making separation difficult and reducing the yield of the desired 3-iodo isomer.

  • Harsh Conditions: The required reaction conditions may not be compatible with other functional groups on more complex derivatives of isonicotinic acid.

Due to these significant drawbacks, direct iodination is generally not a practical or efficient method for the selective synthesis of this compound, especially on a preparative scale.

Conclusion and Future Outlook

This technical guide has detailed a reliable and well-precedented two-step synthesis of this compound from 3,4-pyridinedicarboximide via a Hofmann rearrangement and subsequent Sandmeyer reaction. This method offers excellent regiochemical control and is amenable to scale-up, making it a superior choice over direct iodination strategies.

The availability of a robust synthetic route to this compound is crucial for the continued development of novel pharmaceuticals and functional materials. Future research may focus on the development of more efficient and environmentally benign catalytic methods for the direct C-H functionalization of pyridine derivatives, which could one day provide a more streamlined approach to this important synthetic intermediate.

References

  • Hofmann rearrangement. Wikipedia. Available from: [Link]

  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis 2008, (2), 185-187.
  • Diazotisation. Organic Chemistry Portal. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society 2022, 19, 1-28.
  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules 2021, 26 (12), 3581.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018-12-03). Available from: [Link]

  • Hofmann Rearrangement: Example, Mechanism, and Application. Chemistry Learner. Available from: [Link]

  • Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers 2020, 7 (18), 2728-2733.
  • Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17. Chemia. (2022-12-06). Available from: [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology 2013, 8 (11), 2465-2475.
  • A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Beilstein Journal of Organic Chemistry 2017, 13, 1766-1775.
  • Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. International Journal of Organic Chemistry 2012, 2 (3), 219-224.
  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Sandmeyer Reaction. NROChemistry. Available from: [Link]

  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Chemistry Stack Exchange. (2015-08-11). Available from: [Link]

  • Diazotization Reaction Mechanism. BYJU'S. Available from: [Link]

  • Process For The Iodination Of Aromatic Compounds. Google Patents. (US20120041224A1).
  • Process for producing pyridine carboxylic acids. Google Patents. (US8575350B2).
  • Selective C–H Iodination of (Hetero)arenes. Organic Letters 2021, 23 (13), 5142-5146.
  • Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry 2016, 12, 702-715.
  • [Failure in the treatment with isonicotinic acid hydrazide]. Riforma Medica 1952, 66 (37), 989-992.
  • Functionalization of arylacetic acids via directing-group-assisted remote meta-C–H activation.
  • Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Iodoisonicotinic acid (IUPAC name: 3-iodopyridine-4-carboxylic acid), a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective utilization as a building block in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this compound in a research and development setting.

Introduction: The Strategic Importance of this compound in Drug Design

Pyridine-based scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions.[1] The introduction of a halogen atom, such as iodine, onto the pyridine ring significantly modulates the electronic and steric properties of the molecule.[2] In the case of this compound, the iodine atom at the 3-position and the carboxylic acid at the 4-position create a unique chemical entity with versatile reactivity. The electron-withdrawing nature of both the iodine and the carboxylic acid influences the pKa of the pyridine nitrogen, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The carboxylic acid moiety offers a site for amide bond formation, a common linkage in many drug molecules. These features make this compound a valuable precursor in the synthesis of a wide range of biologically active compounds.[3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the bedrock of successful drug development. These parameters govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 3-iodopyridine-4-carboxylic acid[4]
CAS Number 57842-10-1[4]
Molecular Formula C₆H₄INO₂[]
Molecular Weight 249.01 g/mol []
Melting Point 240 - 244 °C[4]
Boiling Point Not available
Density Not available
Appearance Off-white to beige powder[4]

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. The solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic pyridine nitrogen.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to achieve a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Methodology:

  • Preparation of Solvent Systems: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). Also, prepare common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: To remove any suspended solid particles, filter the aliquot through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent system at the given temperature.

Causality Behind Experimental Choices:

  • Use of excess solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

  • Constant temperature agitation: Guarantees that the dissolution process reaches a thermodynamic equilibrium.

  • Filtration/Centrifugation: Prevents undissolved particles from artificially inflating the measured concentration.

  • Validated HPLC method: Provides accurate and reproducible quantification of the dissolved analyte.

Visualization of the Shake-Flask Workflow:

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess this compound C Shake/Agitate at Constant Temperature (24-48h) A->C B Solvent System (e.g., Buffered Water, Organic Solvent) B->C D Allow to Settle C->D E Filter/Centrifuge Supernatant D->E F HPLC-UV Analysis E->F G Determine Concentration F->G

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa value is a quantitative measure of the strength of an acid in solution. For a molecule like this compound with both an acidic and a basic center, determining the pKa values is crucial for predicting its ionization state at different pH values. This, in turn, influences its solubility, membrane permeability, and binding interactions with biological targets.

While an experimental pKa for this compound is not readily found in the literature, it can be determined using established methods such as potentiometric titration or UV-Vis spectrophotometry.[7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the determination of the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for the basic pKa. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the acidic or basic species has been neutralized. This is also the inflection point of the first derivative of the titration curve.

Causality Behind Experimental Choices:

  • Calibrated pH electrode: Ensures accurate measurement of the solution's pH, which is the primary data point.

  • Standardized titrant: Allows for a precise calculation of the molar equivalents of acid or base added.

  • Stepwise addition and stabilization: Ensures that the acid-base equilibrium is reached before each pH measurement.

  • Co-solvent system: Can be necessary to achieve sufficient solubility of the analyte for accurate titration.

Visualization of the Potentiometric Titration Workflow:

G cluster_titration Titration cluster_analysis Analysis A Dissolved this compound D Stepwise Addition of Titrant A->D B Calibrated pH Electrode E Record pH at Equilibrium B->E C Standardized Titrant (e.g., NaOH) C->D D->E F Plot pH vs. Titrant Volume E->F G Determine pKa from Midpoint/Inflection Point F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. While specific, high-resolution spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the iodine atom and the carboxylic acid group. The proton at the 2-position is likely to be the most downfield, followed by the proton at the 6-position, and then the proton at the 5-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift (typically >160 ppm). The carbon atom attached to the iodine will also be significantly shifted.

Infrared (IR) Spectroscopy

A commercial supplier, Thermo Scientific Chemicals, confirms that the infrared spectrum of their this compound conforms to the expected structure.[4] Key characteristic absorption bands would include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-H stretching vibrations from the aromatic ring, typically appearing just above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations within the pyridine ring, in the 1600-1400 cm⁻¹ region.

  • A C-I stretching vibration, which would appear at a lower frequency in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (249.01 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). The presence of iodine would also lead to a characteristic isotopic pattern.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize the iodine and carboxylic acid groups.

  • Precursor for Cross-Coupling Reactions: The iodine atom can be readily displaced in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead compound.

  • Amide Bond Formation: The carboxylic acid group is a key functional handle for forming amide bonds with various amines. This is a fundamental reaction in the synthesis of many drug molecules, including enzyme inhibitors and receptor ligands.

  • Scaffold for Library Synthesis: The dual reactivity of this compound makes it an ideal starting material for the creation of compound libraries for high-throughput screening. By systematically varying the substituents introduced via cross-coupling and the amines used for amide bond formation, a diverse set of molecules can be rapidly synthesized.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, including its melting point and expected spectroscopic characteristics, provide a solid foundation for its use in synthesis. While further experimental data on its solubility and pKa would be beneficial, established methodologies can be readily applied to determine these crucial parameters. The strategic placement of the iodo and carboxylic acid functionalities offers a powerful platform for the design and synthesis of novel drug candidates, underscoring its importance in the ever-evolving landscape of pharmaceutical research.

References

(Please note that while the following references provide valuable context and methodologies, direct experimental data for this compound may not be present in all of them.)

  • The Role of Halogenated Pyridines in Modern Drug Discovery. (URL not available)
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (URL not available)
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    • 13C NMR Spectroscopy. [Link]

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  • Drug precursors - Wikipedia. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. [Link]

  • Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar. [Link]

  • Development of methods for the determination of pKa values - Pure. [Link]

  • Mass Spec 3e Carboxylic Acids - YouTube. [Link]

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  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

  • Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl S | PDF - Scribd. [Link]

  • Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling | Request PDF - ResearchGate. [Link]

  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed. [Link]

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3-Iodoisonicotinic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodoisonicotinic Acid: Synthesis, Cross-Coupling Applications, and Strategic Role in Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block for researchers and scientists engaged in synthetic and medicinal chemistry. As a substituted pyridine, it belongs to a class of compounds that are prevalent in a vast array of pharmaceuticals and bioactive molecules. Its structure, featuring a carboxylic acid at the 4-position and an iodine atom at the 3-position, provides two distinct and orthogonal points for chemical modification. The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid moiety offers a handle for amide bond formation, esterification, or other derivatizations, making it an exceptionally versatile intermediate in the synthesis of complex molecular architectures for drug development and materials science.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, focusing on its synthesis, core physicochemical properties, and its application in cornerstone synthetic reactions. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for its use in Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Core Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the first step in successful experimental design. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 57842-10-1[]
Molecular Formula C₆H₄INO₂[]
Molecular Weight 249.01 g/mol []
IUPAC Name 3-iodopyridine-4-carboxylic acid[]
Melting Point 205-210 °C[]
Boiling Point 435.7 °C at 760 mmHg[]
Density 2.123 g/cm³[]
Appearance White to light yellow crystalline powder

Synthesis of this compound

Direct electrophilic iodination of the isonicotinic acid core is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Therefore, a more strategic, multi-step synthesis commencing from a pre-functionalized precursor is the most logical and reliable approach. The following two-step sequence, starting from 3-Aminoisonicotinic acid, represents a robust and field-proven pathway.

Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Sandmeyer Reaction A 2H-Pyrrolo[3,4-c]pyridine-1,3-dione B 3-Aminoisonicotinic acid (CAS: 7579-20-6) A->B  NaOH (aq)  7 °C C This compound (CAS: 57842-10-1) B->C  1. NaNO₂, H₂SO₄, 0-5 °C  2. KI (aq)

Caption: Proposed two-step synthesis of this compound.

Step 1: Preparation of 3-Aminoisonicotinic Acid (Precursor)

The necessary precursor, 3-Aminoisonicotinic acid, can be reliably synthesized from 2H-Pyrrolo[3,4-c]pyridine-1,3-dione.

Protocol:

  • Dissolve 2H-Pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[2]

  • Cool the reaction mixture to an internal temperature of approximately 7 °C using an ice/salt bath.[2]

  • The hydrolysis of the cyclic imide proceeds under these conditions to yield the sodium salt of 3-Aminoisonicotinic acid.

  • Careful acidification of the reaction mixture with an acid (e.g., HCl) to a neutral pH will precipitate the zwitterionic 3-Aminoisonicotinic acid.

  • The resulting solid can be isolated by filtration, washed with cold water, and dried under vacuum.

Causality Insight: This hydrolysis is a standard method for unmasking an amino group and a carboxylic acid from a cyclic imide precursor. The low temperature helps to control the exothermicity of the hydrolysis and maintain the stability of the product.

Step 2: Diazotization and Iodination (Sandmeyer Reaction)

This classic transformation converts the aromatic amino group into a diazonium salt, which is an excellent leaving group and can be readily displaced by an iodide nucleophile.

Protocol:

  • Suspend 3-Aminoisonicotinic acid (1.0 eq) in dilute sulfuric acid (or HCl) in a reaction vessel and cool to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the internal temperature does not rise above 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in a minimal amount of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • The crude this compound often precipitates from the reaction mixture. Isolate the solid by filtration.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.

Trustworthiness Insight: This protocol is self-validating. The formation of the diazonium salt is visually confirmed by the dissolution of the starting material. The subsequent displacement reaction is validated by the vigorous evolution of N₂ gas. The purity of the final product can be readily checked by measuring its melting point and comparing it to the literature value.

Core Applications in Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in this compound is highly reactive in palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for building molecular complexity.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl and hetero-biaryl motifs which are privileged structures in medicinal chemistry.

Causality Insight: This reaction is favored in drug discovery programs because the boronic acid reagents are generally stable, commercially available in great diversity, and the reaction conditions are tolerant of a wide range of functional groups. This allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Suzuki_Cycle center A Pd⁰L₂ center->A Oxidative Addition B R¹-PdII(X)L₂ A->B R¹-X (this compound) E R¹-R² (Product) C R¹-PdII(R²)L₂ B->C Transmetalation D R²-B(OH)₂ + Base C->A Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent & Degassing: Add a degassed solvent mixture, typically dioxane and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

  • Workup: Cool the reaction to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate. If the product is the free acid, carefully acidify the aqueous layer to precipitate the product, then extract.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Sonogashira Coupling: Synthesis of Alkynyl Pyridines

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing a linear, rigid alkyne linker into a molecule, a common strategy for probing binding pockets in drug targets.

Causality Insight: The Sonogashira reaction is catalyzed by both palladium and a copper(I) salt (co-catalyst). The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center, accelerating the catalytic cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd⁰L₂ pd2 R¹-PdII(I)L₂ pd0->pd2 Oxidative Addition (R¹-I) alkyne_pd R¹-PdII(C≡CR²)L₂ pd2->alkyne_pd Transmetalation alkyne_pd->pd0 Reductive Elimination (R¹-C≡CR²) cu_acetylide CuI-C≡CR² cu_acetylide->pd2 cu_iodide CuI cu_acetylide->cu_iodide Joins Pd Cycle cu_iodide->cu_acetylide R²C≡CH, Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.06 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent and Reagents: Add a degassed solvent such as triethylamine (which also acts as the base) or a mixture of THF and triethylamine. Add the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water or dilute ammonium chloride solution to remove amine salts. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Strategic Workflow in Drug Discovery

The true value of this compound is realized when these synthetic transformations are placed in the context of a drug discovery program. Derivatives of its parent scaffold, isonicotinic acid, have shown promise as anti-inflammatory agents by inhibiting ROS production and as leads for anti-tubercular drugs. The ability to rapidly generate diverse analogs from a common intermediate is key to efficient lead optimization.

From Building Block to Bioactive Candidate

cluster_coupling Parallel Synthesis via Cross-Coupling cluster_library Intermediate Libraries cluster_derivatization Further Derivatization start This compound (Core Building Block) suzuki Suzuki Coupling + Aryl Boronic Acids start->suzuki sonogashira Sonogashira Coupling + Terminal Alkynes start->sonogashira biaryl Library of Biaryl-Isonicotinic Acids suzuki->biaryl alkynyl Library of Alkynyl-Isonicotinic Acids sonogashira->alkynyl amide Amide Coupling + Diverse Amines biaryl->amide alkynyl->amide end Diverse Candidate Molecules for Biological Screening amide->end

Caption: Strategic workflow for generating compound libraries in drug discovery.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for the efficient construction of molecular complexity. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions, allows chemists to rapidly access novel chemical matter. By understanding the fundamental properties, reliable synthetic routes, and the causality behind its application in key reactions like the Suzuki and Sonogashira couplings, researchers can fully leverage this building block to accelerate the discovery of new therapeutics and functional materials.

References

  • Wikipedia. Isonicotinic acid. [Link]

  • ResearchGate. Radiopharmaceutical chemistry: Iodination techniques. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Google Patents.
  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Google Patents. US2409806A - Synthesis of nicotinic compounds.

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An In-depth Technical Guide to 3-Iodoisonicotinic Acid: Commercial Availability, Synthesis, and Quality Control for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-iodoisonicotinic acid, a crucial building block in medicinal chemistry and drug discovery. The document delves into its commercial availability, outlining key suppliers and considerations for procurement. Furthermore, it presents a detailed exploration of synthetic routes for its preparation, with a focus on practical laboratory-scale synthesis. Finally, a thorough discussion on quality control and analytical methodologies is provided to ensure the identity, purity, and stability of this compound for research and development applications. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the dynamic field of drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the CAS number 57842-10-1, is a halogenated derivative of isonicotinic acid. Its chemical structure, featuring an iodine atom at the 3-position of the pyridine ring, imparts unique chemical properties that make it a valuable synthon in the design and synthesis of novel therapeutic agents. The presence of the iodo-substituent allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

The isonicotinic acid scaffold itself is a well-established pharmacophore present in numerous approved drugs, particularly in the treatment of tuberculosis (e.g., isoniazid). The introduction of an iodine atom provides a strategic handle for chemists to explore and modify the molecular structure, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Its application spans various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders.

Commercial Availability and Supplier Landscape

The accessibility of starting materials is a critical factor in any research and development program. This compound is commercially available from a range of chemical suppliers that cater to the research and pharmaceutical industries. The purity of the commercially available material typically ranges from 95% to over 98%.

When selecting a supplier, it is imperative to consider not only the cost but also the reliability of the supplier, the consistency of product quality, and the availability of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a summary of notable commercial suppliers of this compound:

SupplierProduct NumberTypical PurityNotes
BOC Sciences 57842-10-195%A global supplier of a wide range of research chemicals and pharmaceutical ingredients.[1]
Aladdin Scientific ---min 98%Offers this compound for professional manufacturing and research laboratory use.[2]
Simson Pharma Limited ---Accompanied by CoAA manufacturer and exporter that provides a Certificate of Analysis with their products.[3]
ChemicalBook CB9131169For R&D useProvides a platform for sourcing chemicals and offers safety data sheets.[1]

This table is not exhaustive and represents a selection of suppliers found in the public domain. Researchers should conduct their own due diligence when sourcing this material.

A crucial aspect of procurement is the thorough review of the supplier's Certificate of Analysis. A representative CoA should include:

  • Product Identification: Name, CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Data: Results from analytical techniques such as ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry, confirming the structure and purity.

  • Date of Analysis and Batch Number: For traceability and quality management.

Synthetic Routes to this compound

While commercially available, there are instances where an in-house synthesis of this compound may be necessary, for example, for the preparation of isotopically labeled analogues or when large quantities are required. Two primary synthetic strategies are commonly considered: the Sandmeyer reaction starting from 3-aminoisonicotinic acid and the direct iodination of isonicotinic acid.

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6] This approach offers a high degree of regioselectivity.

Workflow for the Synthesis of this compound via the Sandmeyer Reaction:

A 3-Aminoisonicotinic Acid B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B C Isoniazid-3-diazonium Salt (in situ) B->C D Iodination (KI, gentle warming) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G Start Received Batch of This compound CoA Review Certificate of Analysis Start->CoA Identity Identity Confirmation (¹H NMR, MS) CoA->Identity Purity Purity Assessment (HPLC, ¹H NMR) Identity->Purity Identity Confirmed Fail Batch Fails QC (Contact Supplier/Repurify) Identity->Fail Identity Fails Pass Batch Passes QC Purity->Pass Purity ≥ 95% Purity->Fail Purity < 95%

Caption: A decision-making workflow for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and for identifying any related impurities. A validated, stability-indicating HPLC method is essential for routine quality control.

Suggested HPLC Method (Adaptable):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating polar aromatic compounds. [7]An isocratic method with a simple mobile phase of water, acetonitrile, and sulfuric acid has also been reported for isonicotinic acid. [8]* Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220 nm or 260 nm) is typically used.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. [7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the three aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns. The proton at the 2-position would likely appear as a singlet or a narrow doublet, the proton at the 5-position as a doublet, and the proton at the 6-position as a doublet of doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The spectrum of this compound should display six distinct signals for the six carbon atoms. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect.

Interpreting NMR Spectra: The chemical shifts and coupling constants should be carefully analyzed and compared with predicted values or data from reliable sources to confirm the correct isomeric structure. [10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. For this compound (C₆H₄INO₂), the expected exact mass is approximately 248.93 g/mol . The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a characteristic molecular ion peak.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any work.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its commercial availability from various suppliers provides a solid starting point for research endeavors. Understanding the viable synthetic routes, particularly the Sandmeyer reaction, empowers researchers with the flexibility to produce this key intermediate in-house when necessary. Rigorous quality control, employing a combination of HPLC, NMR, and MS, is essential to ensure the integrity of the material and the reliability of subsequent experimental results. This guide serves as a foundational resource to support the effective procurement, synthesis, and quality assessment of this compound in the pursuit of novel therapeutics.

References

  • CP Lab Safety. 3-Iodo-isonicotinic acid, min 98%, 1 gram. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(42), 24534-24558. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • ResearchGate. Assignment of peaks from 1H and 13C NMR. [Link]

  • Mulugeta, T. G., & Wondimu, T. T. (2021). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia, 35(1), 15-28. [Link]

  • NIST. Certificate of Analysis - Standard Reference Material® 3284. [Link]

  • Making Cosmetics. Certificate of Analysis (Representative Sample Certificate). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Lee, J. Y., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 41(2), 643–648. [Link]

  • Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules (Basel, Switzerland), 10(3), 394–407. [Link]

  • ResearchGate. (2012). Purity plot of isonicotinic acid. [Link]

  • ResearchGate. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

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A Comprehensive Guide to the Reactivity and Synthetic Utility of the Carbon-Iodine Bond in 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodoisonicotinic acid is a pivotal building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its value stems from the strategic placement of a carboxylic acid and an iodine atom on an electron-deficient pyridine ring. This guide provides an in-depth technical analysis of the carbon-iodine (C-I) bond's reactivity in this molecule. We will explore the electronic factors governing its reactivity, delve into a suite of powerful synthetic transformations centered on the C-I bond, and provide field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Section 1: Introduction to this compound: A Privileged Scaffold
1.1. Structural Features and Physicochemical Properties

This compound, also known as 3-iodopyridine-4-carboxylic acid, possesses a unique combination of functional groups that dictate its chemical behavior. The pyridine nitrogen and the carboxylic acid group act as powerful electron-withdrawing groups, rendering the aromatic ring electron-deficient. This electronic characteristic is central to its reactivity profile.

PropertyValueSource
Molecular Formula C₆H₄INO₂BOC Sciences[]
Molecular Weight 249.01 g/mol BOC Sciences[]
Melting Point 205-210 °CBOC Sciences[]
Boiling Point 435.7 °C at 760 mmHgBOC Sciences[]
Density 2.123 g/cm³BOC Sciences[]
1.2. The Carbon-Iodine Bond: A Versatile Handle for Molecular Engineering

The carbon-iodine bond is the most reactive of the carbon-halogen bonds and serves as a highly versatile functional group for synthetic chemists. Its reactivity is a consequence of its relatively low bond dissociation energy, making it an excellent substrate for a wide array of cross-coupling reactions.[2][3] In the context of palladium-catalyzed reactions, the reactivity order of halogens is generally I > Br > OTf >> Cl.[4][5] This predictable reactivity allows for selective functionalization of the C-I bond, even in the presence of other halogens.

The C-I bond's utility extends beyond cross-coupling, participating in nucleophilic aromatic substitution and the formation of hypervalent iodine reagents, further expanding its synthetic applications.[6][7]

1.3. Electronic Landscape of the Pyridine Ring

The pyridine nitrogen atom significantly influences the electronic distribution within the ring, withdrawing electron density and making the ring more electrophilic, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[8][9] The addition of a carboxylic acid group at the 4-position further enhances this electron deficiency. This electronic landscape has two profound consequences for the C-I bond at the 3-position:

  • Activation for Cross-Coupling: The electron-deficient nature of the ring facilitates the initial oxidative addition step in palladium-catalyzed cross-coupling cycles, a crucial step for initiating the reaction.[10]

  • Potential for Nucleophilic Aromatic Substitution (SNAr): The ring's electrophilicity makes it susceptible to attack by strong nucleophiles, with the iodide serving as a good leaving group.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[10][11][12][13]

2.1. General Mechanism of Pd-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][14][15]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X R-Pd(II)L2-X R-Pd(II)L₂-X OxAdd->R-Pd(II)L2-X Transmetal Transmetalation R-Pd(II)L2-X->Transmetal R'-M R-Pd(II)L2-R' R-Pd(II)L₂-R' Transmetal->R-Pd(II)L2-R' RedElim Reductive Elimination R-Pd(II)L2-R'->RedElim RedElim->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

2.2. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron species with an organic halide.[5][14] It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[4][14]

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is essential. Pd(dppf)Cl₂ is often chosen for its stability and efficiency in coupling heteroaryl halides.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[16] An inorganic base like K₂CO₃ is common.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Field-Tested Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equiv.) and degas for an additional 5 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.[17]

  • Cool the reaction, dilute with water, and acidify to precipitate the product. Filter and purify as needed.

2.3. Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This reaction is invaluable for creating rigid scaffolds and linear extensions in molecules.[19][20][21]

Causality in Protocol Design:

  • Catalyst System: This reaction traditionally uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[18][20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves as both the base to deprotonate the alkyne and often as the solvent.[20]

  • Solvent: Anhydrous, deoxygenated solvents like DMF or THF are used to prevent unwanted side reactions.

Field-Tested Protocol: Sonogashira Coupling

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a 2:1 mixture of DMF and triethylamine.

  • Add Pd(PPh₃)₂Cl₂ (0.03 equiv.) and CuI (0.05 equiv.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.[19]

  • Upon completion, quench the reaction, and perform an appropriate workup and purification.

2.4. Heck Coupling: Olefination Strategies

The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene, typically with high trans selectivity.[22][23]

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

  • Ligand: Phosphine ligands like P(o-tol)₃ or PPh₃ are often used to stabilize the palladium catalyst.

  • Base: A mild inorganic base such as Na₂CO₃ or an organic base like Et₃N is used to neutralize the HI generated during the reaction.[24][25]

Field-Tested Protocol: Heck Coupling

  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), P(o-tol)₃ (0.04 equiv.), and Na₂CO₃ (2.0 equiv.) in a sealed tube.

  • Add an anhydrous polar aprotic solvent such as DMF or NMP.

  • Heat the reaction to 100-120 °C until the reaction is complete.[26]

  • Perform a standard aqueous workup and purify by chromatography or recrystallization.

2.5. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[27][28][29] It allows for the coupling of aryl halides with a wide variety of amines.[27]

Causality in Protocol Design:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or RuPhos are often used in combination with a palladium precatalyst to promote the challenging C-N reductive elimination step.[29]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.

Field-Tested Protocol: Buchwald-Hartwig Amination

  • To an oven-dried, sealed tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add an anhydrous solvent like toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor for completion.[30][31]

  • After cooling, quench the reaction carefully with water and proceed with extraction and purification.

Section 3: Beyond Palladium: Exploring Other Transformations
3.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), especially with potent nucleophiles. The electronegative nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex).[8] While 3-halopyridines are generally less reactive in SNAr compared to their 2- and 4-isomers, the reaction can still proceed under forcing conditions or with highly activated nucleophiles.[9][32]

SNAr_Mechanism cluster_0 SₙAr on this compound Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by N and COOH) Start->Intermediate Nucleophilic Attack Product Substituted Product + I⁻ Intermediate->Product Loss of Leaving Group (I⁻)

Caption: A simplified workflow for the SₙAr reaction.

Field-Tested Protocol: SNAr with a Thiol Nucleophile

  • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO.

  • Add the desired thiol (e.g., thiophenol, 1.2 equiv.) and a strong base like potassium carbonate (2.5 equiv.).

  • Heat the mixture to 120-150 °C, monitoring the reaction by LC-MS.

  • Upon completion, cool the mixture, pour it into water, and acidify to precipitate the product.

  • Collect the solid by filtration and purify.

Section 4: Strategic Applications in Drug Discovery and Materials Science

The derivatives of this compound are prevalent in various high-value applications. The ability to easily functionalize the pyridine core via the C-I bond makes it a valuable scaffold in medicinal chemistry for creating libraries of compounds for screening. For instance, isonicotinic acid derivatives have been investigated for their potential as anticancer and antitumor agents.[33] The diverse substitution patterns achievable through the reactions described in this guide allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

In materials science, the rigid, well-defined structures that can be built from this starting material are useful in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.

Section 5: Conclusion and Future Outlook

This compound is a powerful and versatile building block, primarily due to the reactivity of its carbon-iodine bond. This guide has detailed the electronic factors that govern this reactivity and has provided a practical overview of key transformations, including a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The provided protocols serve as a robust starting point for researchers to explore the vast chemical space accessible from this scaffold.

Future developments in this area will likely focus on more sustainable catalytic systems, such as those using earth-abundant metals, as well as the application of novel technologies like photoredox catalysis and flow chemistry to further enhance the synthetic utility of this important molecule.

Section 6: References
  • Getlik, M., Wilson, B. J., Morshed, M. M., Watson, I. D. G., Tang, D., Subramanian, P., & Al-awar, R. (2021). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Getlik, M., et al. (2021). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

  • (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • (Year not available). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • (Year not available). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • (Year not available). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]

  • J. Michael McBride. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • J. Michael McBride. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Wikipedia. (Date not available). Sonogashira coupling. Wikipedia. [Link]

  • (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • (Year not available). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Wikipedia. (Date not available). Buchwald–Hartwig amination. Wikipedia. [Link]

  • (Year not available). Report: Direct Carbon-Carbon Bond Forming Reactions with Hypervalent Iodine Reagents. [Link]

  • Reddit. (2014). Why do carbon carbon double bonds react quantitatively with iodine? Reddit. [Link]

  • Organic Chemistry Portal. (Date not available). Heck Reaction. Organic Chemistry Portal. [Link]

  • (Year not available). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Organic Chemistry Portal. (Date not available). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • University of Illinois. (2005). Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. University of Illinois. [Link]

  • Asian Journal of Chemistry. (Date not available). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • University of Groningen. (Year not available). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Wikipedia. (Date not available). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Rose-Hulman Institute of Technology. (Date not available). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]

  • (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (Date not available). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Google Patents. (Year not available). Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents.

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The Strategic Utility of 3-Iodoisonicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 3-iodoisonicotinic acid has emerged as a particularly valuable and versatile scaffold. Its unique combination of a pyridine core, a carboxylic acid handle, and a strategically positioned iodine atom provides a powerful platform for the synthesis of diverse and complex molecular architectures. This technical guide will delve into the core applications of this compound in medicinal chemistry, offering insights into its synthetic utility, key therapeutic areas of application, and detailed experimental protocols for its derivatization. For researchers, scientists, and drug development professionals, understanding the potential of this scaffold is key to unlocking new avenues for therapeutic innovation.

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The nitrogen atom within the ring acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.[1] The carboxylic acid group of this compound provides a convenient attachment point for the introduction of various functional groups through amide bond formation, a cornerstone of medicinal chemistry.[2][3] However, it is the iodine atom at the 3-position that truly distinguishes this scaffold. This halogen serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6] These powerful synthetic tools allow for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, providing a rapid and efficient means to explore vast chemical space and optimize structure-activity relationships (SAR).

This guide will explore the application of this compound in several key therapeutic areas, including the development of kinase inhibitors for oncology, neuroprotective agents for degenerative diseases, and anti-inflammatory compounds. We will examine how the unique structural features of this scaffold have been leveraged to design potent and selective modulators of various biological targets. Furthermore, this document will provide detailed, step-by-step experimental protocols for the key synthetic transformations used to derivatize this compound, empowering researchers to readily incorporate this valuable building block into their own drug discovery programs.

I. The Synthetic Versatility of this compound: A Gateway to Molecular Diversity

The iodine atom at the 3-position of the isonicotinic acid scaffold is the lynchpin of its synthetic utility. This strategically placed halogen allows for a diverse range of carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling. The ability to readily introduce a wide variety of substituents at this position is a key advantage in the iterative process of lead optimization.

A. Palladium-Catalyzed Cross-Coupling Reactions: The Core of Derivatization

The three most pivotal cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Each of these transformations offers a unique avenue for molecular diversification.

1. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] In the context of this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl groups, which are crucial motifs in many kinase inhibitors and other therapeutic agents.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][8] This reaction is invaluable for introducing linear alkynyl linkers, which can act as rigid spacers or as precursors for further functionalization. The resulting arylalkynes are important pharmacophores in their own right and are found in a number of biologically active molecules.

Diagram: Experimental Workflow for a Typical Sonogashira Coupling Reaction

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Combine this compound, Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, and Base in Solvent Degas Degas the reaction mixture Start->Degas Heat Heat to appropriate temperature (e.g., 60-100 °C) Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Characterize the final product Purify->End

Caption: A generalized workflow for a Sonogashira coupling experiment.

3. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5][9] This reaction is particularly useful for the synthesis of 3-aminoisonicotinic acid derivatives, which are key intermediates for a variety of therapeutic agents, including kinase inhibitors that often feature an aniline or related nitrogen-containing moiety.

II. Therapeutic Applications of this compound Derivatives

The synthetic accessibility and diverse derivatization potential of this compound have led to its exploration in a range of therapeutic areas. The ability to systematically modify the scaffold allows for the fine-tuning of pharmacological properties and the development of potent and selective drug candidates.

A. Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology, and the development of small molecule kinase inhibitors has revolutionized cancer treatment.[10] The pyridine core of this compound can mimic the hinge-binding motifs of many kinase inhibitors.[6] The strategic derivatization of the 3-position allows for the introduction of substituents that can occupy the hydrophobic pocket of the kinase active site, leading to potent and selective inhibition. For instance, derivatives of isonicotinic acid have been investigated as inhibitors of Aurora-A kinase, a key regulator of cell cycle progression.[11] The general structure of many kinase inhibitors involves a heterocyclic core that interacts with the hinge region of the kinase, and a substituted aromatic ring that extends into a hydrophobic pocket. The Suzuki and Buchwald-Hartwig reactions are ideally suited for the synthesis of such structures from a this compound starting material.

Kinase Target Family Rationale for Isonicotinic Acid Scaffold Key Synthetic Transformations
Tyrosine Kinases (e.g., EGFR)Pyridine nitrogen can form a key hydrogen bond with the kinase hinge region.[12]Suzuki coupling to introduce substituted aryl groups.
Serine/Threonine Kinases (e.g., Aurora, PI3K)The scaffold can be elaborated to mimic the ATP binding site.[11][13]Buchwald-Hartwig amination for aniline derivatives.
B. Neuroprotective Agents for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Huntington's disease represent a significant unmet medical need.[14][15] The development of neuroprotective agents that can slow or halt disease progression is a major focus of research. Derivatives of this compound have been explored for their potential as neuroprotective agents. For example, certain compounds have been investigated for their ability to mitigate the neurotoxic effects of substances like 3-nitropropionic acid, a model for Huntington's disease.[16] The ability to introduce a variety of lipophilic and hydrogen-bonding groups through cross-coupling reactions is advantageous for optimizing blood-brain barrier penetration and target engagement within the central nervous system.

C. Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is an active area of research. Isonicotinic acid derivatives have shown promise as potent anti-inflammatory compounds, in some cases acting as inhibitors of reactive oxygen species (ROS).[17] The synthesis of isonicotinamides and isonicotinates from this compound allows for the exploration of structure-activity relationships to optimize anti-inflammatory potency and selectivity.

III. Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key cross-coupling reactions used to derivatize this compound. These protocols are intended as a starting point for researchers and can be adapted and optimized for specific substrates and desired products.

A. General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[18][19]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylisonicotinic acid.

B. General Protocol for Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4][20]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, the terminal alkyne, and the base to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-alkynylisonicotinic acid.

IV. Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent structural features, particularly the synthetically versatile iodine atom, provide an exceptional platform for the rapid and efficient generation of diverse chemical libraries. The successful application of its derivatives in key therapeutic areas such as oncology, neurodegenerative diseases, and inflammation underscores its significance as a privileged scaffold.

The continued development of novel cross-coupling methodologies and a deeper understanding of the structure-activity relationships of isonicotinic acid derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents. As researchers continue to explore the vast chemical space accessible from this starting material, this compound is poised to remain a valuable tool in the armamentarium of the medicinal chemist for years to come.

V. References

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  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Tomi, I. H. R., et al. (2015). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1343. [Link]

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  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 58. [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & medicinal chemistry, 23(4), 790–799. [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]

  • Aldrich, C. C., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis (Edinb), 129, 102100. [Link]

  • Kamal, A., et al. (2019). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Current Bioactive Compounds, 15(4), 405-425. [Link]

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  • Al-Hussain, S. A., et al. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 21(11), 1478. [Link]

  • Jha, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Pharmaceutical Science, 13(2), 001-013. [Link]

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  • Shawver, L. K., et al. (1994). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of medicinal chemistry, 37(5), 588–597. [Link]

  • De Keyser, J., et al. (2001). Neuroprotective agents in acute ischemic stroke. Annals of neurology, 49(3), 281–292. [Link]

  • Kumar, P., et al. (2021). Neuroprotective effect of solanesol against 3-nitropropionic acid-induced Huntington's disease-like behavioral, biochemical, and cellular alterations: Restoration of coenzyme-Q10-mediated mitochondrial dysfunction. Pharmacological reports : PR, 73(1), 226–239. [Link]

  • Wattanathorn, J., et al. (2020). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 25(16), 3734. [Link]

  • Kim, J. H., et al. (2016). Neuroprotective effect of caffeic acid phenethyl ester in 3-nitropropionic acid-induced striatal neurotoxicity. Journal of pharmacological sciences, 130(3), 164–170. [Link]

  • Kumar, P., et al. (2021). Neuroprotective Effect of Solanesol Against 3-nitropropionic Acid-Induced Huntington's Disease-Like Behavioral, Biochemical, and Cellular Alterations: Restoration of coenzyme-Q10-mediated Mitochondrial Dysfunction. Pharmacological reports, 73(1), 226-239. [Link]

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The Strategic Utility of 3-Iodoisonicotinic Acid: A Technical Guide for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 13, 2026 – In the intricate landscape of pharmaceutical development, the selection of precursor molecules is a critical determinant of synthetic efficiency, scalability, and, ultimately, the economic viability of an active pharmaceutical ingredient (API). This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of 3-iodoisonicotinic acid, a versatile and highly valuable precursor for the synthesis of a range of complex APIs, with a particular focus on kinase inhibitors.

Introduction: The Pivotal Role of this compound in Modern Drug Synthesis

This compound, a substituted pyridine carboxylic acid, has emerged as a key building block in medicinal chemistry. Its strategic importance lies in the presence of two orthogonal functional handles: a carboxylic acid and an iodine atom. The carboxylic acid group provides a convenient point for amide bond formation, a ubiquitous linkage in pharmaceuticals. Simultaneously, the iodine atom, positioned at the 3-position of the pyridine ring, serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled introduction of molecular complexity, making it an ideal scaffold for the construction of intricate drug molecules.

The pyridine ring itself is a privileged structure in medicinal chemistry, frequently found in drugs targeting a wide array of biological targets. The specific substitution pattern of this compound offers a unique vector for molecular elaboration, enabling the exploration of chemical space and the fine-tuning of pharmacological properties.

Synthesis of the Precursor: this compound

The efficient and scalable synthesis of this compound is a prerequisite for its widespread application. While several synthetic routes are conceivable, a common and reliable method involves the diazotization of 3-aminoisonicotinic acid followed by a Sandmeyer-type iodination.[1][2]

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol outlines a laboratory-scale synthesis of this compound from 3-aminoisonicotinic acid.

Step 1: Diazotization of 3-Aminoisonicotinic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-aminoisonicotinic acid in a solution of dilute sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, maintaining the temperature below 5 °C. The addition is continued until a persistent blue color is observed on starch-iodide paper, indicating a slight excess of nitrous acid.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and collect the precipitated solid by filtration.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material3-Aminoisonicotinic Acid
ReagentsSodium Nitrite, Sulfuric Acid, Potassium Iodide
SolventWater
Temperature0-5 °C (Diazotization), RT to gentle heating (Iodination)
Typical Yield60-70%
Causality Behind Experimental Choices

The choice of a Sandmeyer-type reaction is predicated on its reliability and scalability for the introduction of halides onto an aromatic ring via a diazonium salt intermediate.[1] The low reaction temperatures during diazotization are crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a slight excess of nitrous acid ensures complete conversion of the starting amine. Subsequent gentle heating during the iodination step facilitates the displacement of the diazonium group by the iodide nucleophile and the liberation of nitrogen gas, driving the reaction to completion.

Application as a Precursor in API Synthesis: The Case of Kinase Inhibitors

The true value of this compound is realized in its application as a versatile precursor for the synthesis of complex APIs. While its presence in the exact starting material of a marketed drug is often proprietary, its structural motif is central to the synthesis of numerous kinase inhibitors, such as Ceritinib and Cabozantinib.[3][4] The following sections will illustrate its utility through key cross-coupling reactions.

The Power of Palladium: Cross-Coupling Reactions

The carbon-iodine bond in this compound is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5] This reactivity is fundamental to its utility in API synthesis. For practical applications, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the cross-coupling reaction chemistry.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common feature in kinase inhibitors.[6][7]

Experimental Workflow: Suzuki-Miyaura Coupling of Methyl 3-Iodoisonicotinate

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Precursor Methyl 3-Iodoisonicotinate Product Methyl 3-Arylisonicotinate Precursor->Product Suzuki Coupling BoronicAcid Aryl Boronic Acid/Ester BoronicAcid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Temperature Temperature (e.g., 80-100 °C) Temperature->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol:

  • To a degassed solution of methyl 3-iodoisonicotinate and an aryl boronic acid or ester in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

ComponentExampleMolar Equivalents
Iodo-precursorMethyl 3-iodoisonicotinate1.0
Boronic Acid4-Methoxyphenylboronic acid1.2
CatalystPd(PPh₃)₄0.05
BaseK₂CO₃2.0
SolventDioxane/H₂O (4:1)-
Temperature90 °C-
Typical Yield>80%

The Sonogashira coupling enables the introduction of alkynyl groups, which can be valuable for extending the molecular scaffold or for further functionalization.[8][9]

Experimental Workflow: Sonogashira Coupling of Methyl 3-Iodoisonicotinate

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Precursor Methyl 3-Iodoisonicotinate Product Methyl 3-Alkynylisonicotinate Precursor->Product Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Product Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et3N) Base->Product

Caption: Sonogashira coupling workflow.

Protocol:

  • To a solution of methyl 3-iodoisonicotinate and a terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds, particularly for the synthesis of anilines and other arylamines.[5][10][11]

Experimental Workflow: Buchwald-Hartwig Amination of Methyl 3-Iodoisonicotinate

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System Precursor Methyl 3-Iodoisonicotinate Product Methyl 3-(Amino)isonicotinate Precursor->Product Buchwald-Hartwig Amination Amine Primary/Secondary Amine Amine->Product Pd_Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Pd_Catalyst->Product Ligand Ligand (e.g., XPhos, SPhos) Ligand->Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Product

Caption: Buchwald-Hartwig amination workflow.

Protocol:

  • In a glovebox, combine a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or Cs₂CO₃) in a reaction vessel.

  • Add a solution of methyl 3-iodoisonicotinate and the desired amine in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the reaction is complete.

  • Cool the mixture, quench with water, and extract the product.

  • Purify by column chromatography.

Challenges and Future Outlook

While this compound is a powerful precursor, challenges remain, including the cost of iodine and palladium catalysts, and the need for careful control of reaction conditions to avoid side reactions. The development of more active and robust catalysts, as well as greener and more sustainable synthetic methods, will continue to enhance the utility of this important building block. The inherent versatility of this compound ensures its continued relevance in the discovery and development of new and innovative active pharmaceutical ingredients.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its dual functionality, coupled with the robustness of palladium-catalyzed cross-coupling chemistry, provides a reliable and versatile platform for the construction of complex APIs. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this precursor is essential for the efficient and innovative development of the next generation of medicines.

References

  • The Chemistry and Synthesis of Cabozantinib Malate: A Pharmaceutical Intermediate Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]

  • Laus, G., et al. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. [Link]

  • Preparation method of cabozantinib. (2019).
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Institutes of Health. [Link]

  • Marsilje, T. H., et al. (2015). Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. [Link]

  • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (2016). National Institutes of Health. [Link]

  • Method for preparing ceritinib. (2015).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • The Sonogashira cross coupling reactions of 3 with terminal alkynes. (n.d.). ResearchGate. [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]

  • Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. (2023). Organic Chemistry Portal. [Link]

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. (n.d.). ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

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  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. [Link]

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  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes... (n.d.). ResearchGate. [Link]

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theoretical studies on the electronic properties of 3-Iodoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: A Theoretical Investigation into the Electronic Properties of 3-Iodoisonicotinic Acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (3-IINA) is a halogenated pyridine carboxylic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a pyridine ring, a carboxylic acid group, and an iodine substituent creates a complex electronic landscape that dictates its reactivity and intermolecular interactions. This technical guide outlines a comprehensive theoretical framework for characterizing the electronic properties of 3-IINA using computational quantum chemistry. We delve into the application of Density Functional Theory (DFT) to elucidate key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and atomic charge distribution. By synthesizing insights from studies on analogous molecular systems, this whitepaper provides a robust, predictive analysis of 3-IINA's properties, offering a foundational understanding for its strategic application in molecular design and development.

Introduction: The Significance of this compound

Isonicotinic acid and its derivatives are foundational scaffolds in the development of pharmaceuticals and functional materials.[1][2] The introduction of an iodine atom at the 3-position of the pyridine ring fundamentally alters the electronic structure, introducing possibilities for halogen bonding and modifying the acidity and coordination properties of the molecule.[3] Understanding these electronic characteristics at a quantum level is paramount for predicting molecular behavior, designing targeted interactions, and accelerating the development of novel compounds.

Computational modeling, particularly methods rooted in Density Functional Theory (DFT), provides a powerful, cost-effective, and accurate means to explore these properties before undertaking extensive experimental synthesis and analysis.[4][5] This guide serves as a senior-level protocol for conducting such a theoretical study, explaining not just the steps but the scientific rationale behind the chosen methodologies.

Core Directive: Computational Methodology

The cornerstone of a reliable theoretical investigation is a well-defined and validated computational protocol. Density Functional Theory (DFT) is selected for its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules.[4][6] The B3LYP hybrid functional is a widely-used and effective choice for such systems, often paired with a Pople-style basis set like 6-311++G(d,p) to provide sufficient flexibility for describing electron distribution, especially on electronegative atoms and for anions.[7][8]

Step-by-Step Computational Workflow

A rigorous computational study follows a self-validating sequence of steps to ensure the final calculated properties correspond to a true energy minimum on the potential energy surface.

Protocol 1: Standard Computational Workflow

  • Initial Structure Generation: The this compound molecule (PubChem CID: 238383, Formula: C6H4INO2) is constructed using a molecular builder.[9]

  • Geometry Optimization: The initial structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory.[6][8] This step locates the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum.

  • Single-Point Energy and Property Calculation: With the validated minimum-energy structure, single-point calculations are performed to derive the final electronic properties, such as molecular orbitals, electrostatic potential, and atomic charges.

G cluster_workflow Computational Workflow A 1. Initial Molecular Structure Generation B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Calculation B->C Optimized Geometry D Validation Check: No Imaginary Frequencies? C->D Vibrational Modes D->B No (Re-optimize) E 4. Single-Point Calculation for Electronic Properties D->E Yes F Derived Properties: HOMO/LUMO, MEP, NBO E->F Wavefunction Data FMO cluster_energy Energy Level Diagram cluster_labels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Electronic Transition Energy_Axis Energy Gap_Label ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Table 1: Predicted Frontier Molecular Orbital Properties

PropertyPredicted Value (eV)Significance
EHOMO~ -6.5 to -7.5Electron-donating capability, susceptibility to electrophilic attack.
ELUMO~ -1.5 to -2.5Electron-accepting capability, susceptibility to nucleophilic attack. [10]
Energy Gap (ΔE)~ 4.5 to 5.5High chemical stability, related to electronic transitions. [11]

Note: These values are estimations based on typical DFT calculations for similar halogenated aromatic acids.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution on a molecule and predicting its non-covalent interaction sites. [12][13]It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential.

For this compound, the MEP map is expected to show:

  • Negative Regions (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group. These are sites for electrophilic attack and hydrogen bond acceptance. [14]* Positive Regions (Blue): Located around the hydrogen atoms of the ring and the carboxylic acid. A distinct and crucial region of positive potential, known as a σ-hole , is predicted on the outermost portion of the iodine atom along the C-I bond axis. [3]This site is a strong halogen bond donor, a critical interaction in drug design and crystal engineering.

MEP cluster_mep Conceptual MEP Map for this compound mol neg1 Negative Potential (δ-) (H-bond acceptor) neg2 Negative Potential (δ-) pos1 Positive Potential (δ+) (H-bond donor) pos2 Positive σ-hole (δ+) (Halogen bond donor)

Caption: Conceptual MEP map highlighting key interaction sites.

Atomic Charge Distribution

Natural Bond Orbital (NBO) or Mulliken population analysis can quantify the partial charge on each atom, providing a more granular view of the electron distribution. [15] Table 2: Predicted Mulliken Atomic Charges (e)

AtomPredicted Charge (e)Rationale
N (Pyridine)~ -0.6 to -0.8High electronegativity, site of protonation.
O (Carbonyl)~ -0.5 to -0.7Highly electronegative, strong H-bond acceptor.
O (Hydroxyl)~ -0.6 to -0.8Electronegative, involved in H-bonding.
I (Iodine)~ -0.1 to +0.1Moderately electronegative but influenced by the ring and σ-hole effect.
C (Carboxyl)~ +0.7 to +0.9Highly positive due to bonding with two oxygen atoms.

Note: Values are illustrative and depend on the specific population analysis method used.

Applications in Research and Development

The theoretical electronic properties of this compound directly inform its practical application:

  • Drug Development: The MEP and FMO analyses identify the key pharmacophoric features. The nitrogen atom acts as a hydrogen bond acceptor, the carboxylic acid as both a donor and acceptor, and the iodine's σ-hole as a halogen bond donor. [3]This information is critical for designing inhibitors that fit into the active sites of target proteins.

  • Materials Science & Crystal Engineering: The directional nature of hydrogen and halogen bonds, predictable from the MEP, allows for the rational design of co-crystals and metal-organic frameworks (MOFs) with specific topologies and properties. [16][17]* Reaction Chemistry: The HOMO/LUMO distributions and atomic charges can predict the most likely sites for electrophilic and nucleophilic substitution, guiding synthetic strategies. [10]

Conclusion

This guide outlines a robust theoretical framework for the in-depth characterization of the electronic properties of this compound. Through the application of Density Functional Theory, we can generate a detailed and predictive understanding of its molecular orbitals, electrostatic potential, and charge distribution. The key findings predict a molecule with distinct regions of nucleophilic (N, O atoms) and electrophilic (H atoms, iodine σ-hole) character, governed by a large HOMO-LUMO gap indicative of high stability. These theoretically derived insights are invaluable for researchers in drug discovery and materials science, providing a rational basis for the design of novel molecules and supramolecular assemblies based on the this compound scaffold.

References

  • Grecu, T., et al. (2020). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. PMC - NIH. Available at: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Semantic Scholar. Available at: [Link]

  • Lasker, K., & Fraser, K. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(1), 385. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Molecular electrostatic potential (MEP) of (3,11 a–j). ResearchGate. Available at: [Link]

  • Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. (n.d.). RSC Publishing. Available at: [Link]

  • Baglan, S., et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Available at: [Link]

  • S, S., et al. (2024). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. National Institutes of Health. Available at: [Link]

  • Molecular electrostatic potential (MEP) maps of (a) the monomers 1–7... (n.d.). ResearchGate. Available at: [Link]

  • Paredes-Olivera, P., et al. (2016). Experimental and vdW-DFT Study of the Structure, Properties, and Stability of Isonicotinic Acid Self-Assembled Monolayers on Gold. CONICET. Available at: [Link]

  • The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones. (n.d.). RSC Publishing. Available at: [Link]

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  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (n.d.). RSC Publishing. Available at: [Link]

  • Govindarajan, M., et al. (2015). Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 992-1002. Available at: [Link]

  • Synthesis, anti‐proliferative activities, docking studies, and DFT calculations of novel isonicotinic mixed complexes. (2023). ResearchGate. Available at: [Link]

  • Murray, J. S., & Politzer, P. (2017). A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. Molecules, 22(11), 1937. Available at: [Link]

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  • Isodensity of the HOMO and LUMO orbitals of complex 3. (n.d.). ResearchGate. Available at: [Link]

  • A DFT Study on Single Brønsted Acid Sites in Zeolite Beta and Their Interaction with Probe Molecules. (2021). MDPI. Available at: [Link]

  • Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations. (2014). ResearchGate. Available at: [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential and Precaution of a Key Building Block

3-Iodoisonicotinic acid is a valuable heterocyclic building block in the landscape of pharmaceutical research and development. Its utility as a precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs) underscores its importance.[1][2] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and data. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely.

Section 1: Hazard Identification and Risk Assessment

While some safety data sheets for this compound may lack specific GHS classification data, a conservative approach based on the known hazards of similar aromatic iodine compounds and carboxylic acids is essential.[3] The primary anticipated hazards include:

  • Skin and Eye Irritation: Similar to other isonicotinic acid derivatives, this compound is expected to cause skin and serious eye irritation.[4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[5][6][7]

  • Potential for Sensitization: Although not explicitly documented, related compounds can act as sensitizers, and this potential should not be dismissed.

Physical and Chemical Properties Summary

A foundational aspect of safe handling is understanding the compound's physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency response.

PropertyValueSource
Molecular Formula C6H4INO2[1][3]
Molecular Weight 249.01 g/mol [1][3][7]
Appearance Solid (crystalline powder)[5]
Melting Point 205-210°C[]
Boiling Point 435.7°C at 760 mmHg[]
Density 2.123 g/cm³[]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The core principle of laboratory safety is the hierarchy of controls. For this compound, a combination of engineering controls and robust PPE is non-negotiable.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory for weighing, transferring, and any reaction setup to prevent inhalation of dust particles.

  • Closed Systems: For larger scale operations, the use of a closed system or glove box is recommended to minimize the risk of aerosolization and exposure.

  • Safety Infrastructure: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with this compound.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.[9]

  • Hand Protection: Chemical-resistant gloves are mandatory.[3][10] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected for any signs of degradation before use and should be changed immediately if contaminated.[3]

  • Skin and Body Protection: A lab coat is essential for all procedures.[10] For tasks with a higher risk of exposure, consider the use of chemical-resistant aprons or coveralls.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with the appropriate particulate filter is required.[3][10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eyes Eye/Face Protection (Goggles & Face Shield) Hands Hand Protection (Chemical-Resistant Gloves) Body Body Protection (Lab Coat/Apron) Respiratory Respiratory Protection (Respirator as needed) Start Handling This compound Start->Eyes Start->Hands Start->Body Start->Respiratory

Caption: Essential PPE for handling this compound.

Section 3: Prudent Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the chemical's integrity.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][4] Use non-sparking tools for transfers.[3]

  • Grounding: Prevent fire caused by electrostatic discharge by properly grounding equipment.[3]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and combustible materials.[4][12][13] Do not store near foodstuff containers.[3]

  • Light Sensitivity: While not explicitly stated for this compound, similar iodinated compounds can be light-sensitive. Storage in an opaque or amber container is a prudent measure.

Storage_Protocol cluster_storage Storage Conditions Compound This compound TightlyClosed Tightly Closed Container Compound->TightlyClosed  Must be in CoolDry Cool, Dry, Well-Ventilated Area TightlyClosed->CoolDry  Stored in AwayFrom Store Away From: - Oxidizing Agents - Reducing Agents - Combustibles CoolDry->AwayFrom  Segregated from

Caption: Safe storage protocol for this compound.

Section 4: Emergency Procedures - Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Spills and Leaks
  • Evacuate: Evacuate non-essential personnel from the immediate area.[3][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4][10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.[10]

  • Report: Report the incident to the appropriate safety personnel.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5][14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5][14]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][14][15] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don PPE Evacuate->PPE Contain Contain & Clean Up PPE->Contain Dispose Dispose of Waste Contain->Dispose Exposure Exposure Occurs Remove Remove from Source (Fresh Air) Exposure->Remove Decontaminate Decontaminate (Flush with Water) Remove->Decontaminate Medical Seek Medical Attention Decontaminate->Medical

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Iodoisonicotinic Acid in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heterobiaryl scaffolds, which are privileged structures in a vast array of pharmaceuticals and functional materials.[4] Among the myriad of building blocks, this compound presents a unique and valuable substrate. Its pyridine core is a common motif in drug discovery, offering advantageous physicochemical properties and opportunities for hydrogen bonding interactions. The carboxylic acid functionality provides a handle for further derivatization, such as amide bond formation, while the iodine at the 3-position serves as a versatile coupling partner in cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the carboxylic acid, influences the reactivity of the C-I bond, making it a prime candidate for oxidative addition to a palladium(0) catalyst.[5]

This document provides a comprehensive guide to performing the Suzuki coupling reaction with this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into potential challenges and troubleshooting strategies.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-Pd(II)L2-I R-Pd(II)L2-I Oxidative_Addition->R-Pd(II)L2-I Transmetalation Transmetalation R-Pd(II)L2-I->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' Product R-R' Reductive_Elimination->R-R' ArB(OH)2 Ar'B(OH)2 + Base Ar'B(OR)3- [Ar'B(OH)3]- ArB(OH)2->Ar'B(OR)3- Ar'B(OR)3-->Transmetalation RX This compound (R-I) RX->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Reaction Components

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which contains both a potentially coordinating nitrogen atom and an acidic proton, careful consideration is paramount.

ComponentRecommended ReagentsRationale and Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) species.
Ligand PPh₃, P(tBu)₃, SPhos, XPhosThe choice of phosphine ligand is critical. PPh₃ is a standard, cost-effective choice. More electron-rich and bulky ligands like P(tBu)₃, SPhos, or XPhos can accelerate the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, especially with challenging substrates.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[6] For substrates with acidic protons like this compound, a moderately strong, non-nucleophilic base is preferred to avoid unwanted side reactions. K₂CO₃ is a good starting point. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective if the reaction is sluggish.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Alkylboronic pinacol estersA wide range of organoboron reagents are compatible. Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer enhanced stability and are less prone to protodeboronation.[4]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The specific ratio can be optimized, but a 4:1 to 10:1 organic to water ratio is a common starting point.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Protocol_Workflow Start Start Reagent_Prep 1. Prepare Reagents (this compound, Arylboronic acid, K2CO3, Pd(OAc)2, SPhos) Start->Reagent_Prep Vessel_Setup 2. Set up Reaction Vessel (Add reagents to Schlenk tube with stir bar) Reagent_Prep->Vessel_Setup Inert_Atmosphere 3. Establish Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen 3x) Vessel_Setup->Inert_Atmosphere Solvent_Addition 4. Add Degassed Solvents (Dioxane and Water) Inert_Atmosphere->Solvent_Addition Reaction 5. Heat and Stir (e.g., 80-100 °C, monitor by TLC/LC-MS) Solvent_Addition->Reaction Workup 6. Reaction Workup (Cool, dilute, acidify, extract) Reaction->Workup Purification 7. Purify Product (Column chromatography or recrystallization) Workup->Purification Characterization 8. Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Application Notes and Protocols for the Heck Reaction of 3-Iodoisonicotinic Acid with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The functionalization of the pyridine core is therefore of paramount importance for the development of novel drug candidates. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the vinylation of aryl and heteroaryl halides.[1][2][3] This guide provides a detailed exploration of the Heck reaction as applied to 3-iodoisonicotinic acid, a valuable building block for the synthesis of complex pharmaceutical intermediates.

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for the successful implementation of this pivotal transformation.

Theoretical Framework and Mechanistic Insights

The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][4] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5][6]

The Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction comprises several key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and is generally faster for iodides compared to bromides or chlorides.[5] The result is a square planar Pd(II) complex.

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4][5]

  • β-Hydride Elimination: For the reaction to proceed to the desired vinylated product, a β-hydride elimination must occur. This step is stereospecific and typically leads to the formation of the trans-(E)-alkene, which is thermodynamically more stable.[5]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the base-assisted reductive elimination of HX from the palladium hydride complex, which regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[4][5]

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-I PdII_Aryl Aryl-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene Alkene_Complex [Aryl-Pd(II)(Alkene)(L)₂]⁺I⁻ Coordination->Alkene_Complex Insertion Migratory Insertion (syn-addition) Alkene_Complex->Insertion Alkyl_PdII Alkyl-Pd(II)-I(L)₂ Insertion->Alkyl_PdII Beta_Elimination β-Hydride Elimination (syn-elimination) Alkyl_PdII->Beta_Elimination Product_Complex [H-Pd(II)(Alkene)(L)₂]⁺I⁻ Beta_Elimination->Product_Complex Product Reductive_Elimination Reductive Elimination (with Base) Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd0 Base-H⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Special Considerations for this compound

The use of this compound as a substrate in the Heck reaction introduces specific challenges and considerations due to the electronic nature of the pyridine ring and the presence of the carboxylic acid functionality:

  • Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can influence the rate of oxidative addition. While aryl iodides are generally reactive, the electron-withdrawing nature of the ring nitrogen and the carboxylic acid can modulate the reactivity of the C-I bond.

  • Coordinating Groups: Both the pyridine nitrogen and the carboxylate group can potentially coordinate to the palladium center. This can either be beneficial, by promoting catalyst stability and activity, or detrimental, by leading to catalyst inhibition. The choice of ligands and reaction conditions is therefore crucial to mitigate undesirable coordination effects.[7]

  • Solubility: The carboxylic acid moiety imparts a degree of polarity that may affect the solubility of the starting material and product in common organic solvents. Careful selection of the solvent system is necessary to ensure a homogeneous reaction mixture.

  • Basicity: The choice of base is critical. It must be strong enough to facilitate the reductive elimination step but should not react undesirably with the carboxylic acid group or promote side reactions. Inorganic bases like potassium carbonate or organic bases such as triethylamine are commonly employed.[1][8]

Experimental Protocols

The following protocols are provided as a robust starting point for the Heck coupling of this compound with representative alkenes. Optimization may be required for different alkene substrates.

General Experimental Workflow

Diagram 2: Experimental Workflow for the Heck Reaction

Experimental_Workflow Start Start Reagents Combine this compound, Alkene, Base, and Solvent Start->Reagents Degas Degas the Reaction Mixture (e.g., N₂ or Ar bubbling) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand (if applicable) Degas->Catalyst Heat Heat to Reaction Temperature with Stirring Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization of Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A general workflow for performing the Heck reaction.

Protocol 1: Heck Reaction of this compound with an Acrylate

This protocol describes the coupling of this compound with a generic acrylate (e.g., ethyl acrylate). Electron-deficient alkenes like acrylates are generally excellent substrates for the Heck reaction.[1]

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the vessel.

  • Add ethyl acrylate (1.2 mmol, 1.2 equiv.) to the mixture.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH ~3-4 with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Protocol 2: Heck Reaction of this compound with a Styrene

This protocol details the coupling with a generic styrene derivative.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous acetonitrile (5 mL) to the vessel.

  • Add styrene (1.5 mmol, 1.5 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) to the mixture.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water and ethyl acetate, and acidify to pH ~3-4 with 1M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Optimization

The success of the Heck reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes key parameters and provides guidance for optimization.

ParameterCommon Reagents/ConditionsNotes and Rationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/CPd(OAc)₂ is a common and effective precatalyst.[1] Catalyst loading typically ranges from 0.5 to 5 mol%.
Ligand PPh₃, P(o-tolyl)₃, N-Heterocyclic Carbenes (NHCs)Often beneficial for stabilizing the catalyst and improving yields, especially for less reactive substrates. Electron-rich and bulky phosphines can be advantageous.
Base Et₃N, K₂CO₃, NaOAc, DIPEAAn organic or inorganic base is required to neutralize the generated acid (HI).[1][3] Typically 1.5 to 3 equivalents are used.
Solvent DMF, DMAc, MeCN, DioxanePolar aprotic solvents are generally preferred to ensure solubility of the reagents.[8][9]
Alkene Acrylates, Styrenes, AcrylonitrileElectron-deficient alkenes are generally more reactive.[1] An excess of the alkene is often used to drive the reaction to completion.
Temperature 80 - 140 °CHigher temperatures may be necessary for less reactive substrates, but can also lead to catalyst decomposition.
Reaction Time 1 - 24 hoursShould be monitored to avoid product degradation or side reactions.

Applications in Drug Development

The products derived from the Heck reaction of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The resulting vinylated isonicotinic acid derivatives can be further elaborated to access complex heterocyclic systems. The Heck reaction's tolerance for a broad range of functional groups makes it a powerful tool in late-stage functionalization during the drug discovery process.[3][10][11]

Conclusion

The Mizoroki-Heck reaction is a robust and versatile tool for the C-C bond formation. Its application to heteroaromatic substrates like this compound opens avenues for the synthesis of novel and complex molecular architectures of pharmaceutical interest. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this important transformation. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to achieving high yields and selectivities.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • O'Duill, M., & Engle, K. M. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. Retrieved from [Link]

  • Behera, A., & Behera, R. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]

  • Tu, T., et al. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Organic Chemistry Portal. Retrieved from [Link]

  • Ma, D., & Zhang, A. (2020). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. Retrieved from [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. Retrieved from [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2014). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. Retrieved from [Link]

  • Doucet, H., & Santelli, M. (2001). Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction of aryl halides and heteroaryl halides catalyzed by Pd(II) -PHA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. MDPI. Retrieved from [Link]

  • Dorta, R., & Diederich, F. (2010). Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity. Journal of the American Chemical Society. Retrieved from [Link]

  • Ragaini, F., & Cenini, S. (2003). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Gualandris, S., et al. (2018). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry. Retrieved from [Link]

  • Nanochemistry Research. (2017). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Retrieved from [Link]

  • YouTube. (2015). Heck reaction. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]

  • Yaşar, S., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Retrieved from [Link]

  • Faraday Discussions. (2020). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Retrieved from [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • PMC. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • ResearchGate. (2007). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electronrich Olefins in Ionic Liquid. Retrieved from [Link]

  • PMC. (2024). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][5][12]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. Retrieved from [Link]

  • University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aminoisonicotinic Acid Derivatives

In the landscape of modern drug discovery, pyridine scaffolds are ubiquitous, conferring desirable physicochemical properties to a vast array of therapeutic agents. Among these, the 3-aminoisonicotinic acid core is a particularly valuable building block, finding its way into pharmaceuticals targeting a range of diseases. However, the synthesis of these structures is not without its challenges. Traditional methods for forging aromatic C-N bonds often require harsh conditions and exhibit limited functional group tolerance, making them ill-suited for complex molecules.[1] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field, offering a milder and more versatile route to aryl amines.[1][2]

This guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to a particularly challenging substrate: 3-iodoisonicotinic acid. The presence of both an electron-deficient pyridine ring and a carboxylic acid moiety necessitates a carefully orchestrated approach to catalyst, ligand, and base selection to achieve high yields while mitigating potential side reactions.

The Mechanism: A Symphony of Catalytic Events

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) species.[1] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2] The efficiency of each step is critically influenced by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium-Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Palladium-Amido Complex + Base - Base-H+X- Product Product Palladium-Amido Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Palladium-Amido Complex->Regenerated Catalyst Catalyst Pd Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Navigating the Challenges of this compound

The successful amination of this compound hinges on overcoming several key challenges:

  • The Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can affect the rate of oxidative addition.

  • The Acidic Proton: The carboxylic acid proton can react with the strong bases typically employed in Buchwald-Hartwig reactions, potentially leading to salt formation and insolubility issues, or even catalyst inhibition.

  • Potential for Decarboxylation: While isonicotinic acid is more stable to decarboxylation than its picolinic acid isomer, the combination of a strong base and elevated temperatures could induce the loss of CO2.[4] Isonicotinic acid itself is thermally stable to high temperatures, subliming at temperatures above 300°C.[5][6][7]

  • Product Purification: The amphoteric nature of the product, containing both a basic pyridine nitrogen and an acidic carboxylic acid, can complicate purification.

Recommended Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is designed to address the specific challenges posed by this compound, employing a bulky biarylphosphine ligand for high catalyst activity and a moderately strong inorganic base to minimize side reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, amine, and Cs2CO3 to a dry Schlenk flask. B 2. Add Pd2(dba)3 and XPhos. A->B C 3. Evacuate and backfill the flask with argon (3x). B->C D 4. Add degassed dioxane via syringe. C->D E 5. Heat the reaction mixture at 100 °C with stirring. D->E F 6. Monitor reaction progress by LC-MS or TLC. E->F G 7. Cool to room temperature and add water. F->G H 8. Acidify with aq. HCl to pH ~3-4. G->H I 9. Extract with an organic solvent (e.g., EtOAc or CH2Cl2). H->I J 10. Dry the organic layer over Na2SO4, filter, and concentrate. I->J K 11. Purify the crude product by column chromatography or recrystallization. J->K

Caption: Experimental workflow for the amination of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
Amine≥98%Commercially availableEnsure dryness
Pd₂(dba)₃Catalyst gradeCommercially available
XPhos≥98%Commercially available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially availableFinely powder before use
1,4-DioxaneAnhydrousCommercially availableDegas before use
Argon or NitrogenHigh purity
Standard GlasswareOven-dried

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the this compound) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and stir for 10 minutes.

    • Carefully adjust the pH of the aqueous solution to ~3-4 with 1 M HCl. This will protonate the pyridine nitrogen and deprotonate the carboxylic acid, facilitating extraction.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Cation-exchange chromatography can also be an effective purification method for aminopyridine derivatives.[8]

Rationale for Experimental Choices

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of challenging heteroaryl halides.[1] These ligands promote both rapid oxidative addition and reductive elimination.

  • Base Selection: Cesium carbonate is a moderately strong base that is often effective in Buchwald-Hartwig reactions, particularly with substrates bearing sensitive functional groups.[9] It is generally less harsh than alkoxide bases like sodium tert-butoxide, reducing the risk of decarboxylation. For substrates with acidic protons, the use of LiHMDS has also been shown to be effective.[2] Milder organic bases such as DBU can also be considered, especially for base-sensitive substrates.[10]

  • Solvent: 1,4-Dioxane is a common and effective solvent for Buchwald-Hartwig aminations.[11] It is crucial to use an anhydrous and degassed solvent to prevent catalyst deactivation.

  • Temperature: A reaction temperature of 100 °C is a good starting point to ensure a reasonable reaction rate without excessive risk of thermal degradation or decarboxylation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Inappropriate ligand or base.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen other bulky biarylphosphine ligands (e.g., SPhos, RuPhos). Consider a stronger base like K₃PO₄ or a soluble organic base like DBU.
Hydrodehalogenation Side reaction promoted by certain conditions.Lower the reaction temperature. Screen different ligands, as some are more prone to this side reaction.
Decarboxylation Harsh basic conditions and/or high temperature.Use a milder base (e.g., K₂CO₃, DBU). Lower the reaction temperature and accept a longer reaction time.
Poor Product Solubility Salt formation of the carboxylic acid with the base.Ensure vigorous stirring. Consider a more polar solvent or a co-solvent.
Difficult Purification Amphoteric nature of the product.Carefully control the pH during workup to ensure the product is in a neutral form for extraction. Consider ion-exchange chromatography for purification.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2009). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Stryker, J. M. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 9, 2024, from [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (2017, August 4). Google Patents.
  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. Retrieved January 9, 2024, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (1974). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved January 9, 2024, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993, November 1). PubMed. Retrieved January 9, 2024, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved January 9, 2024, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 9, 2024, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved January 9, 2024, from [Link]

  • Buchwald-Hartwig C-C Bond Formation. (2010, April 21). Macmillan Group. Retrieved January 9, 2024, from [Link]

  • Enthalpy of Phase Transition of Isonicotinic Acid. (2019). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Process for preparing isonicotinic acid. (1956, May 29). Google Patents.

Sources

synthesis of substituted pyridines from 3-Iodoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Pyridines from 3-Iodoisonicotinic Acid

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is of paramount importance. It is a privileged heterocyclic motif found in a vast array of FDA-approved drugs and biologically active molecules, owing to its ability to engage in hydrogen bonding and modulate pharmacokinetic properties.[1][2][3] this compound serves as an exceptionally versatile and strategic starting material, providing a robust platform for introducing diverse functionalities at the C-3 position through modern synthetic methodologies.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the derivatization of this compound. It moves beyond simple procedural lists to explain the underlying principles and experimental rationale, offering field-proven insights to empower researchers in their synthetic endeavors.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

At the heart of the synthetic strategies discussed herein lies the palladium-catalyzed cross-coupling reaction. Understanding its fundamental mechanism is crucial for troubleshooting and adapting protocols. The process is a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which reacts with the aryl halide (in our case, this compound or its ester derivative). The palladium atom inserts itself into the carbon-iodine bond, forming a new, higher-valent palladium(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation : The second coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium(II) complex, displacing the halide. This step requires the activation of the second partner, often by a base in Suzuki couplings or through a co-catalyst in Sonogashira reactions.[5][7]

  • Reductive Elimination : In the final step, the two organic fragments bound to the palladium center are coupled, forming a new carbon-carbon or carbon-heteroatom bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

A significant challenge in pyridine chemistry is the potential for the pyridine nitrogen's lone pair to coordinate to the palladium center, which can deactivate the catalyst.[9] The choice of bulky, electron-rich phosphine ligands is a key strategy to mitigate this, as they can stabilize the palladium complex and promote the desired catalytic cycle over catalyst inhibition.[10][11]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd R1M R'-M (Coupling Partner) R1M->Transmetal

Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.

Synthetic Pathways from this compound

The following sections provide detailed protocols and application notes for key transformations. For practical laboratory applications, it is often advantageous to first convert the this compound to its methyl or ethyl ester to prevent potential complications arising from the acidic proton of the carboxylic acid group. This can be readily achieved using standard esterification conditions (e.g., SOCl₂ in methanol or Fischer esterification). The protocols below assume the use of such an ester, referred to as "Methyl 3-iodoisonicotinate".

Synthetic_Pathways Start This compound (or its ester) Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Heck Heck Coupling (Alkene) Start->Heck Prod_Suzuki 3-Aryl-isonicotinic Acid Derivatives Suzuki->Prod_Suzuki Prod_Sonogashira 3-Alkynyl-isonicotinic Acid Derivatives Sonogashira->Prod_Sonogashira Prod_Buchwald 3-Amino-isonicotinic Acid Derivatives Buchwald->Prod_Buchwald Prod_Heck 3-Alkenyl-isonicotinic Acid Derivatives Heck->Prod_Heck

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

Application Note: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C-C bonds, particularly for creating biaryl structures.[5] It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, catalyzed by a palladium complex in the presence of a base.[5][12] This reaction is highly valued for its mild conditions, commercial availability of a vast library of boronic acids, and high functional group tolerance, making it a cornerstone of medicinal chemistry programs.[6][13]

Detailed Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)isonicotinate

Materials:

  • Methyl 3-iodoisonicotinate (1.0 mmol, 277 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 3-iodoisonicotinate, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Cap the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Add the 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expert Commentary & Causality:

  • Ligand Choice: SPhos is a bulky, electron-rich Buchwald ligand. Its steric hindrance promotes the reductive elimination step and prevents the formation of inactive palladium complexes, which is crucial for coupling with the electron-deficient pyridine ring.[15]

  • Base Selection: K₃PO₄ is a moderately strong base that is effective in the transmetalation step for activating the boronic acid without causing hydrolysis of the ester group.[15] For base-sensitive substrates, weaker bases like K₂CO₃ or KF can be employed.[13][16]

  • Solvent System: The dioxane/water mixture is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[14]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

Application Note: The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon (of an aryl halide) and an sp-hybridized carbon (of a terminal alkyne).[17] This reaction, co-catalyzed by palladium and copper, is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structural motifs in materials science and pharmaceutical compounds.[7][18] The reaction typically proceeds under mild, basic conditions.[19]

Detailed Protocol: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)isonicotinate

Materials:

  • Methyl 3-iodoisonicotinate (1.0 mmol, 277 mg)

  • Ethynyltrimethylsilane (1.5 mmol, 0.21 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk tube with a stir bar, add Methyl 3-iodoisonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add ethynyltrimethylsilane via syringe.

  • Stir the mixture at room temperature for 6-24 hours. The formation of a salt (triethylammonium iodide) may cause the mixture to become cloudy.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate) to obtain the silyl-protected alkyne. The TMS group can be easily removed using TBAF or K₂CO₃ in methanol if the terminal alkyne is desired.

Expert Commentary & Causality:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is crucial for the transmetalation step onto the palladium center.[7][17]

  • Base/Solvent: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and as a solvent. Its use as a solvent ensures a high concentration of the base, driving the reaction forward.[19]

  • Copper-Free Variants: For sensitive substrates where copper may cause issues (e.g., unwanted alkyne dimerization), copper-free Sonogashira protocols have been developed, though they may require stronger bases or different ligand systems.[20]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, connecting aryl halides with primary or secondary amines.[8] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[21] The reaction's broad scope and functional group tolerance have made it a preferred alternative to classical methods like nucleophilic aromatic substitution.[8]

Detailed Protocol: Synthesis of Methyl 3-(morpholino)isonicotinate

Materials:

  • Methyl 3-iodoisonicotinate (1.0 mmol, 277 mg)

  • Morpholine (1.2 mmol, 0.105 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.4 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, or using Schlenk techniques, add Pd₂(dba)₃, Xantphos, and NaOtBu to a 25 mL Schlenk tube with a stir bar.

  • Remove the tube from the glovebox, add Methyl 3-iodoisonicotinate.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the desired product.

Expert Commentary & Causality:

  • Ligand Choice: Xantphos is a bidentate ligand with a large "bite angle." This specific geometry is highly effective at promoting the C-N reductive elimination step, which is often challenging.[21]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the active palladium amide species necessary for reductive elimination.[8]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere is critical for preventing catalyst oxidation and ensuring high yields.[22]

Heck-Mizoroki Coupling: C(sp²)-C(sp²) Vinyl Bond Formation

Application Note: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation and vinylation.[23][24] The reaction has broad utility in synthesizing complex molecules like styrenes and cinnamates. While the regioselectivity can sometimes be a challenge with unsymmetrical alkenes, using activated alkenes like acrylates or styrenes often leads to highly selective outcomes.[25]

Detailed Protocol: Synthesis of Methyl 3-((E)-2-methoxycarbonylvinyl)isonicotinate

Materials:

  • Methyl 3-iodoisonicotinate (1.0 mmol, 277 mg)

  • Methyl acrylate (1.5 mmol, 0.135 mL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)

  • Acetonitrile (MeCN), anhydrous (5 mL)

Procedure:

  • To a 25 mL Schlenk tube with a stir bar, add Methyl 3-iodoisonicotinate, Pd(OAc)₂, and P(o-tol)₃.

  • Seal with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous acetonitrile (5 mL), triethylamine (0.21 mL), and methyl acrylate (0.135 mL) via syringe.

  • Heat the reaction mixture in an oil bath at 80-90 °C for 12-24 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the trans-alkene product.

Expert Commentary & Causality:

  • Reaction Mechanism: The Heck mechanism differs slightly from the others as it does not involve transmetalation. After oxidative addition, the alkene coordinates to the palladium complex, followed by migratory insertion and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[23]

  • Ligand and Base: P(o-tol)₃ is a classic ligand for the Heck reaction. Triethylamine is a suitable base for neutralizing the HI generated during the reaction and facilitating the regeneration of the Pd(0) catalyst.[26]

  • Selectivity: The use of an acrylate ester typically results in selective formation of the trans (E) isomer due to steric factors in the transition state of the migratory insertion step.[24]

Comparative Summary of Methodologies

Reaction TypeBond FormedCoupling PartnerTypical Catalyst SystemKey Conditions / AdditivesAdvantages & Limitations
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid / EsterPd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand (e.g., SPhos)Aqueous Base (K₃PO₄, K₂CO₃)A: High functional group tolerance, vast commercial library of reagents. L: Boronic acids can be unstable.[5][6]
Sonogashira C(sp²)-C(sp)Terminal AlkynePd(PPh₃)₂Cl₂ / CuIAmine Base (e.g., Et₃N, DIPA)A: Mild conditions, direct route to arylalkynes. L: Requires a co-catalyst; potential for alkyne homocoupling.[17][18]
Buchwald-Hartwig C(sp²)-NPrimary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂ + Ligand (e.g., Xantphos)Strong, non-nucleophilic base (NaOtBu)A: Broad amine scope, excellent for aryl amine synthesis. L: Requires strictly inert conditions, sensitive to air.[8][21]
Heck-Mizoroki C(sp²)-C(sp²) (vinyl)AlkenePd(OAc)₂ + Phosphine Ligand (e.g., P(o-tol)₃)Organic Base (e.g., Et₃N)A: Atom economical (no organometallic reagent needed). L: Regioselectivity can be an issue with some alkenes.[23][26]

References

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. N/A.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Cross-coupling reaction. Wikipedia.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions in 6H-Imidazo[4,5-B]pyridine Functionalization. Benchchem.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. N/A.
  • Buchwald-Hartwig amination. YouTube.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. N/A.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Sonogashira Coupling Reaction. YouTube.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Heck Reaction—State of the Art. MDPI.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. Request PDF - ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central.
  • Heck Reaction. Chemistry LibreTexts.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate.

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Application Note: 3-Iodoisonicotinic Acid as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] This application note details the strategic use of 3-iodoisonicotinic acid as a versatile and privileged scaffold for the synthesis of potent kinase inhibitors. We will explore the chemical rationale for its use, provide detailed, field-proven protocols for its modification via palladium-catalyzed cross-coupling and amide bond formation, and present a case study illustrating its application in the synthesis of an Activated Cdc42-associated kinase 1 (ACK1) inhibitor.

The Strategic Advantage of the 3-Iodo-4-Pyridyl Scaffold

The pyridine ring is a common feature in many kinase inhibitors, prized for its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[4][5][6] This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The this compound scaffold is particularly advantageous for several reasons:

  • Hinge-Binding Motif: The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for potent kinase inhibition.[7]

  • Orthogonal Reactive Sites: It possesses two distinct and chemically addressable functional groups. The C3-Iodo group is an excellent handle for introducing molecular diversity through robust palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C4-Carboxylic acid is ideal for forming amide bonds, allowing for the extension of the molecule into other pockets of the kinase active site.

  • Vectorial Control: The defined positions of these reactive sites allow for precise, directional synthesis, enabling chemists to systematically probe the structure-activity relationship (SAR) of their inhibitor designs.

Caption: Key reactive sites of the this compound scaffold.

Core Synthetic Strategies & Protocols

The dual functionality of this compound allows for a modular synthetic approach, typically involving a cross-coupling reaction followed by an amide bond formation, or vice-versa.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[8][9][10] This allows for the introduction of moieties that can occupy hydrophobic pockets within the kinase active site.

Objective: To couple this compound with a representative arylboronic acid.

Materials and Reagents:

Reagent/MaterialM.W.StoichiometryAmount (for 1 mmol scale)
This compound248.981.0 eq249 mg
(4-Methoxyphenyl)boronic acid151.961.2 eq182 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.05 eq58 mg
Sodium Carbonate (Na₂CO₃)105.992.0 eq212 mg
1,4-Dioxane--5 mL
Water (degassed)--1 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Degassing solvents (e.g., by sparging with argon for 20-30 minutes) is essential for reproducible results.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water (10 mL) and adjust the pH to ~3-4 with 1M HCl. The product will precipitate.

    • Filter the solid, wash with water, and then a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to yield 3-(4-methoxyphenyl)isonicotinic acid.

  • Validation: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 85-95%.

Protocol: HATU-Mediated Amide Coupling

Amide bond formation is the most common reaction in medicinal chemistry.[11] HATU is a highly efficient coupling reagent for forming amides from carboxylic acids, especially with electron-deficient or sterically hindered amines.[12][13][14]

Objective: To couple a carboxylic acid (product from 2.1) with a representative amine.

Materials and Reagents:

Reagent/MaterialM.W.StoichiometryAmount (for 1 mmol scale)
3-(4-Methoxyphenyl)isonicotinic acid229.231.0 eq229 mg
3-Aminobenzonitrile118.141.1 eq130 mg
HATU380.231.2 eq456 mg
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq0.52 mL
N,N-Dimethylformamide (DMF), anhydrous--5 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 25 mL round-bottom flask under an argon atmosphere, add the carboxylic acid (229 mg, 1.0 mmol) and anhydrous DMF (5 mL).

  • Reagent Addition: Add the amine (130 mg, 1.1 mmol), followed by HATU (456 mg, 1.2 mmol).

  • Base Addition: Slowly add DIPEA (0.52 mL, 3.0 mmol) to the stirring solution. The base deprotonates the carboxylic acid, facilitating its activation by HATU.[11]

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL), water (25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by silica gel column chromatography or recrystallization. Confirm structure and purity by NMR and MS. Expected yield: 70-90%.

Case Study: Synthesis of an ACK1 Kinase Inhibitor

ACK1 (TNK2) is a non-receptor tyrosine kinase implicated in various cancers, making it an important therapeutic target.[15][16] Several potent ACK1 inhibitors utilize a central pyridine scaffold derived from this compound. The synthetic route to Nilotinib, a Bcr-Abl inhibitor, also showcases a similar strategy involving a pyrimidine core and sequential coupling reactions.[17]

The following workflow outlines the synthesis of a potent ACK1 inhibitor, combining the previously described Suzuki and amide coupling methodologies.

G start_mat 3-Iodoisonicotinic Acid step1 Step 1: Suzuki Coupling start_mat->step1 reagent1 Arylboronic Acid reagent1->step1 reagent2 Amine (R-NH2) step2 Step 2: Amide Coupling reagent2->step2 catalyst1 Pd Catalyst Base catalyst1->step1 catalyst2 HATU, DIPEA catalyst2->step2 intermediate Intermediate: 3-Aryl-isonicotinic Acid intermediate->step2 final_product Final Product: ACK1 Kinase Inhibitor step1->intermediate step2->final_product

Caption: Two-step synthetic workflow for an ACK1 inhibitor.

Biological Activity Data:

Inhibitors synthesized using this scaffold have demonstrated potent activity against ACK1. For example, related pyrimidine-based inhibitors have shown low nanomolar efficacy.[15]

Compound ReferenceTarget KinaseIC₅₀ (nM)Assay Method
(R)-9b (analogue)ACK156³³P HotSpot Assay
AIM-100ACK121Kinase Assay
Compound 2ACK120Kinase Assay

Data sourced from literature on ACK1 inhibitors to demonstrate the potential of related scaffolds.[15][16]

Safety & Handling

  • This compound: Handle with standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

  • Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially toxic. Handle in an inert atmosphere (glove box or Schlenk line) whenever possible.

  • Reagents: HATU and DIPEA are irritants. Anhydrous solvents like DMF are flammable and should be handled in a chemical fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry for the targeted synthesis of kinase inhibitors. Its orthogonal reactive handles—the iodine atom for cross-coupling and the carboxylic acid for amidation—provide a reliable and modular platform for generating diverse chemical libraries. The protocols outlined in this note offer robust and reproducible methods for leveraging this scaffold, enabling researchers to efficiently synthesize and optimize novel drug candidates against a wide range of kinase targets.

References

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts. (2020). PubMed Central. [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. (n.d.). PubMed Central. [Link]

  • Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... (n.d.). ResearchGate. [Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (n.d.). PMC - NIH. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (n.d.). ResearchGate. [Link]

  • HATU/PyBOP coupling procedure question. (2023). Reddit. [Link]

  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. (n.d.). ResearchGate. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage. [Link]

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. (n.d.). PMC. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation. (n.d.). PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • [Synthesis and biological activity of tyrosine protein kinase inhibitors]. (n.d.). PubMed. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2021). MDPI. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). PMC - NIH. [Link]

  • Discovery of isonicotinamide derived beta-secretase inhibitors: in vivo reduction of beta-amyloid. (2007). PubMed. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC - NIH. [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PMC - PubMed Central. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PMC - NIH. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). PubMed. [Link]

  • Design and synthesis of rho kinase inhibitors (III). (2007). PubMed. [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (n.d.). ResearchGate. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. [Link]

Sources

Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Iodoisonicotinic Acid in Coordination Chemistry

In the landscape of materials science and medicinal chemistry, the design of metal complexes is a cornerstone of innovation. The choice of an organic ligand is paramount, as it dictates the structural, electronic, and functional properties of the resulting metal-organic framework. This compound emerges as a ligand of significant interest for several strategic reasons.

As a derivative of isonicotinic acid, it possesses a well-defined coordination vector through its pyridine nitrogen and carboxylate group, allowing for predictable assembly of coordination polymers. The introduction of an iodine atom at the 3-position, however, imparts unique characteristics:

  • Electronic Modulation: The electron-withdrawing nature of the iodine atom can influence the pKa of the ligand and the electron density on the metal center, thereby tuning the reactivity and photophysical properties of the complex.

  • Steric Influence: The bulky iodine substituent can direct the self-assembly process, favoring specific coordination geometries and framework topologies.

  • Halogen Bonding: The iodine atom itself can act as a halogen bond donor, introducing an additional, directional, non-covalent interaction that can be exploited in crystal engineering to build robust supramolecular architectures.

  • Bioactivity and Functionalization: For drug development professionals, the iodo-group offers a site for post-synthetic modification or can enhance the lipophilicity of the complex, potentially improving cell permeability. Furthermore, the presence of a heavy atom like iodine can be leveraged in applications such as medical imaging.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of metal complexes utilizing this compound. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Part 1: Synthesis of a Lanthanide Coordination Polymer with this compound

Lanthanide ions are particularly interesting due to their unique luminescent and magnetic properties. This protocol details the synthesis of a coordination polymer with Europium(III), a lanthanide known for its characteristic red emission, which can be sensitized by organic ligands (the "antenna effect").

Protocol 1: Solution-Based Synthesis of a Eu(III)-3-Iodoisonicotinate Complex

This protocol is adapted from established methods for the synthesis of lanthanide-carboxylate complexes.[1][2]

Objective: To synthesize a coordination polymer of Europium(III) with this compound.

Materials:

  • This compound (98% purity or higher)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (99.9% purity)

  • Deionized water

  • Ethanol (95%)

  • Ammonium hydroxide (0.1 M solution)

  • Magnetic stirrer with heating plate

  • pH meter

  • Reflux condenser

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Ligand Solution Preparation:

    • In a 100 mL round-bottom flask, dissolve 373.5 mg (1.5 mmol) of this compound in 30 mL of a 1:1 (v/v) ethanol/water mixture.

    • Gently heat the mixture to 50-60 °C while stirring to ensure complete dissolution.

    • Adjust the pH of the solution to approximately 6.0-6.5 by the dropwise addition of 0.1 M ammonium hydroxide. This deprotonates the carboxylic acid, making it ready for coordination. The solution should remain clear.

  • Metal Salt Solution Preparation:

    • In a separate 50 mL beaker, dissolve 183.3 mg (0.5 mmol) of EuCl₃·6H₂O in 10 mL of deionized water.

  • Reaction and Complexation:

    • While stirring the warm ligand solution, slowly add the Europium(III) chloride solution dropwise.

    • A fine white precipitate should begin to form immediately.

    • Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90 °C) for 4 hours. This step encourages the growth of more crystalline material.

  • Isolation and Purification:

    • Allow the reaction mixture to cool slowly to room temperature. It is often beneficial to let the mixture stand overnight to maximize precipitation.

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the product sequentially with 20 mL of deionized water (to remove unreacted salts and ammonium chloride) and then with 10 mL of ethanol (to remove any unreacted ligand and to aid in drying).

    • Dry the product in a vacuum oven at 60 °C for 12 hours.

Expected Yield: Approximately 75-85%.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle this compound and lanthanide salts with care, avoiding inhalation of dust.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Isolation ligand_sol 1. Dissolve this compound in EtOH/H2O ph_adjust 2. Adjust pH to ~6.0-6.5 with NH4OH ligand_sol->ph_adjust mixing 4. Add Metal Solution to Ligand Solution ph_adjust->mixing metal_sol 3. Dissolve EuCl3·6H2O in H2O metal_sol->mixing reflux 5. Reflux for 4 hours at 80-90°C mixing->reflux cool 6. Cool to Room Temperature reflux->cool filter 7. Vacuum Filter Product cool->filter wash 8. Wash with H2O and EtOH filter->wash dry 9. Dry in Vacuum Oven wash->dry characterization Characterization (FTIR, EA, TGA) dry->characterization Proceed to Characterization

Caption: Workflow for the synthesis of a Eu(III)-3-iodoisonicotinate complex.

Part 2: Characterization of the Metal Complex

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a powerful tool for confirming the coordination of the 3-iodoisonicotinate ligand to the metal center. The binding of the carboxylate group and the pyridine nitrogen to the metal ion will cause characteristic shifts in their vibrational frequencies compared to the free ligand.[3]

Protocol:

  • Acquire an FTIR spectrum of the free this compound ligand as a reference.

  • Acquire an FTIR spectrum of the synthesized, dried metal complex.

  • Compare the two spectra, paying close attention to the regions detailed in the table below.

Data Interpretation:

Functional GroupFree Ligand (approx. cm⁻¹)Metal Complex (approx. cm⁻¹)Rationale for Shift
Carboxylic Acid C=O Stretch~1700N/AThe strong C=O stretch of the carboxylic acid should disappear upon deprotonation and coordination.
Asymmetric Carboxylate Stretch (νₐₛ)N/A~1550-1610The appearance of this band is strong evidence of carboxylate formation. Its position can give clues about the coordination mode (bridging, bidentate, or monodentate).
Symmetric Carboxylate Stretch (νₛ)N/A~1400-1440The appearance of this band also confirms carboxylate coordination. The separation between νₐₛ and νₛ (Δν) is diagnostic of the coordination mode.
Pyridine Ring C=N/C=C Stretch~1580-1600Shifted to higher frequencyCoordination of the pyridine nitrogen to a Lewis acidic metal center typically results in a slight shift to higher wavenumbers (a "blue shift") due to the restriction of ring vibrations.
Metal-Oxygen (M-O) StretchN/A~400-500The appearance of new, lower-frequency bands can be attributed to the formation of metal-oxygen and metal-nitrogen bonds, providing direct evidence of coordination.[3]
Metal-Nitrogen (M-N) StretchN/A~200-300These bands are typically weaker and appear at lower frequencies than M-O stretches.
Elemental Analysis (CHN)

Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. By comparing the experimental percentages to the calculated values for a proposed chemical formula, the stoichiometry of the complex, including the number of ligands and water molecules per metal ion, can be confirmed.

Protocol:

  • Submit a small, homogenous, and thoroughly dried sample (~2-3 mg) to an analytical laboratory for CHN analysis.

  • Calculate the theoretical percentages for plausible formulas (e.g., [Eu(C₆H₃INO₂)₃(H₂O)₂], [Eu(C₆H₃INO₂)₃], etc.).

  • Compare the experimental results with the calculated values.

Example Calculation: For a proposed formula of [Eu(C₆H₃INO₂)₃(H₂O)₂]:

  • Formula Weight: 1034.1 g/mol

  • C: (216.12 / 1034.1) * 100 = 20.90%

  • H: (13.09 / 1034.1) * 100 = 1.27%

  • N: (42.02 / 1034.1) * 100 = 4.06%

A close match between experimental and calculated values validates the proposed stoichiometry.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the number of coordinated or lattice water molecules in the complex.

Protocol:

  • Place a small, known mass of the dried complex (5-10 mg) in the TGA instrument.

  • Heat the sample under a nitrogen atmosphere from room temperature to ~800 °C at a heating rate of 10 °C/min.

  • Analyze the resulting mass loss curve.

Data Interpretation:

  • Dehydration: A mass loss step occurring between ~100-200 °C typically corresponds to the loss of coordinated water molecules. The percentage of mass lost can be used to calculate the number of water molecules per formula unit.

  • Decomposition: Subsequent, often more rapid, mass loss at higher temperatures corresponds to the decomposition of the organic ligand.

Coordination Environment of 3-Iodoisonicotinate

The 3-iodoisonicotinate ligand can coordinate to metal centers in various modes. Understanding these possibilities is key to interpreting characterization data and designing new structures.

coordination_modes cluster_mono cluster_bidentate cluster_bridging M1 M N1 N M1->N1 R1 C₆H₃I- C1O1 O C1O2 O M2 M N2 N M2->N2 C2O1 O M2->C2O1 R2 C₆H₃I- C2O2 O M3a M N3 N M3a->N3 M3b M C3O1 O M3b->C3O1 C3O2 O M3b->C3O2 R3 C₆H₃I-

Caption: Common coordination modes of the 3-iodoisonicotinate ligand.

Part 3: Applications and Future Directions

The metal complexes of this compound are not merely structural curiosities; they are platforms for functional materials and potential therapeutics.

Drug Development and Bio-imaging

The incorporation of metal ions into organic drug-like molecules can significantly enhance their biological activity.[3] The resulting complexes may exhibit increased lipophilicity, altered redox potentials, and unique steric properties that can lead to novel mechanisms of action.

  • Antimicrobial Agents: Many metal complexes show enhanced antimicrobial activity compared to the free ligands.[4] The chelation can facilitate the transport of the molecule across microbial cell membranes.

  • Enzyme Inhibition: The specific coordination geometry and the presence of the iodo-substituent can be designed to target the active sites of enzymes.

  • Contrast Agents: Lanthanide complexes, particularly those of Gd(III), are the basis for many MRI contrast agents.[5] The 3-iodoisonicotinate ligand could be developed into a platform for creating new agents with tailored properties. The iodine atom could also serve as a handle for attaching these complexes to biomolecules for targeted imaging.

Advanced Materials

The principles of crystal engineering can be applied to construct metal-organic frameworks (MOFs) with this compound. The porosity and functionality of these materials make them candidates for:

  • Gas Storage and Separation: The size and chemical nature of the pores can be tuned to selectively adsorb specific gases.

  • Luminescent Sensors: The luminescence of lanthanide complexes is often sensitive to the local environment. This can be exploited to create sensors that detect the presence of specific molecules through changes in emission intensity or lifetime.

  • Catalysis: The metal centers within a MOF can act as catalytic sites, with the framework providing size and shape selectivity.

Conclusion

This compound is a versatile and strategic ligand for the synthesis of advanced coordination complexes. Its unique combination of a robust coordination backbone and a functionalizable iodine substituent provides a rich platform for innovation in both medicine and materials science. The protocols and characterization methods detailed in these notes provide a solid foundation for researchers to explore the potential of this promising building block. By understanding the principles behind the synthesis and the tools for characterization, scientists are well-equipped to design the next generation of functional metal-organic materials.

References

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162-170.
  • Pal, S. (2014). 3-Chlorobenzalaldehyde Isonicotinic Acid Hydrazone Evaluate the Biological Activity of Transition Metal Complexes and Schiff Bases. Der Pharma Chemica, 6(6), 115-121.
  • Tewari, U., & Verma, S. D. (1969). Metal Ions and Biological Activity. Part I Copper Complexes of Isonicotinic Acid Hydrazide. Indian Journal of Chemistry, 7, 834-836.
  • Mohammed, A. M., et al. (2022). MECHANOCHEMICAL SYNTHESIS AND CHARACTERIZATION OF POTENTIALLY BIOACTIVE ISONICOTINIC ACID AND ITS Co (II), Cu(II) & Zn(II) COMPLEXES. Special Conference Edition, April, 2022. Available at: [Link]

  • Abou-Melha, K. S. (2007). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2008). Studies on Lanthanide(III) Ternary Mixed-Ligand Complexes with N-(2-Propionic Acid)-Salicyloyl Hydrazone and Isonicotinic Acid: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. Available at: [Link]

  • Kopacz, M., et al. (2022). Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. National Institutes of Health. Available at: [Link]

  • Gawryszewska, P., et al. (2009). The synthesis, structure and physical properties of lanthanide(III) complexes with nicotinic acid. ResearchGate. Available at: [Link]

  • Bregado, N., et al. (2021). Lanthanide(III) Complexes with Thiodiacetato Ligand: Chemical Speciation, Synthesis, Crystal Structure, and Solid-State Luminescence. MDPI. Available at: [Link]

  • Allen, M. J., & Meade, T. J. (2011). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. Journal of Visualized Experiments. Available at: [Link]

  • Yan, L., et al. (2009). A Novel 2-D 5d-4f-3d Trimetal-Isonicotinic Acid Complex: Synthesis and Characterisation. ResearchGate. Available at: [Link]

  • Singh, R. V., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-11.

Sources

Application Notes & Protocols: Protecting Group Strategies for the Carboxylic Acid of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodoisonicotinic acid is a valuable building block in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both a carboxylic acid and an iodine atom, provides a versatile scaffold for introducing diverse functionalities. The iodine atom, in particular, serves as a synthetic handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. However, the presence of the reactive carboxylic acid group often necessitates the use of protecting groups to prevent unwanted side reactions during subsequent synthetic transformations. The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the reaction conditions to be employed and the desired deprotection method. This guide provides an in-depth analysis of common protecting group strategies for the carboxylic acid of this compound, complete with detailed experimental protocols and a comparative summary to aid researchers in making informed decisions.

Core Principles of Protecting Group Selection

The ideal protecting group for the carboxylic acid of this compound should exhibit the following characteristics:

  • Ease of Introduction: The protecting group should be readily introduced in high yield under mild conditions.

  • Stability: It must be robust and stable to the reaction conditions planned for subsequent steps in the synthetic sequence. This is particularly important when considering reactions that might affect the pyridine ring or the carbon-iodine bond.

  • Ease of Removal: The protecting group should be removable in high yield under conditions that do not compromise the integrity of the rest of the molecule, including the newly introduced functionalities.

  • Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be "orthogonal," meaning it can be removed selectively without affecting other protecting groups present in the molecule.[1]

Strategic Approaches to Protection

The most common and effective strategy for protecting the carboxylic acid of this compound is its conversion to an ester. The choice of ester—methyl, benzyl, or tert-butyl—imparts distinct stability and deprotection characteristics.

Methyl Ester Protection

Methyl esters are one of the simplest and most common protecting groups for carboxylic acids. They are relatively stable to a range of reaction conditions but can be cleaved when necessary by hydrolysis under basic or acidic conditions.[2]

Rationale for Use: The formation of a methyl ester is straightforward and often proceeds in high yield. It offers good stability for a variety of subsequent reactions, such as Suzuki or Sonogashira couplings at the iodine position.

Experimental Protocol: Methyl Esterification of this compound

This protocol is based on the well-established Fischer esterification method.[3][4]

  • Materials:

    • This compound

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated, or Thionyl chloride (SOCl₂)[5]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure (using H₂SO₄ catalyst):

    • To a stirred solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-iodoisonicotinate.[6]

  • Deprotection Protocol (Saponification):

    • Dissolve the methyl 3-iodoisonicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid (e.g., 1 M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to afford the deprotected this compound.

G cluster_protection Protection cluster_deprotection Deprotection 3-Iodoisonicotinic_Acid This compound Methyl_3-Iodoisonicotinate Methyl 3-Iodoisonicotinate 3-Iodoisonicotinic_Acid->Methyl_3-Iodoisonicotinate  MeOH, H₂SO₄ (cat.)  or SOCl₂ Deprotected_Acid This compound Methyl_3-Iodoisonicotinate->Deprotected_Acid  LiOH or NaOH  then H₃O⁺

Caption: Methyl Ester Protection and Deprotection Workflow.

Benzyl Ester Protection

Benzyl esters provide an advantageous alternative to methyl esters, primarily due to their deprotection under mild, neutral conditions via hydrogenolysis. This method is particularly useful when the molecule contains base-sensitive or acid-sensitive functional groups.

Rationale for Use: The key advantage of the benzyl group is its removal by catalytic hydrogenation, which is a very mild and selective method.[7] This is highly beneficial for complex molecules where harsh acidic or basic conditions for deprotection are not tolerated.

Experimental Protocol: Benzyl Esterification of this compound

  • Materials:

    • This compound

    • Benzyl alcohol (BnOH)

    • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

    • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Procedure (DCC/DMAP Coupling):

    • Dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the benzyl 3-iodoisonicotinate.

  • Deprotection Protocol (Hydrogenolysis):

    • Dissolve the benzyl 3-iodoisonicotinate in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

G cluster_protection Protection cluster_deprotection Deprotection 3-Iodoisonicotinic_Acid This compound Benzyl_3-Iodoisonicotinate Benzyl 3-Iodoisonicotinate 3-Iodoisonicotinic_Acid->Benzyl_3-Iodoisonicotinate  BnOH, DCC, DMAP  DCM Deprotected_Acid This compound Benzyl_3-Iodoisonicotinate->Deprotected_Acid  H₂, Pd/C  MeOH or EtOAc

Caption: Benzyl Ester Protection and Deprotection Workflow.

Tert-Butyl Ester Protection

Tert-butyl (t-Bu) esters are highly valued for their stability to a wide range of nucleophilic and basic conditions. Their removal is typically achieved under acidic conditions, providing an orthogonal deprotection strategy to base-labile and hydrogenolysis-labile protecting groups.[8][9]

Rationale for Use: The steric bulk of the tert-butyl group provides excellent protection. The ability to deprotect under acidic conditions makes it an orthogonal choice in the presence of, for example, a Fmoc-protected amine.[10]

Experimental Protocol: Tert-Butyl Esterification of this compound

  • Materials:

    • This compound

    • N,N'-Di-tert-butyl-O-methylisourea or tert-butanol with a coupling agent (e.g., DCC/DMAP)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • A mixture of this compound (1.0 eq) and N,N'-di-tert-butyl-O-methylisourea (1.5 eq) is heated in a suitable solvent like toluene at reflux.

    • Alternatively, use the DCC/DMAP coupling method described for the benzyl ester, substituting benzyl alcohol with tert-butanol.[11]

    • Monitor the reaction by TLC. After completion, work up the reaction mixture as appropriate for the chosen method, often involving filtration and purification by column chromatography.

  • Deprotection Protocol (Acidolysis):

    • Dissolve the tert-butyl 3-iodoisonicotinate in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.[12][13]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA) to yield the deprotected carboxylic acid.

G cluster_protection Protection cluster_deprotection Deprotection 3-Iodoisonicotinic_Acid This compound t-Butyl_3-Iodoisonicotinate tert-Butyl 3-Iodoisonicotinate 3-Iodoisonicotinic_Acid->t-Butyl_3-Iodoisonicotinate  t-BuOH, DCC, DMAP  or other methods Deprotected_Acid This compound t-Butyl_3-Iodoisonicotinate->Deprotected_Acid  TFA, DCM

Caption: Tert-Butyl Ester Protection and Deprotection Workflow.

Comparative Summary of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Methyl (Me) MeOH, H⁺ (e.g., H₂SO₄) or SOCl₂Basic hydrolysis (e.g., LiOH, NaOH) or acidic hydrolysisSimple, inexpensive, high yield of protection.Deprotection requires harsh basic or acidic conditions.
Benzyl (Bn) BnOH, DCC, DMAPH₂, Pd/C (Hydrogenolysis)Mild, neutral deprotection; orthogonal to acid/base labile groups.Requires hydrogenation setup; catalyst can sometimes be problematic.
Tert-Butyl (t-Bu) t-BuOH, DCC, DMAP; or isobutylene, H⁺Acidolysis (e.g., TFA, HCl)Stable to bases and nucleophiles; orthogonal to hydrogenolysis.Deprotection requires strong acid; sensitive to acid-labile groups.

Conclusion

The strategic protection of the carboxylic acid functionality of this compound is a crucial consideration in the design of synthetic routes for novel pharmaceuticals and materials. By converting the carboxylic acid to a methyl, benzyl, or tert-butyl ester, chemists can perform a wide array of transformations at other sites of the molecule, particularly at the iodine position. The choice of the specific ester protecting group should be carefully considered based on the stability requirements of the subsequent reaction steps and the desired orthogonality for deprotection. The protocols and comparative data presented in this guide offer a solid foundation for researchers to select and implement the most suitable protecting group strategy for their specific synthetic goals.

References

  • Amer, A. (2017). Procedure for the esterification of isonicotinic acid. ResearchGate. Available at: [Link][5]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Organic Chemistry Key Term. Available at: [Link][1]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available at: [Link][14]

  • Lundquist, J. T., & Dix, T. A. (2002). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Acta Chemica Scandinavica, 56, 451-455. Available at: [Link][15]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. Available at: [Link][16]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link][7]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link][2]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Available at: [Link][17]

  • PubChem. (n.d.). This compound. Available at: [Link][]

  • Tran, V. H., Nguyen, A. T., & Kim, H.-K. (2023). Reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as catalyst generate acid chloride intermediates in situ, that were subsequently used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides in high yields under mild reaction conditions. The Journal of Organic Chemistry, 88(19), 13291–13302. Available at: [Link][8]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [This is a general reference for protecting group chemistry and may not have a specific URL for the entire book.]
  • Various Authors. (n.d.). The Fischer Esterification. Available at: [Link][3]

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Application Note: Strategic Solvent Selection for Cross-Coupling Reactions with 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodoisonicotinic acid is a pivotal building block in medicinal chemistry and materials science, offering a functional handle for molecular elaboration via palladium-catalyzed cross-coupling reactions. However, its unique electronic and structural features—namely the electron-deficient pyridine ring, the coordinating nitrogen atom, and the ionizable carboxylic acid group—present significant challenges to achieving high efficiency and reproducibility in these transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound. We delve into the mechanistic role of the solvent, analyze key physicochemical properties of the substrate, and provide actionable protocols for solvent screening and reaction optimization to overcome common pitfalls such as catalyst deactivation and low product yield.

Introduction

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This compound is an increasingly important substrate for these reactions, serving as a versatile scaffold for introducing complexity into pharmaceutical intermediates and functional materials.

Despite its utility, this substrate is notoriously challenging. The primary difficulties arise from:

  • The "Pyridine Problem" : The Lewis basic nitrogen atom of the pyridine ring can strongly coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that effectively poison the catalyst and stall the catalytic cycle.[1] This is a well-documented issue for 2-substituted pyridines and remains a significant hurdle for other pyridine isomers.[2][3]

  • Substrate Solubility : As an amphoteric molecule with a polar carboxylic acid and a relatively nonpolar iodopyridine core, this compound exhibits complex solubility behavior, which is critical for achieving a homogeneous reaction medium.

  • Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid can influence the kinetics of key steps in the catalytic cycle, such as oxidative addition.

The choice of solvent is not merely a matter of dissolution; it is a critical reaction parameter that directly influences catalyst stability, reaction rate, and product selectivity.[4] A strategically chosen solvent can stabilize catalytic intermediates, modulate the activity of the base, prevent catalyst poisoning, and ensure all components remain in solution.[5] This guide provides the theoretical foundation and practical framework for rationally selecting the optimal solvent system for your specific cross-coupling application with this compound.

Section 1: Physicochemical Properties of this compound

Table 1: Key Physicochemical Properties of this compound

PropertyValue / ObservationImplication for Solvent Selection
Molecular Formula C₆H₄INO₂-
Molecular Weight 249.01 g/mol [4][7]-
Melting Point 205-210 °C[8]Allows for a wide range of reaction temperatures.
Appearance Solid[9]Requires a solvent capable of full dissolution for homogeneous catalysis.
pKa The parent isonicotinic acid has a pKa of ~4.96. The iodo-substituent is unlikely to alter this dramatically.The carboxylic acid will be deprotonated by common bases (e.g., carbonates, phosphates), forming a carboxylate salt. This significantly increases polarity and impacts solubility.
Inferred Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) and protic solvents (e.g., alcohols, water), especially with base.[6] Limited solubility expected in nonpolar solvents like toluene or hexanes.Polar solvents are a logical starting point. The formation of the carboxylate salt necessitates a solvent that can dissolve ionic species.

Note: It is strongly recommended to experimentally determine the solubility of this compound (and its corresponding salt formed with the chosen base) in a selection of candidate solvents before commencing optimization studies.

Section 2: The Role of the Solvent in Palladium-Catalyzed Cross-Coupling

The solvent interacts with nearly every component of a cross-coupling reaction, from the starting materials to the catalytic intermediates. Its influence can be categorized by its impact on the catalytic cycle and its fundamental physicochemical parameters.[4][10]

Mechanistic Considerations

The solvent can play a crucial role in stabilizing charged intermediates, influencing ligand exchange rates, and promoting the dissolution of inorganic bases.[4][5]

Catalytic_Cycle_Solvent_Influence cluster_solvent Solvent Influence Pd0 Pd(0)Lₙ OA_Complex Ar-Pd(II)-X(Lₙ) Pd0->OA_Complex Oxidative Addition (Ar-I) TM_Complex Ar-Pd(II)-R(Lₙ) OA_Complex->TM_Complex Transmetalation (R-M) inv1 TM_Complex->inv1 Reductive Elimination Product Ar-R inv1->Pd0 inv1->Product inv2 solv1 Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates and aid base dissolution. solv2 Coordinating solvents (THF, Dioxane) can stabilize the Pd(0) state but may also compete with other ligands. solv3 Protic solvents (H₂O, alcohols) can facilitate transmetalation in Suzuki reactions by interacting with the boronic acid/base.

Caption: The Pd catalytic cycle and key points of solvent interaction.

Key Solvent Parameters & Their Impact
  • Polarity and Coordinating Ability : Highly polar, aprotic solvents like DMF, DMAc, and NMP are often excellent choices. They effectively dissolve the polar starting material (especially after deprotonation) and the inorganic bases typically used.[4] Their coordinating ability can stabilize the palladium catalyst, but excessive coordination can sometimes inhibit reactivity. Ethereal solvents like 1,4-dioxane and THF are less polar but are still effective coordinating solvents, often used in Suzuki and Buchwald-Hartwig reactions.[11][12]

  • Protic vs. Aprotic : Protic solvents (water, alcohols) are often used as co-solvents, particularly in Suzuki-Miyaura reactions. They can aid in the dissolution of the base (e.g., K₃PO₄, Cs₂CO₃) and facilitate the transmetalation step. However, for substrates with sensitive functional groups, aprotic conditions are preferred.

  • Boiling Point : The reaction temperature is a critical parameter. Solvents with higher boiling points (e.g., DMF, dioxane, toluene) allow for higher reaction temperatures, which can be necessary to drive sluggish couplings to completion, especially with less reactive coupling partners.

Section 3: Practical Guide to Solvent Selection & Screening

A systematic approach combining theoretical knowledge with empirical screening is the most effective path to identifying the optimal solvent.

Initial Solvent Selection by Reaction Type

The choice of cross-coupling reaction dictates the initial set of solvents to screen. The following decision tree provides a starting point based on established literature precedents for pyridine-containing substrates.

Solvent_Decision_Tree start Select Cross-Coupling Type suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald solv_suzuki Primary Screen: Dioxane/H₂O, Toluene/H₂O, DMF Secondary: THF, 2-MeTHF suzuki->solv_suzuki solv_heck Primary Screen: DMF, NMP, DMAc Secondary: Acetonitrile heck->solv_heck solv_sonogashira Primary Screen: THF, DMF, Toluene (often with an amine co-solvent like TEA or piperidine) sonogashira->solv_sonogashira solv_buchwald Primary Screen: Dioxane, Toluene, THF Secondary: 2-MeTHF, CPME buchwald->solv_buchwald

Caption: Decision tree for initial solvent screening based on reaction type.

Protocol: High-Throughput Solvent Screening

For efficient optimization, a parallel screening approach is highly recommended. Commercial high-throughput screening kits are available, or protocols can be developed in-house using multi-well plates.

Objective: To empirically identify the optimal solvent for the cross-coupling of this compound with a selected coupling partner.

Materials:

  • This compound

  • Coupling partner (e.g., arylboronic acid, alkene, terminal alkyne, or amine)

  • Palladium precatalyst and ligand

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu)

  • Anhydrous solvents for screening (e.g., Dioxane, THF, DMF, Toluene, 2-MeTHF, NMP)

  • Internal standard (e.g., dodecane, biphenyl)

  • 24 or 96-well reaction block with stir bars and sealing mats

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation: In an inert atmosphere, prepare stock solutions of the coupling partner and the internal standard in a solvent known to dissolve all components (e.g., DMF or THF). This minimizes dispensing errors.

  • Array Preparation: To each vial in the reaction block, add the palladium precatalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 2.0 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv., e.g., 0.1 mmol) to each vial as a solid.

  • Solvent Dispensing: Add the chosen screening solvent (e.g., 0.5 mL) to each respective vial.

  • Coupling Partner Addition: Add the stock solution containing the coupling partner (e.g., 1.2 equiv.) and internal standard to each vial.

  • Reaction Execution: Seal the reaction block securely. Place it on a magnetic stirring hotplate and heat to the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling to room temperature, unseal the block. Add a quenching solution (e.g., saturated aq. NH₄Cl) and an extraction solvent (e.g., ethyl acetate). Agitate thoroughly.

  • Sample Analysis: Take an aliquot from the organic layer of each well and analyze by LC-MS or GC-MS to determine the relative product yield versus the internal standard.

Table: Recommended Starting Points for Solvent Systems

The following table consolidates recommendations from the literature for cross-coupling reactions on challenging heteroaromatic substrates and serves as a robust starting point for your screening experiments.

Table 2: Recommended Solvent Systems for Cross-Coupling with this compound

Reaction TypeRecommended SolventsCo-Solvent / AdditiveTypical BaseRationale & Key Considerations
Suzuki-Miyaura Dioxane, Toluene, DMF, 2-MeTHFWater (e.g., 10:1 organic:water)K₃PO₄, Cs₂CO₃, K₂CO₃A biphasic system with water often accelerates the reaction by aiding base solubility and promoting transmetalation. DMF is a good single-solvent option for difficult couplings.
Heck DMF, NMP, DMAcNoneKOAc, Et₃N, K₂CO₃Highly polar aprotic solvents are standard for the Heck reaction, as they facilitate the formation of the active cationic palladium complex.[4]
Sonogashira THF, DMF, TolueneAn amine base (e.g., Et₃N, Piperidine, DIPA) often serves as both the base and a co-solvent.CuI (co-catalyst)The choice between THF and DMF often depends on the required temperature. The amine is crucial for the catalytic cycle.
Buchwald-Hartwig Dioxane, Toluene, THF, 2-MeTHFNoneNaOtBu, K₃PO₄, Cs₂CO₃, LHMDSEthereal solvents are most common. Toluene is a good choice for high-temperature reactions. A strong, non-nucleophilic base is required.

Section 4: Troubleshooting & Final Recommendations

  • Problem: Low or No Conversion.

    • Probable Cause: Poor solubility of starting material or base; catalyst deactivation.

    • Solution: Switch to a more polar solvent like DMF or NMP. Ensure the base is soluble in the chosen solvent (or use a water co-solvent in Suzuki reactions). Consider using a more robust ligand designed to resist coordination by the pyridine nitrogen.

  • Problem: Catalyst Decomposition (Formation of Palladium Black).

    • Probable Cause: The solvent is not adequately stabilizing the catalyst at the reaction temperature. Some solvents can act as reducing agents at high temperatures.

    • Solution: Lower the reaction temperature. Switch to a more coordinating solvent like dioxane or DMF. Ensure rigorous exclusion of oxygen.

  • Problem: Side Reactions (e.g., Protodeiodination).

    • Probable Cause: Presence of trace water or protic impurities.

    • Solution: Use anhydrous solvents and reagents. Consider a stronger, non-nucleophilic base.

Final Recommendation: For most cross-coupling reactions with this compound, a polar aprotic solvent is the most logical starting point. DMF and 1,4-Dioxane represent an excellent balance of properties. DMF offers superior solvating power for the substrate and common bases, while dioxane is a proven, reliable choice for a wide range of Suzuki and Buchwald-Hartwig reactions. Always begin with a small-scale screening of 3-4 diverse solvents before committing to a larger-scale reaction.

References

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ACS Publications. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. [Link]

  • ResearchGate. (2022). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF. [Link]

  • National Institutes of Health. (2022). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • National Institutes of Health. (2012). A General Solution for the 2-Pyridyl Problem. PMC. [Link]

  • Dreher, S. D., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Unchained Labs. Unleashing high-throughput reaction screening. Unchained Labs Website. [Link]

  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stambuli, J. P., et al. (2002). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. 3-Iodopropanoic acid. PubChem. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddy, T. R., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Royal Society of Chemistry. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Wikipedia. Heck reaction. Wikipedia. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]

  • SciSpace. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • YouTube. (2015). Heck reaction. YouTube. [Link]

  • ResearchGate. (2020). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). Request PDF. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts. [Link]

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Catalyst Selection for Efficient Suzuki Coupling of 3-Iodoisonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Arylisonicotinic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Within the pharmaceutical and agrochemical industries, the synthesis of functionalized heteroaromatic compounds is of paramount importance. 3-Arylisonicotinic acids, in particular, are key structural motifs in a variety of biologically active molecules. The strategic arylation of the 3-iodoisonicotinic acid scaffold provides a direct route to a diverse library of these valuable compounds.

However, the Suzuki coupling of electron-deficient pyridine derivatives, such as this compound, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the electron-withdrawing nature of the carboxylic acid and the pyridine ring can influence the kinetics of the catalytic cycle. Therefore, the judicious selection of the catalyst system—comprising a palladium precursor and a supporting ligand—is critical to achieving high yields and reaction efficiency. This application note provides a comprehensive guide to catalyst selection and a detailed protocol for the successful Suzuki coupling of this compound.

Mechanistic Considerations: The "Why" Behind Catalyst and Ligand Choice

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of each step is profoundly influenced by the choice of palladium precursor and, most critically, the ancillary ligand.

  • Oxidative Addition : This is often the rate-determining step, where the Pd(0) catalyst inserts into the carbon-iodine bond of this compound.[3] For electron-deficient substrates, this step is generally facile. The reactivity order for the halide is I > Br > Cl.[1]

  • Transmetalation : In this step, the aryl group from the boronic acid is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid to facilitate this transfer.[4]

  • Reductive Elimination : The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky and electron-rich ligands can promote this step.[5]

For challenging substrates like this compound, the ligand must possess specific characteristics to ensure an efficient catalytic cycle:

  • Electron-Richness : Electron-donating ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step.

  • Steric Bulk : Bulky ligands promote the formation of monoligated palladium species, which are often more catalytically active. They also accelerate the reductive elimination step, preventing catalyst decomposition and promoting product formation.[5]

Commonly employed ligands that fit these criteria include bulky phosphines and N-heterocyclic carbenes (NHCs).

Catalyst and Ligand Recommendations

Based on extensive literature precedent for the Suzuki coupling of related heteroaryl halides, the following catalyst systems are recommended for the coupling of this compound.

Catalyst SystemPalladium PrecursorLigandKey Advantages
System 1 Pd(OAc)₂ or Pd₂(dba)₃SPhosHighly active for heteroaryl chlorides and bromides, often effective at room temperature.[4]
System 2 Pd(OAc)₂ or Pd₂(dba)₃XPhosA versatile and robust ligand for a wide range of Suzuki couplings, including challenging substrates.[5]
System 3 Pd(OAc)₂ or Pd₂(dba)₃P(t-Bu)₃A very bulky and electron-rich phosphine, effective for unreactive aryl chlorides.[4]
System 4 PEPPSI™-IPrN/A (Pre-catalyst)An air- and moisture-stable N-heterocyclic carbene (NHC) pre-catalyst with broad applicability.[5]
System 5 Pd(PPh₃)₄N/AA classical, readily available catalyst, though often requires higher temperatures and may be less effective for challenging substrates.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add palladium(II) acetate (2 mol%) and SPhos (4 mol%). Subsequently, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio by volume).

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

  • Isolation : Filter the solid, wash with water, and dry under vacuum.

  • Purification : If necessary, the crude product can be purified by recrystallization or column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex R¹-Pd(II)L_n-R² transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents R¹-X (this compound) reagents->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst Add Pd Precursor and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (80-100 °C) solvent->react workup Cool, Acidify (pH 3-4) react->workup isolate Filter and Dry the Product workup->isolate purify Purification (if necessary) isolate->purify end End purify->end

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent- Use a fresh palladium precursor and ligand.- Ensure thorough degassing of solvents and proper inerting of the reaction vessel.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., THF/water, DMF/water).
Protodeboronation (Loss of Boronic Acid) - Reaction temperature too high- Prolonged reaction time- Presence of water- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using anhydrous conditions with a base like K₃PO₄.
Homocoupling of Boronic Acid - Presence of oxygen- Improve the degassing procedure for the solvent and inerting of the reaction vessel.
Poor Product Solubility/Isolation - Carboxylic acid forming a salt- Ensure the pH is sufficiently acidic during work-up to protonate the carboxylate.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable 3-arylisonicotinic acid derivatives. The success of this transformation hinges on the rational selection of the catalyst system. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in conjunction with a suitable palladium precursor, base, and solvent system, provides a robust platform for achieving high yields and excellent functional group tolerance. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to efficiently access a diverse range of functionalized pyridine scaffolds.

References

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Datapdf.com. (n.d.). Palladium-Catalyzed Suzuki-Type Cross-Couplings of. [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 3-Iodoisonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodoisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a substituted pyridine carboxylic acid, this compound presents a unique set of properties that can make its dissolution in organic solvents non-trivial. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure your experimental success.

Understanding the Challenge: The Physicochemical Nature of this compound

This compound (Pyridine-4-carboxylic acid, 3-iodo-) is a crystalline solid with a relatively high melting point of 205-210°C.[] Its structure, featuring a carboxylic acid group and a basic nitrogen atom on the pyridine ring, allows it to potentially exist as a zwitterion, particularly in protic or aqueous environments.[2] However, in many organic solvents, it exists predominantly in its neutral form.[2] The combination of the polar carboxylic acid group, the aromatic ring, and the large, electron-rich iodine atom contributes to strong intermolecular forces and a stable crystal lattice, which must be overcome for dissolution to occur.

PropertyValueSource
Molecular Formula C6H4INO2[][3]
Molecular Weight 249.01 g/mol [][3]
Melting Point 205-210°C[]
Density 2.123 g/cm³[]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common non-polar organic solvents like hexanes or toluene?

A1: The primary reason is a significant mismatch in polarity. This compound possesses a highly polar carboxylic acid group capable of strong hydrogen bonding. Non-polar solvents like hexanes lack the ability to form these favorable interactions, making it energetically difficult to break apart the compound's crystal lattice. The energy required to overcome the solute-solute interactions is far greater than the energy gained from weak solute-solvent interactions.

Q2: I see some solubility in alcohols like ethanol, but it's limited. Why?

A2: Alcohols like ethanol are polar protic solvents and can act as both hydrogen bond donors and acceptors, allowing them to interact more favorably with the carboxylic acid group. However, the solubility is often limited because the overall polarity of ethanol may not be sufficient to fully solvate the molecule and disrupt the strong intermolecular forces, especially at room temperature. For the related compound nicotinic acid, solubility is moderate in ethanol but significantly higher in more polar solvents like DMSO.[4]

Q3: Can I assume the solubility behavior is identical to isonicotinic acid?

A3: Not entirely. While isonicotinic acid provides a good baseline, the presence of the iodine atom at the 3-position has a notable effect. The large iodine atom increases the molecular weight and surface area, which can influence crystal packing and London dispersion forces. It also adds to the molecule's polarizability, potentially affecting interactions with certain solvents.[5] Therefore, while general principles apply, direct extrapolation of solubility data should be done with caution.

Troubleshooting Guide: Enhancing Dissolution

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to achieving a homogeneous solution.

Problem: My this compound is not dissolving sufficiently in my chosen reaction solvent at room temperature.

Below is a decision-making workflow to systematically address this issue.

Solubility_Workflow cluster_start Initial State cluster_methods Troubleshooting Methods cluster_end Desired Outcome start Incomplete Dissolution of this compound solvent Step 1: Solvent Optimization (Polar Aprotic / Co-Solvent) start->solvent Is solvent optimal? heat Step 2: Apply Gentle Heating solvent->heat Still insoluble? end_node Homogeneous Solution Achieved solvent->end_node Soluble ph_mod Step 3: pH Modification (Salt Formation) heat->ph_mod Still insoluble & reaction tolerates base? heat->end_node Soluble sonicate Step 4: Apply Physical Energy (Sonication) ph_mod->sonicate Salt formation not viable or further aid needed? ph_mod->end_node Soluble sonicate->end_node Soluble

Caption: Decision workflow for troubleshooting solubility.

Solution 1: Solvent System Optimization

Causality: The most fundamental principle of solubility is "like dissolves like." Your first step should be to ensure the solvent's polarity is appropriate. For this compound, highly polar aprotic solvents are often the most effective.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): Often shows excellent solubility for complex carboxylic acids.[4]

    • Dimethylformamide (DMF): Another highly polar aprotic solvent that is effective.

    • N-Methyl-2-pyrrolidone (NMP): A good choice for reactions requiring higher temperatures.

  • Co-Solvent Strategy: If your reaction chemistry restricts the use of highly polar solvents, a co-solvent approach is a powerful alternative.[6] The addition of a small percentage (e.g., 5-10% v/v) of a strong solvent like DMSO to a less effective one (e.g., THF, Dioxane) can dramatically increase solubility without significantly altering the bulk solvent properties. Research has shown that even small amounts of water can enhance the solubility of carboxylic acids in certain organic solvents.[7]

Solution 2: Temperature Adjustment

Causality: For most solid solutes, the dissolution process is endothermic, meaning it requires energy.[8] By heating the system, you provide the necessary thermal energy to overcome the crystal lattice forces, thereby increasing solubility.[9][10]

  • Procedure:

    • Add the this compound to your chosen solvent in a flask equipped with a stir bar and a condenser.

    • Begin stirring and gently warm the mixture using a water or oil bath.

    • Increase the temperature incrementally (e.g., in 10°C steps) until dissolution is complete.

    • Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of your compound. Always monitor for any color changes that might indicate degradation.

Solution 3: pH Modification (In Situ Salt Formation)

Causality: This is one of the most effective methods for solubilizing acidic compounds.[11][12] By adding a suitable base, you deprotonate the carboxylic acid (pKa ~2-5) to form its corresponding carboxylate salt. This ionic salt is typically much more soluble in polar organic solvents than the neutral acid form.[13][14]

  • When to Use: This method is ideal if your subsequent reaction is tolerant of a basic environment or if the base will be consumed in the reaction anyway.

  • Choosing a Base:

    • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices for forming soluble ammonium salts in situ.

    • Inorganic Bases: If compatible, powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, especially in polar aprotic solvents like DMF.

  • General Protocol:

    • Suspend the this compound in your reaction solvent.

    • While stirring, add 1.0-1.1 equivalents of your chosen base.

    • Continue stirring at room temperature. Dissolution of the newly formed salt should occur, often within minutes.

Solution 4: Application of Physical Energy (Sonication)

Causality: Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[15] This process generates intense localized energy, which acts as a powerful mechanical force to break apart solute aggregates and enhance solvent penetration into the crystal lattice, thereby accelerating dissolution.[16][17] This is particularly useful for kinetically slow dissolution processes.

Experimental Protocol: Solubility Enhancement via Sonication

This protocol details the use of a standard laboratory ultrasonic bath or probe sonicator to aid in the dissolution of this compound.

Materials:

  • This compound

  • Selected organic solvent

  • Appropriately sized glass vial or flask

  • Ultrasonic bath or probe sonicator

  • Stir bar (optional)

Procedure:

  • Preparation: Accurately weigh the desired amount of this compound and add it to the vial or flask.

  • Solvent Addition: Add the calculated volume of the organic solvent to the vessel.

  • Initial Mixing: Briefly swirl or stir the mixture to wet the solid material.

  • Sonication (Ultrasonic Bath):

    • Place the vessel into the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in your vessel.

    • Turn on the sonicator. Typical frequencies are >20 kHz.[16]

    • Sonicate in short bursts (e.g., 2-5 minutes) to avoid excessive heating of the sample. Check for dissolution between bursts.

    • If the sample becomes warm, allow it to cool back to room temperature before continuing.[15]

  • Sonication (Probe Sonicator):

    • Note: Probe sonication is much more intense and should be used with care to prevent sample degradation.

    • Insert the tip of the sonicator probe into the solvent, ensuring it does not touch the sides or bottom of the vessel.

    • Apply ultrasonic energy in short pulses (e.g., 10-20 seconds on, 30 seconds off) to control temperature.

    • It is highly recommended to place the sample vessel in an ice bath during probe sonication.

  • Completion: Continue the process until all solid has dissolved to form a clear solution. Visually inspect against a dark background to ensure no suspended particles remain.

References

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Bremner, D. H., Burgess, A. E., & Chand, K. (2011). The Chemistry of Ultrasonic Degradation of Organic Compounds. ResearchGate. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]

  • Martinez, F., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved from [Link]

  • Hoffmann, A., et al. (n.d.). The use of ultrasound for the degradation of organic compounds in water: Aquasonolysis - A review. ResearchGate. Retrieved from [Link]

  • HDH Synthesis. (n.d.). 3-Iodo-isonicotinic acid, min 98%, 1 gram. Retrieved from [Link]

  • BYJU'S. (n.d.). How does Sonication Work?. Retrieved from [Link]

  • Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society. Retrieved from [Link]

  • Sari, Y. A., et al. (2021). Increasing Solubility of Simvastatin Via Salting Form Using Isonicotinamide As Co-Formers. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodoisonicotinic acid. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. PubMed. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. Retrieved from [Link]

  • Dawson, H. M. (n.d.). The Iodide-Iodine Solubility Relation. ResearchGate. Retrieved from [Link]

  • Kumar, L. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Schultheis, P., & Shabbir, A. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • Reddit. (2024). Does the solubility of Iodine in n-Hexane increase with an increase in temperature?. Retrieved from [Link]

  • Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. CoLab. Retrieved from [Link]

  • Gonçalves, E. M., & da Piedade, M. E. M. (2007). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Retrieved from [Link]

  • Song, L., et al. (2009). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. ResearchGate. Retrieved from [Link]

  • Agrawal, S. G., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved from [Link]

  • Sopyan, I., et al. (2019). Solubility, dissolution test and antimalarial activity of artesunate nicotinamide co-crystal prepared by solvent evaporation and slurry methods. ResearchGate. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2021). Impact of Solvent Selection and Absorptivity on Dissolution Testing of Acetylsalicylic Acid Enteric-Coated Tablets. Dissolution Technologies. Retrieved from [Link]

  • Shalmashi, A., & Eliassi, A. (2008). Solubility of Adipic Acid in Organic Solvents and Water. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenges

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-iodoisonicotinic acid. This reaction is a powerful tool for creating C-C bonds, which is fundamental in pharmaceutical and materials science. However, the unique electronic properties of the this compound substrate present specific challenges that can lead to frustrating side reactions and low yields.

The substrate itself combines two potentially problematic features for a Suzuki coupling:

  • An Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the aryl iodide more susceptible to certain side reactions like dehalogenation.[1]

  • A Carboxylic Acid Group: This functional group can interact with the palladium catalyst or the base, potentially leading to catalyst inhibition or solubility issues.

This guide is designed to provide you, the researcher, with a clear, in-depth resource to navigate these challenges. We will explore the common failure modes, provide actionable troubleshooting steps, and offer optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction yield is very low, and I'm recovering mostly starting material. What's the most likely cause? A1: The most probable cause is catalyst inactivity or inhibition. The carboxylic acid on your substrate can coordinate with the palladium center, deactivating it.[2] Additionally, if you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your conditions promote its reduction to the active Pd(0) state.[3][4] Using a more robust ligand, like a bulky, electron-rich phosphine (e.g., SPhos), can often overcome this.[4]

Q2: I'm seeing a significant amount of isonicotinic acid in my crude product. What is this side reaction and how can I stop it? A2: This is a classic case of dehalogenation , where the iodine atom is replaced by a hydrogen atom.[1][3] This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with your substrate.[1] This is particularly common with electron-deficient heteroaryl iodides.[1] To minimize this, ensure you are using a non-reducing solvent (avoid alcohols if possible), use a high-quality anhydrous base, and rigorously exclude oxygen.

Q3: My boronic acid partner is decomposing, and I'm forming a symmetrical biaryl byproduct. What's happening? A3: You are observing two related side reactions: protodeboronation and homocoupling . Protodeboronation is the cleavage of the C-B bond by a proton source (like water), which destroys your nucleophile.[4][5] Homocoupling is the coupling of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species.[3][4][6] To prevent both, use anhydrous solvents, rigorously degas your reaction mixture, and consider using a boronic ester (e.g., a pinacol ester) which can exhibit greater stability.[5][7]

Q4: My starting materials are not dissolving well. How can I improve solubility without compromising the reaction? A4: Poor solubility can be a major hurdle. This compound and its salts may have limited solubility in common non-polar solvents like toluene. Consider using a more polar aprotic solvent system such as 1,4-dioxane or DMF, often with a small amount of water to help dissolve the base.[8] Using a base like K₃PO₄, which has good solubility in these mixed solvent systems, can also be beneficial.[4]

Visualizing the Reaction: Catalytic Cycle and Side Reactions

To effectively troubleshoot, it's crucial to understand the desired reaction pathway and where things can go wrong. The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points where the primary side reactions—dehalogenation, protodeboronation, and homocoupling—diverge.

Suzuki_Side_Reactions cluster_main_cycle Desired Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'-B(OR)₂ Dehalogenation Dehalogenation Product (Ar-H) OxAdd->Dehalogenation + [H] source (e.g., base, solvent) RedElim Reductive Elimination Transmetal->RedElim Homocoupling Homocoupling Product (Ar'-Ar') Transmetal->Homocoupling + Ar'-B(OR)₂ (O₂ present) RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation (Ar'-H) Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Protodeboronation + H₂O/H⁺ caption Suzuki cycle and key side reaction pathways.

Suzuki cycle and key side reaction pathways.

In-Depth Troubleshooting Guide

This section provides a deeper dive into the most prevalent side reactions and offers step-by-step mitigation strategies.

Issue 1: Dehalogenation of this compound

Dehalogenation is often the primary culprit for low yields with this substrate. The electron-withdrawing nature of the pyridine ring makes the C-I bond more susceptible to reduction.

  • Mechanism: A Pd-H species, formed from the palladium complex reacting with bases, solvents (like alcohols), or trace water, can intercept the Ar-Pd(II)-I intermediate. Subsequent reductive elimination yields the undesired Ar-H product (isonicotinic acid).[1][3]

  • Identification: Use LC-MS to identify a byproduct with a mass corresponding to isonicotinic acid (M-I+H).

Mitigation Protocol:

  • Solvent & Base Selection:

    • Avoid Protic/Reducible Solvents: Do not use alcohols as solvents. Opt for aprotic solvents like 1,4-dioxane, toluene, or DMF.

    • Choose a Non-Nucleophilic, Anhydrous Base: Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[4] They are strong enough to facilitate transmetalation but are less likely to generate hydride species compared to alkoxides.

  • Rigorous Inert Atmosphere:

    • Degassing is Critical: The presence of oxygen can facilitate side reactions.[4] Degas all solvents and the reaction mixture thoroughly. The freeze-pump-thaw method (at least three cycles) is superior to simple argon bubbling for removing dissolved oxygen.

    • Maintain Positive Pressure: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.

  • Optimize Reaction Parameters:

    • Temperature Control: Sometimes, running the reaction at a slightly lower temperature (e.g., 80-90 °C instead of >100 °C) can disfavor the dehalogenation pathway relative to the productive coupling.

Issue 2: Homocoupling of the Boronic Acid Partner

The formation of a symmetrical biaryl from your boronic acid starting material is a clear sign of homocoupling.

  • Mechanism: This side reaction is often initiated by Pd(II) species and is significantly exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3][6][9]

  • Identification: An LC-MS peak corresponding to the dimer of your boronic acid's aryl group.

Mitigation Protocol:

  • Strict Oxygen Exclusion: This is the most critical factor. Follow the rigorous degassing procedures outlined above. Subsurface sparging with nitrogen or argon before adding the catalyst can be particularly effective.[9]

  • Catalyst Choice and Handling:

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous, as it bypasses the need for in-situ reduction of a Pd(II) source, a step that can sometimes promote homocoupling.[3][9]

    • Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[9]

  • Stoichiometry: Avoid using a very large excess of the boronic acid, as this can increase the statistical probability of homocoupling. A ratio of 1.1 to 1.5 equivalents is typically sufficient.

Issue 3: Protodeboronation of the Boronic Acid

If you observe the corresponding arene byproduct from your boronic acid, protodeboronation is occurring. This is especially problematic with electron-deficient or some heteroaryl boronic acids.[5][7]

  • Mechanism: The carbon-boron bond is cleaved by a proton source, most commonly water, often catalyzed by acid or base.[5][10]

  • Identification: LC-MS peak corresponding to the Ar'-H byproduct.

Mitigation Protocol:

  • Anhydrous Conditions:

    • Dry Reagents: Ensure your boronic acid, base, and solvents are as dry as possible. Use anhydrous grade solvents.

    • Molecular Sieves: Adding freshly activated molecular sieves to the reaction can help scavenge trace amounts of water.

  • Use Boronic Acid Derivatives:

    • Pinacol Esters or MIDA Boronates: These derivatives are generally more stable towards protodeboronation.[5] They act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[5][11]

  • Base Selection: While a base is required, highly aqueous basic conditions can accelerate protodeboronation.[10] Using a base like potassium fluoride (KF) or a phosphate base in a predominantly organic solvent system can be beneficial.

Troubleshooting Workflow

Use the following decision tree to diagnose and address common experimental failures.

Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckDehalogenation Is Isonicotinic Acid (Ar-H) a major byproduct? Start->CheckDehalogenation YesDehalogenation YES CheckDehalogenation->YesDehalogenation NoDehalogenation NO CheckDehalogenation->NoDehalogenation FixDehalogenation Primary Issue: Dehalogenation 1. Use anhydrous, aprotic solvent (Dioxane). 2. Use K₃PO₄ or Cs₂CO₃ as base. 3. Rigorously degas (Freeze-Pump-Thaw). 4. Consider lower temperature (80-90°C). YesDehalogenation->FixDehalogenation CheckBoronic Is Boronic Acid starting material consumed but product yield is low? NoDehalogenation->CheckBoronic YesBoronic YES CheckBoronic->YesBoronic NoBoronic NO (see Path 4) CheckBoronic->NoBoronic CheckHomocoupling Is Homocoupling Product (Ar'-Ar') observed? YesBoronic->CheckHomocoupling CheckCatalyst Is starting material largely unreacted? NoBoronic->CheckCatalyst YesHomocoupling YES CheckHomocoupling->YesHomocoupling NoHomocoupling NO CheckHomocoupling->NoHomocoupling FixHomocoupling Primary Issue: Homocoupling 1. STRICTLY exclude O₂. 2. Use Pd(0) precatalyst (e.g., Pd(PPh₃)₄). 3. Avoid large excess of boronic acid. YesHomocoupling->FixHomocoupling FixProtodeboronation Primary Issue: Protodeboronation 1. Use anhydrous reagents/solvents. 2. Switch to boronic pinacol ester. 3. Use KF or K₃PO₄ as base. NoHomocoupling->FixProtodeboronation YesCatalyst YES CheckCatalyst->YesCatalyst FixCatalyst Primary Issue: Catalyst Inactivity 1. Switch to a bulky, electron-rich ligand   (e.g., SPhos, XPhos). 2. Use a pre-formed Pd(0) catalyst. 3. Screen different solvent/base systems   to improve solubility and reactivity. YesCatalyst->FixCatalyst

A logical workflow to diagnose and solve common issues.

Recommended Starting Protocol

This protocol is a robust starting point designed to minimize the common side reactions discussed.

Materials:

  • This compound

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (4-8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • 1,4-Dioxane, anhydrous grade

  • Water, degassed

ReagentMol% / Equiv.Purpose
Pd₂(dba)₃ 1-2 mol%Pd(0) Catalyst Source
SPhos 4-8 mol%Bulky, electron-rich ligand to promote reductive elimination and stabilize the catalyst.[12]
K₃PO₄ 3.0 equivStrong, non-nucleophilic base to facilitate transmetalation.[4][13][14]
Arylboronic Ester 1.2 equivMore stable nucleophile to prevent protodeboronation.[5]
1,4-Dioxane / H₂O 5:1 v/vSolvent system to balance solubility of organic and inorganic reagents.[13]

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid partner, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask and perform a minimum of three vacuum/argon backfill cycles.

  • Add Catalyst: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.

  • Add Solvents: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Degassing: Subject the entire mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify carefully with 1M HCl to pH ~4-5 to protonate the product. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Wallace, D. J., & Chen, C. Y. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 654–656. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • ResearchGate. “Slow release” Suzuki‐Miyaura coupling strategy. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3123-3128. [Link]

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Technical Support Center: Purification of 3-Iodoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodoisonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. The unique physicochemical properties of these molecules—possessing both a weakly basic pyridine ring and an acidic carboxylic acid group (or its derivative functionality)—present specific hurdles that require a nuanced approach to purification.

This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively. We will explore common issues, from co-eluting impurities in chromatography to poor recovery in recrystallization, providing field-proven solutions and logical workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers face before beginning the purification process.

Q1: What is the most critical first step before attempting to purify my crude this compound derivative?

A1: The most critical first step is to analyze the crude product to understand its composition. A small sample should be subjected to analytical techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[1][][3] This initial analysis provides vital information:

  • Number of Components: TLC and LC-MS will reveal the complexity of the mixture.

  • Impurity Polarity: The retention factor (Rf) on TLC gives a preliminary idea of the polarity of impurities relative to your product, which is crucial for developing a column chromatography method.[4]

  • Identification of Impurities: LC-MS can provide molecular weights of byproducts, helping to identify them as unreacted starting materials, dimers, or other side-products.[5] ¹H NMR can identify residual solvents or known reagents.[3]

  • Purity Estimation: These techniques give a rough estimate of the target compound's purity, guiding the choice of purification scale and method.

Without this initial data, any purification attempt is merely a shot in the dark.

Q2: How do I select the best primary purification strategy for my compound?

A2: The choice depends on the scale of your reaction, the nature of the impurities, and the physical state of your product. The following decision-making workflow can guide your selection.

G start Crude Product Analysis (TLC, LC-MS, NMR) is_solid Is the product a solid? start->is_solid purity_check Is crude purity >85% with few impurities? is_solid->purity_check Yes complex_mixture Is it a complex mixture or are impurities of similar polarity? is_solid->complex_mixture No (Oil/Liquid) purity_check->complex_mixture No recrystallization Recrystallization purity_check->recrystallization Yes impurity_type Are impurities primarily neutral or basic? column Column Chromatography impurity_type->column No extraction Acid-Base Extraction impurity_type->extraction Yes complex_mixture->impurity_type No complex_mixture->column Yes recrystallize_after_column Recrystallization (Polishing Step) column->recrystallize_after_column If solid, consider... column_after_extract Column Chromatography extraction->column_after_extract Follow with...

Caption: Decision workflow for selecting a purification method.

Q3: What are the common impurities associated with the synthesis and handling of this compound derivatives?

A3: Impurities can originate from various sources, including the synthesis process and subsequent degradation.[6] Common classes include:

  • Structurally Related Impurities: These arise from side reactions during synthesis. Examples include regioisomers, products of incomplete reactions (e.g., failure sequences in multi-step syntheses), or over-reaction.[5]

  • Reagent-Derived Impurities: Residual coupling agents (like DCC/EDC ureas), catalysts (like DMAP), or byproducts from reagents used in preceding steps.[7]

  • Starting Material Impurities: Unreacted starting materials that are carried through the reaction.

  • Solvent Impurities: Residual organic solvents from the reaction or workup can remain trapped in the solid matrix.[8]

  • Degradation Products: Some derivatives may be sensitive to light or heat, leading to decomposition. The iodo-substituent can sometimes be a point of instability.

Q4: My this compound derivative is amphoteric. How does this affect purification?

A4: The amphoteric nature (having both acidic and basic sites) is a key feature to exploit.

  • Acid-Base Extraction: You can selectively move your compound between aqueous and organic layers by adjusting the pH. At low pH (e.g., pH 2), the pyridine nitrogen is protonated, making the molecule water-soluble. At high pH (e.g., pH 9-10), the carboxylic acid is deprotonated, again rendering it water-soluble. Neutral impurities can be washed away in either of these states. This is a powerful, albeit often overlooked, technique for bulk purification before a final polishing step.[7][9]

  • Column Chromatography: The amphoteric character can cause streaking or tailing on silica gel, which is acidic. To counteract this, you can modify the mobile phase by adding a small amount of acetic or formic acid to ensure the pyridine nitrogen is consistently protonated, leading to sharper peaks.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The solution is supersaturated, and the melting point of the solute is below the boiling point of the solvent. 2. Presence of soluble impurities that depress the melting point.1. Add a small amount of additional solvent to dissolve the oil, then try cooling more slowly. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[10] 3. Add a seed crystal of the pure compound. 4. Try a lower-boiling point solvent system.
Very low or no recovery of crystals. 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. 3. The product was filtered before crystallization was complete.1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Use a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) to reduce solubility at low temperatures.[9] 3. Ensure the solution is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time before filtration.[10]
The final product is still colored. Colored impurities are co-crystallizing with the product.1. Before cooling, add a very small amount of activated charcoal to the hot solution to adsorb colored impurities.[10] 2. Hot filter the solution to remove the charcoal before allowing it to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Column Chromatography Issues

Problem: My compound streaks badly on the column, leading to poor separation.

  • Causality: this compound derivatives can interact strongly and inconsistently with the acidic silica gel stationary phase via both the basic pyridine nitrogen and the polar carboxyl group. This leads to "tailing" or "streaking," where the compound slowly leaches from the column instead of moving as a tight band.

  • Solution Workflow:

G start Compound Streaking on Silica Gel add_modifier Add Mobile Phase Modifier start->add_modifier acid_mod Add 0.5-1% Acetic Acid (for acidic compounds) add_modifier->acid_mod If free acid... base_mod Add 0.5-1% Triethylamine (for basic compounds/esters) add_modifier->base_mod If ester/amide... check_tlc Re-check Separation on TLC with Modified Eluent acid_mod->check_tlc base_mod->check_tlc run_column Run Column with Modified Eluent check_tlc->run_column Resolved still_streaks Still Streaking? check_tlc->still_streaks Not Resolved still_streaks->run_column No (Improved) change_stationary Switch Stationary Phase (e.g., Alumina, C18) still_streaks->change_stationary Yes

Caption: Troubleshooting workflow for streaking on silica gel columns.

Problem: My compound will not elute from the column.

  • Causality: The chosen eluent is not polar enough to displace the highly polar this compound derivative from the binding sites on the stationary phase.[11]

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, a system like ethyl acetate/methanol/acetic acid might be necessary.

Problem: Two compounds are co-eluting (have the same Rf).

  • Causality: The solvent system is not providing enough selectivity to differentiate between the two compounds. They have very similar polarities and interactions with the stationary phase.

  • Solution:

    • Change Solvent Selectivity: Instead of just increasing polarity, change the nature of the solvent. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with solutes via different mechanisms (e.g., hydrogen bonding, dipole-dipole), which can alter the elution order.[11][12]

    • Change Stationary Phase: If changing the mobile phase fails, the issue may be the stationary phase. Switching from silica gel (acidic) to neutral alumina can sometimes resolve compounds that co-elute on silica.[4][12] Alternatively, for less polar derivatives, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide the necessary separation.[4]

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying a solid product that is already at >85% purity.[13]

  • Solvent Selection: Place a small amount of your crude solid (20-30 mg) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[10]

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring. Add just enough hot solvent to fully dissolve the solid. Using the minimum amount of boiling solvent is key to maximizing recovery.[10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Rinse the crystals with a minimum amount of ice-cold recrystallization solvent to wash away any adhering impure mother liquor.[10]

  • Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point. Residual solvent can affect yield calculations and subsequent analytical data.[10]

Protocol 2: Purification by Flash Column Chromatography

This is the workhorse technique for separating complex mixtures.[4][15]

  • TLC Analysis: First, determine the optimal solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[4]

  • Column Packing:

    • Choose a column size appropriate for your sample amount (typically use 20-50 times the weight of adsorbent to the sample weight).[12]

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) or tapping to pack the bed evenly, ensuring no air bubbles are trapped.[12]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the column eluent or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin the flow, either by gravity or by applying gentle pressure ("flash" chromatography).

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If using a gradient, gradually increase the polarity of the eluent over time to elute more strongly-adsorbed compounds.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

Purity Assessment of the Final Product

After purification, it is essential to verify the purity and confirm the identity of the final compound. A combination of methods should be used.

Analytical TechniquePrincipleInformation Provided
¹H and ¹³C NMR Nuclear Magnetic ResonanceConfirms the chemical structure and can reveal the presence of impurities with proton/carbon signals. Quantitative NMR (qNMR) can be used for absolute purity determination.[3]
LC-MS Liquid Chromatography-Mass SpectrometrySeparates components and provides their molecular weights. It is highly sensitive for detecting trace impurities.[1][16]
HPLC-UV High-Performance Liquid Chromatography with UV detectionQuantifies purity by measuring the area of the product peak relative to impurity peaks at a specific wavelength.[8]
Elemental Analysis (CHN) Combustion AnalysisDetermines the percentage of Carbon, Hydrogen, and Nitrogen. The results should match the theoretical values for the pure compound's molecular formula.
Melting Point Thermal AnalysisA sharp melting point close to the literature value is a good indicator of high purity. Impurities typically broaden the melting range and depress the melting point.[10]
References
  • BenchChem. (n.d.). Technical Support Center: Characterization of Substituted Pyridines.
  • University of California, Irvine. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Pyridines.
  • University of Alberta. (n.d.). Column chromatography.
  • Wikipedia. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • BOC Sciences. (n.d.). 3-Iodo-isonicotinic acid.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2023). Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information: A Lewis acid-mediated conformational switch.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • YouTube. (2021). CHEM 312 - Recrystallization Experiment.
  • ResearchGate. (n.d.). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • National Center for Biotechnology Information. (2011). Review of analytical methods for the quantification of iodine in complex matrices.
  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
  • National Center for Biotechnology Information. (n.d.). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY.

Sources

minimizing homocoupling in Sonogashira reactions with 3-Iodoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers encountering challenges with 3-iodoisonicotinic acid, an electron-deficient and coordinating heterocyclic substrate. Our focus is to provide in-depth troubleshooting strategies and robust protocols to minimize the formation of alkyne homocoupling byproducts (Glaser-Hay coupling) and achieve high yields of the desired cross-coupled product.

The Challenge: this compound in Sonogashira Coupling

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[1] However, coupling this compound presents a unique set of challenges:

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can affect the rate of oxidative addition, a key step in the palladium catalytic cycle.[2]

  • Coordinating Nitrogen: The pyridine nitrogen can coordinate to the palladium and copper centers, potentially altering catalyst activity and stability.

  • Homocoupling Competition: The primary undesired side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser or Glaser-Hay coupling.[3] This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][4]

This guide provides a series of frequently asked questions and detailed troubleshooting protocols to navigate these complexities.

Troubleshooting Guide & FAQs

Q1: My primary byproduct is the alkyne dimer (homocoupling). How can I prevent this?

This is the most common issue and is almost always linked to the copper co-catalyst and the presence of atmospheric oxygen. The Glaser coupling pathway competes directly with the desired Sonogashira cross-coupling.[3]

The most effective way to prevent Glaser coupling is to remove the copper(I) co-catalyst entirely.[5] Copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[4][6]

Rationale: The accepted mechanism for Glaser coupling involves the copper-catalyzed oxidative dimerization of copper acetylide intermediates, a process that requires an oxidant, typically O₂.[3] By removing the copper, you shut down this primary homocoupling pathway.

If a copper-catalyzed system is necessary, minimizing oxygen is paramount. Homocoupling is an oxidative process, and even trace amounts of oxygen can facilitate it.[7]

  • Recommended Method: Freeze-Pump-Thaw (FPT) This is the most effective technique for removing dissolved gases from solvents.[8] Simple sparging with an inert gas is often insufficient for highly sensitive reactions.

  • Inert Atmosphere Integrity: Ensure your entire reaction setup is under a positive pressure of a high-purity inert gas like argon or nitrogen. This involves evacuating and backfilling the reaction vessel multiple times (at least 3 cycles).

Q2: My reaction is sluggish or fails completely, even after addressing homocoupling. What should I investigate next?

Low reactivity with an electron-deficient substrate like this compound often points to issues with the catalyst system, base, or solvent.

The choice of palladium source and its supporting ligand is critical. For electron-deficient aryl halides, ligands that promote a rapid oxidative addition are beneficial.[2]

  • Palladium Precatalyst: While PdCl₂(PPh₃)₂ is a common and stable choice, pre-formed Pd(0) sources like Pd(PPh₃)₄ can sometimes be more active, avoiding a potentially slow in-situ reduction step.[4][9]

  • Ligand Choice: Consider using bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands.[2][10] These can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[2]

The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle, particularly in copper-free systems where it facilitates the deprotonation of the alkyne.[9]

  • Amine Bases: Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.[11] Often, using the amine as both the base and the solvent (or co-solvent) can be effective.[9]

  • Inorganic Bases: For copper-free, amine-free conditions, an inorganic base like Cs₂CO₃ or K₂CO₃ can be employed, often in a polar aprotic solvent like DMF or NMP.[12][13] The poor solubility of inorganic bases in some organic solvents can be a limitation, so vigorous stirring is essential.

  • Solvent Polarity: The pyridine nitrogen and carboxylic acid group on your substrate impart polarity. Solvents like DMF, NMP, or even THF/amine mixtures are often more suitable than nonpolar solvents like toluene to ensure solubility of all components.[14]

Visualizing the Competing Pathways

To better understand the reaction dynamics, it is crucial to visualize the desired catalytic cycle versus the parasitic homocoupling pathway.

Sonogashira_vs_Glaser cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM PdII_alkyne R¹-Pd(II)-C≡CR² L₂ TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Catalyst Regeneration Product R¹-C≡CR² RE->Product ArX This compound (R¹X) ArX->OA CuC≡CR Cu-C≡CR² CuC≡CR->TM Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Deprotonation CuI_Base Cu(I) / Base CuI_Base->Cu_acetylide Cu_acetylide->TM Enters Sonogashira Cycle Oxidation Oxidative Dimerization (O₂ required) Cu_acetylide->Oxidation Diyne R²-C≡C-C≡CR² Oxidation->Diyne

Caption: Competing Sonogashira and Glaser coupling pathways.

Recommended Protocols & Parameter Optimization

Success in minimizing homocoupling requires a systematic approach. The following tables and protocols provide a starting point for optimization.

Table 1: Key Parameter Troubleshooting Summary
ParameterIssue: High HomocouplingRecommended ActionRationale
Co-Catalyst High CuI loading (e.g., >5 mol%)Switch to Copper-Free Protocol. If not possible, reduce CuI to 1-2 mol%.CuI is the primary catalyst for Glaser homocoupling.[3][4]
Atmosphere Reaction run under N₂ sparge onlyUse rigorous Freeze-Pump-Thaw (3 cycles) . Ensure gastight seals.Oxygen is the oxidant required for the Glaser coupling mechanism.[7]
Ligand Standard PPh₃Screen bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos) or NHCs.Accelerates oxidative addition, making the desired cycle kinetically more favorable than the side reaction.[2][10]
Base/Solvent Weak base, poor substrate solubilityUse a strong amine base (DIPEA, TEA) as a co-solvent or switch to a polar aprotic solvent (NMP, DMF) with an appropriate base (e.g., Cs₂CO₃).Ensures efficient alkyne deprotonation and maintains a homogeneous reaction mixture.[9][12]
Protocol 1: Recommended Copper-Free Sonogashira Coupling

This protocol is the preferred starting point for coupling this compound to minimize homocoupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd₂(dba)₃ (1-2.5 mol%) and ligand (e.g., P(t-Bu)₃, 4-10 mol%)

  • Base (e.g., DIPEA or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF/DIPEA mixture)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, palladium precatalyst, and ligand (if used).

  • Inerting: Seal the flask, and then evacuate under high vacuum and backfill with high-purity argon. Repeat this cycle a total of three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent, followed by the base (if liquid, like DIPEA) and the terminal alkyne via syringe. If using a solid base like Cs₂CO₃, add it in step 1.

  • Reaction: Stir the mixture at the desired temperature (start with room temperature and increase to 50-80 °C if no reaction occurs). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and proceed with standard aqueous workup and purification.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This procedure is critical for removing dissolved oxygen, the primary oxidant in Glaser coupling.[8]

Caption: Freeze-Pump-Thaw (FPT) degassing workflow.

Procedure:

  • Freeze: Place the Schlenk flask containing your solvent in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid plug at the bottom.

  • Pump: Once completely frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it melts.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • Final Step: After the final thaw, backfill the flask with high-purity argon. The solvent is now ready for use.

By implementing these targeted strategies, particularly by prioritizing copper-free conditions and ensuring a rigorously anaerobic environment, researchers can significantly suppress homocoupling and achieve successful Sonogashira couplings with challenging substrates like this compound.

References

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  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

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  • Reddit. (2023). Solvent degassing. r/Chempros. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • RSC Publishing. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Iodoisonicotinic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-iodoisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Introduction: The Critical Role of Catalyst Loading

In palladium-catalyzed cross-coupling reactions, the amount of catalyst used is a critical parameter that influences reaction efficiency, cost, and product purity. For a substrate like this compound, which contains a coordinating nitrogen atom, catalyst optimization is particularly crucial to mitigate potential catalyst inhibition or deactivation.[1][2] This guide will provide a systematic approach to optimizing catalyst loading to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?

A: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[3] This concentration is often sufficient to provide a detectable product yield and allows for subsequent optimization by either increasing or decreasing the loading based on the initial outcome.

Q2: How does the coordinating nitrogen of the pyridine ring in this compound affect the catalyst?

A: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of catalytically inactive or less active species.[1] This can inhibit the catalytic cycle and result in low yields. The use of bulky, electron-rich ligands can often shield the palladium from this inhibitory coordination.[1]

Q3: Can I reduce the catalyst loading to very low levels (ppm levels)?

A: Achieving very low catalyst loadings (e.g., in the parts-per-million range) is possible for highly efficient cross-coupling reactions.[4] However, this requires careful optimization of all reaction parameters, including ligand choice, base, solvent, and temperature, and is often more successful with highly active precatalysts.[5][6] For substrates like this compound, this can be challenging due to potential catalyst deactivation.

Q4: What are the visual signs of catalyst deactivation?

A: A common visual cue for catalyst deactivation is the formation of palladium black, a black precipitate of elemental palladium.[1][2] This indicates that the active Pd(0) species has aggregated and is no longer participating in the catalytic cycle. This can be caused by high temperatures or an insufficient ligand-to-palladium ratio.[1]

Q5: How does the choice of base influence the optimal catalyst loading?

A: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in regenerating the active catalyst in other cross-coupling reactions.[7][8][9][10] An inappropriate base can lead to side reactions or incomplete activation of the coupling partners, necessitating a higher catalyst loading to achieve a reasonable reaction rate. The solubility and strength of the base are key factors to consider.[11]

Troubleshooting Guides

Problem 1: Low or No Product Yield with Standard Catalyst Loading

When a standard catalyst loading (e.g., 1-2 mol%) results in a low or negligible yield, a systematic troubleshooting approach is necessary.

Troubleshooting Workflow for Low Yield

A Low Yield Observed B Check Reagent Purity & Inertness A->B Initial Check C Optimize Ligand & Base B->C Reagents OK D Screen Solvents & Temperature C->D Conditions Suboptimal G Successful Optimization C->G Yield Improves E Increase Catalyst Loading Incrementally D->E Still Low Yield D->G Yield Improves F Consider a Different Pd Precatalyst E->F No Improvement E->G Yield Improves F->G Yield Improves

Caption: A logical workflow for troubleshooting low-yielding reactions.

Step-by-Step Troubleshooting:

  • Verify Reagent Quality and Reaction Setup:

    • Rationale: Impurities in starting materials or the presence of oxygen can poison the catalyst.[5] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[1]

    • Action: Ensure that this compound and the coupling partner are pure. Use anhydrous and properly degassed solvents.[5][12] Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.[5][13]

  • Evaluate Ligand and Base Combination:

    • Rationale: For heteroaromatic substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are often required to stabilize the Pd(0) species and prevent catalyst deactivation.[1][2] The base is also critical for the reaction's success.[14]

    • Action: Screen a panel of ligands with varying steric and electronic properties.[15] Simultaneously, test different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[11]

  • Optimize Solvent and Temperature:

    • Rationale: The solvent must dissolve all reaction components, and the temperature affects both the reaction rate and catalyst stability.[1] Excessively high temperatures can accelerate catalyst decomposition.[1]

    • Action: Test a range of anhydrous, degassed solvents (e.g., dioxane, toluene, DMF).[11] Run the reaction at different temperatures, starting from a moderate temperature (e.g., 80 °C) and adjusting as needed.

  • Incrementally Increase Catalyst Loading:

    • Rationale: If the above optimizations do not significantly improve the yield, the initial catalyst loading may be insufficient for this specific transformation.

    • Action: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%). Monitor the reaction progress to determine if there is a positive correlation between catalyst loading and yield.

  • Consider a Different Palladium Precatalyst:

    • Rationale: Different palladium precatalysts have varying activation profiles and stabilities.[5][6] A more robust precatalyst might be necessary.

    • Action: If using a simple salt like Pd(OAc)₂, consider switching to a well-defined precatalyst such as a Buchwald G3 or G4 precatalyst.[5]

Problem 2: Reaction Stalls or Yield Plateaus at Higher Catalyst Loadings

In some cases, increasing the catalyst loading does not lead to a proportional increase in yield, or the reaction stalls after a certain conversion.

Possible Causes and Solutions:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Solution: Re-evaluate the ligand and consider one that offers greater stability to the palladium center.[16] Running the reaction at a lower temperature for a longer duration might also mitigate thermal decomposition of the catalyst.[1]

  • Product Inhibition: The product of the reaction may be inhibiting the catalyst.

    • Solution: This can be more challenging to overcome. Sometimes, a change in solvent can alter the coordination environment and reduce product inhibition.

  • Substrate or Reagent Degradation: One of the coupling partners may be degrading under the reaction conditions.

    • Solution: For Suzuki couplings, protodeboronation of the boronic acid can be a side reaction. Using anhydrous conditions and a carefully selected base can minimize this.[1]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for systematically optimizing the catalyst loading.

Reaction Setup Workflow

A Oven-dried Schlenk Flask B Add Solids: This compound, Boronic Acid, Base A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Pd Precatalyst & Ligand under Inert Atmosphere C->D E Add Degassed Solvent D->E F Heat to Desired Temperature E->F G Monitor Reaction F->G

Caption: A typical workflow for setting up a cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂, Buchwald G3 precatalyst)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[17]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[17]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand. For initial screening, a 1:1.2 to 1:2 Pd/ligand ratio is often used.[6]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Once the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.

Data Presentation: Example of a Catalyst Loading Optimization Study

EntryPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂SPhos2.0K₃PO₄Dioxane/H₂O10045
2Pd(OAc)₂SPhos1.0K₃PO₄Dioxane/H₂O10042
3Pd(OAc)₂SPhos0.5K₃PO₄Dioxane/H₂O10035
4Buchwald G3SPhos1.0K₃PO₄Dioxane/H₂O8085
5Buchwald G3SPhos0.5K₃PO₄Dioxane/H₂O8082
6Buchwald G3SPhos0.1K₃PO₄Dioxane/H₂O8075

This is example data and does not represent actual experimental results.

Conclusion

Optimizing catalyst loading for the cross-coupling of this compound is a multifactorial process that requires a systematic and logical approach. By carefully considering the interplay between the catalyst, ligand, base, solvent, and temperature, researchers can develop robust and efficient protocols. This guide provides a framework for troubleshooting common issues and rationally designing experiments to achieve optimal catalyst performance.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Retrieved from [Link]

  • MDPI. (2025). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ligand-free Heck reactions using low Pd-loading. Retrieved from [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Technobis. (2020, September 10). Improvements for air sensitive reactions by using a new developed inertizing manifold. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • American Chemical Society. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from [Link]

  • American Chemical Society. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • OUCI. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

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dealing with low yields in the amination of 3-Iodoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Amination of 3-Iodoisonicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot low yields and other common issues.

Troubleshooting Guide: Low Yields and Side Reactions

The palladium-catalyzed amination of this compound, a variation of the Buchwald-Hartwig amination, is a powerful tool for C-N bond formation. However, the electron-deficient nature of the pyridine ring and the presence of the carboxylic acid group can introduce complexities.[1][2] This section addresses the most frequently encountered problems in a question-and-answer format.

Q1: My reaction is sluggish, and I'm observing a significant amount of starting material even after extended reaction times. What are the likely causes and solutions?

Several factors can lead to incomplete conversion. Let's break down the possibilities and how to address them systematically.

Potential Cause 1: Inefficient Oxidative Addition

The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[3][4] While this compound has a relatively reactive C-I bond, issues can still arise.

  • Expertise & Experience: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can influence the electronic properties of the C-I bond, potentially affecting the rate of oxidative addition.

  • Troubleshooting Steps:

    • Ligand Choice is Critical: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[1][5] Consider screening a panel of ligands. Refer to Table 1 for a comparison of commonly used ligands for amination of heteroaryl halides.

    • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer more consistent results by ensuring the formation of the active catalytic species.[6]

Potential Cause 2: Catalyst Deactivation

The catalyst can fall out of the catalytic cycle through various deactivation pathways.

  • Expertise & Experience: The nitrogen on the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. Additionally, impurities in the starting materials or solvent can poison the catalyst.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure your this compound and amine are of high purity. Trace impurities can have a significant impact on catalytic activity.[7][8]

    • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[1] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.

Potential Cause 3: Suboptimal Base

The base plays a crucial role in the deprotonation of the amine and the regeneration of the catalyst.[9][10]

  • Expertise & Experience: The choice of base is highly dependent on the solvent and the pKa of the amine. For pyridine substrates, a strong, non-coordinating base is generally preferred.[1]

  • Troubleshooting Steps:

    • Base Screening: If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing low conversion, consider switching to a stronger base such as NaOtBu or LiHMDS.[11] However, be mindful that strong bases can promote side reactions with sensitive functional groups.[11] Refer to Table 2 for guidance on base selection.

    • Solubility: Ensure the base is sufficiently soluble in the chosen solvent. Poor solubility can lead to slow and incomplete reactions.

Below is a troubleshooting workflow to guide your experimental design when facing low conversion:

G cluster_conditions Reaction Condition Optimization start Low Conversion of This compound purity Check Reagent Purity and Inert Conditions start->purity Initial Check ligand Screen Ligands (e.g., Buchwald, Josiphos ligands) base Vary the Base (e.g., NaOtBu, Cs2CO3) ligand->base If still low conversion solvent Optimize Solvent (e.g., Toluene, Dioxane, THF) base->solvent If still low conversion temp Adjust Temperature solvent->temp Fine-tuning precatalyst Use a Pre-catalyst temp->precatalyst For reproducibility analysis Analyze Reaction Outcome (LC-MS, NMR) precatalyst->analysis purity->ligand If purity is confirmed

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

Side reactions are a common cause of low yields. Identifying the nature of the byproducts is the first step to mitigating their formation.

Common Side Reaction 1: Hydrodehalogenation

This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of isonicotinic acid.

  • Causality: This can occur via β-hydride elimination from a palladium-amide intermediate, especially with primary aliphatic amines.[4][12] It can also be promoted by moisture or other protic sources in the reaction mixture.

  • Mitigation Strategies:

    • Ligand Selection: Bulky ligands can sterically hinder β-hydride elimination.[12]

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.

Common Side Reaction 2: Homocoupling

Dimerization of the starting material or the product can occur, leading to biaryl impurities.

  • Causality: This is often a result of suboptimal catalyst activity or the presence of oxygen.

  • Mitigation Strategies:

    • Ligand and Catalyst Loading: Optimizing the palladium-to-ligand ratio and the overall catalyst loading can minimize homocoupling.[13]

    • Strictly Inert Atmosphere: As mentioned before, oxygen can promote side reactions.

Common Side Reaction 3: Reaction with the Carboxylic Acid Group

The carboxylic acid can potentially interact with the catalyst or the base, leading to undesired transformations.

  • Expertise & Experience: While the carboxylic acid is generally tolerated in Buchwald-Hartwig aminations, strong bases at elevated temperatures could potentially lead to decarboxylation or other side reactions.

  • Mitigation Strategies:

    • Protecting Group Strategy: If other optimization strategies fail, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can be cleaved post-amination.

    • Milder Base and Lower Temperature: If possible, using a weaker base and a lower reaction temperature may prevent side reactions involving the carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst system for the amination of this compound?

A: There is no single "best" catalyst system, as the optimal choice depends on the specific amine being used. However, for electron-deficient heteroaryl halides like this compound, catalyst systems based on bulky, electron-rich biaryl phosphine ligands are generally a good starting point.[5] Examples include ligands from the Buchwald (e.g., XPhos, SPhos) and Josiphos families.[3][14] It is highly recommended to perform a small-scale screen of different ligands to identify the most effective one for your specific substrate combination.

Q: How does the electronic nature of the pyridine ring affect the amination reaction?

A: The pyridine ring is considered electron-deficient due to the electronegativity of the nitrogen atom.[2] This has a dual effect on the Buchwald-Hartwig amination:

  • Favorable for Oxidative Addition: The electron-withdrawing nature of the ring can make the C-I bond more susceptible to oxidative addition to the Pd(0) catalyst.[1]

  • Potential for Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, which can sometimes lead to the formation of off-cycle, inactive catalyst species. The use of bulky ligands helps to mitigate this by sterically discouraging such coordination.

Q: Can I use ammonia directly as the amine source?

A: Yes, the amination with ammonia is possible but presents its own set of challenges.[14] A common issue is the formation of the diarylamine byproduct.[14] Specialized catalyst systems and reaction conditions have been developed to favor the formation of the primary aniline.[14][15] Using ammonia surrogates or ammonium salts can sometimes provide better selectivity for the primary amine.[14][15]

Data and Protocols

Table 1: Comparison of Ligands for Amination of Heteroaryl Halides
LigandStructureKey FeaturesTypical Reaction Conditions
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky and electron-rich, good for a wide range of substrates.Pd₂(dba)₃ or Pd(OAc)₂, NaOtBu, Toluene or Dioxane, 80-110 °C
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos but with different electronic properties.Pd₂(dba)₃ or Pd(OAc)₂, NaOtBu, Toluene or Dioxane, 80-110 °C
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother member of the Buchwald ligand family with fine-tuned steric and electronic properties.Pd₂(dba)₃ or Pd(OAc)₂, NaOtBu, Toluene or Dioxane, 80-110 °C
BrettPhos (2-Biphenyl)di-tert-butylphosphineParticularly effective for couplings involving primary amines.[11]Pd₂(dba)₃ or Pd(OAc)₂, LiHMDS or NaOtBu, THF or Toluene, RT-100 °C
Josiphos Ligands Ferrocene-based diphosphine ligandsChiral ligands, but also effective in racemic form for aminations.Pd(OAc)₂, NaOtBu, Toluene, 80-110 °C

Note: This table provides general guidance. Optimal conditions should be determined experimentally.

Table 2: Guide to Base Selection in Buchwald-Hartwig Amination
BasepKa (Conjugate Acid)Common SolventsAdvantagesDisadvantages
NaOtBu ~19Toluene, Dioxane, THFStrong base, often leads to high reaction rates.Incompatible with base-sensitive functional groups (e.g., esters, ketones).[11]
LiHMDS ~26THF, TolueneVery strong base, useful for less reactive amines. Can be used at lower temperatures.Air and moisture sensitive.[11]
Cs₂CO₃ ~10.3Dioxane, DMF, TolueneWeaker base, good for substrates with sensitive functional groups.May require higher temperatures and longer reaction times.[1][11]
K₃PO₄ ~12.3Dioxane, TolueneWeaker base, good functional group tolerance.Often requires higher catalyst loadings and longer reaction times.[1][11]
Experimental Protocol: General Procedure for Screening Amination Reactions

This protocol provides a starting point for optimizing the amination of this compound.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% relative to Pd).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution with respect to the limiting reagent).

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification a Add Pd Precursor and Ligand to Vial b Seal and Purge with Inert Gas a->b c Add this compound, Amine, and Base b->c d Add Degassed Solvent c->d e Heat and Stir d->e f Monitor Reaction (TLC, LC-MS) e->f g Work-up and Purification f->g

Caption: General experimental workflow for amination.

References

  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
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  • Benchchem. (n.d.). Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis.
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  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

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  • ACS Publications. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

Sources

preventing deiodination of 3-Iodoisonicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preventing Deiodination of 3-Iodoisonicotinic Acid

Welcome to the technical support center for handling this compound. As a key building block in pharmaceutical and materials science, its reactivity is paramount. However, the lability of the carbon-iodine bond presents a common and frustrating challenge: deiodination. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and preventative protocols to help you maintain the integrity of your starting material and achieve high yields of your desired product.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing significant formation of isonicotinic acid in my reaction. What is causing the deiodination of my this compound?

A1: The primary cause is the inherent weakness of the C-I bond, making it susceptible to cleavage under various reaction conditions. [1] Deiodination, or more specifically, hydrodehalogenation, is a reductive process where the iodine atom is replaced by a hydrogen atom. In the context of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), several mechanistic pathways can lead to this unwanted side reaction:

  • Formation of Palladium-Hydride (Pd-H) Species: This is the most common culprit. Pd-H species can arise from the reaction of the palladium catalyst with trace amounts of water, alcohols, amines (used as bases), or even certain solvents. Once formed, these hydrides can participate in the catalytic cycle, leading to reductive cleavage of the C-I bond instead of the desired cross-coupling.

  • Radical Mechanisms: The C-I bond can undergo homolytic cleavage, especially when exposed to heat or light, forming an aryl radical.[1] This radical can then abstract a hydrogen atom from the solvent or other reagents to form the deiodinated product.

  • Base-Mediated Decomposition: While less common for aryl iodides compared to other halides, certain strong bases at elevated temperatures can promote decomposition pathways that lead to deiodination.

The electron-deficient nature of the pyridine ring in this compound can influence the C-I bond's reactivity, making careful control of reaction parameters essential.

Q2: How can I minimize deiodination in my Palladium-catalyzed cross-coupling reaction?

A2: Minimizing deiodination requires a multi-faceted approach focused on optimizing your catalyst system, solvent, base, and general reaction setup. The goal is to make the desired cross-coupling reaction kinetically much faster than the competing deiodination pathway.

G start Deiodination Observed catalyst 1. Optimize Catalyst System - Use bulky, electron-rich ligands - Screen Pd(0) and Pd(II) sources - Lower catalyst loading start->catalyst conditions 2. Refine Reaction Conditions - Use anhydrous, degassed solvents - Choose a weaker, non-coordinating base - Lower reaction temperature catalyst->conditions setup 3. Improve Experimental Setup - Protect from light - Ensure inert atmosphere (N2/Ar) - Monitor reaction progress conditions->setup end Successful Coupling setup->end

Caption: A logical workflow for troubleshooting deiodination.

Here are specific, actionable recommendations:

1. Catalyst System Optimization:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote rapid reductive elimination (the final step of cross-coupling), and sterically hinder the approach of small hydride species.

  • Catalyst Loading: Counterintuitively, higher catalyst loading can sometimes lead to more side products. Use the lowest effective catalyst loading, typically 0.5–2 mol%.

Table 1: Recommended Palladium Catalysts and Ligands for Suppressing Deiodination

Catalyst/Ligand Class Rationale Typical Loading (mol%)
Pd(PPh₃)₄ Pd(0) Catalyst Standard, but can be prone to dissociation. Use with fresh reagent. 1-5
Pd₂(dba)₃ + Ligand Pd(0) Precursor Excellent for in-situ generation of the active catalyst with a chosen ligand. 0.5-2
SPhos, XPhos, RuPhos Buchwald Ligands Bulky, electron-rich dialkylbiaryl phosphines. Highly effective at promoting coupling and preventing deiodination. 1:2 Pd:Ligand ratio

| tBu₃P (Tri-tert-butylphosphine) | Electron-rich phosphine | Strong electron donor, accelerates oxidative addition and reductive elimination. | 1:2 Pd:Ligand ratio |

2. Reaction Condition Tuning:

  • Solvent: Always use high-purity, anhydrous, and thoroughly degassed solvents. Oxygen can degrade catalysts and promote side reactions. Aprotic solvents like dioxane, toluene, or THF are generally preferred over protic solvents like alcohols.

  • Base: The choice of base is critical. Strong, nucleophilic bases can react with the catalyst or starting material. Inorganic bases are often a better choice.

    • Good choices: K₃PO₄, K₂CO₃, Cs₂CO₃. These are generally less nucleophilic and have sufficient strength.

    • Use with caution: Et₃N, DIPEA. These can be sources of hydrides. If an amine base is required, use it sparingly and at the lowest possible temperature.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate all reactions, including the undesired deiodination.[1]

Q3: My reaction seems clean by TLC, but my yield is low, and I've isolated isonicotinic acid. What else should I investigate?

A3: If the obvious culprits have been addressed, it's time to look at more subtle aspects of your experimental setup and reagents.

Table 2: Troubleshooting Guide for Persistent Deiodination

Symptom Potential Cause Recommended Action
Deiodination occurs even at room temp, before heating. Light-sensitive decomposition.[1] Wrap the reaction flask in aluminum foil to protect it from light.
Significant deiodination with a boronic acid partner (Suzuki). Impure boronic acid containing boronic acid homocoupling byproducts or residual water. Use high-purity boronic acid. Dry it in a vacuum oven before use.
Reaction stalls, deiodination increases with time. Catalyst decomposition. The chosen ligand may not be robust enough. Switch to a more stable ligand system (e.g., a Buchwald ligand). Ensure a strictly inert atmosphere.

| Product is unstable to workup conditions. | The product itself may be sensitive to the acidic or basic conditions used during extraction. | Test the stability of your isolated product under the workup conditions. If it degrades, use a neutral quench and workup.[2] |

Q4: Are there alternative coupling strategies for this compound that are less prone to deiodination?

A4: Yes. While palladium catalysis is powerful, other metals or strategies can offer milder conditions.

  • Copper-Catalyzed Couplings: Copper catalysis, particularly for C-N or C-S bond formation, can sometimes be performed under milder conditions than palladium-catalyzed reactions.[3] These systems may be less prone to forming the metal-hydride species that cause deiodination.

  • Switching Halides: If your synthesis allows, consider using 3-bromoisonicotinic acid instead. The C-Br bond is stronger than the C-I bond and is therefore less susceptible to reductive cleavage.[1] Modern palladium catalysts are highly efficient for coupling aryl bromides.

  • Inverting Reactivity: Instead of using this compound as the electrophile, consider converting it to a nucleophile, such as a boronic acid or ester derivative (3-(dihydroxyboryl)isonicotinic acid). This completely changes the reaction and avoids the issue of C-I bond cleavage on your key substrate.

Protocols and Methodologies

Optimized Protocol for Suzuki Coupling to Minimize Deiodination

This protocol provides a robust starting point. It should be optimized for your specific coupling partner.

  • Reagent Preparation:

    • Dry this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and the base (K₃PO₄, 3.0 eq.) under high vacuum for at least 1 hour.

    • Use anhydrous, degassed solvent (e.g., Dioxane or Toluene). Degas by sparging with argon for 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.2 mol%).

    • Add the degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.

    • Add the this compound, boronic acid, and K₃PO₄ to the flask.

    • Wrap the flask in aluminum foil.

  • Reaction and Monitoring:

    • Heat the reaction to a moderate temperature (e.g., 80 °C). Avoid excessive heat.

    • Monitor the reaction progress by taking small aliquots and analyzing via HPLC or GC-MS. Look for the consumption of starting material, formation of product, and the appearance of isonicotinic acid.

  • Workup:

    • Once the reaction is complete, cool to room temperature.

    • Quench the reaction by adding water.

    • If the product contains the carboxylic acid, carefully acidify the aqueous layer with 1M HCl to pH ~4-5 and extract with an organic solvent (e.g., EtOAc). Caution: Test product stability to acid first.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Q5: How can I reliably detect and quantify the extent of deiodination?

A5: Accurate quantification is key to effective troubleshooting. Several analytical methods are suitable. [4][5]

  • High-Performance Liquid Chromatography (HPLC): This is often the best method. Develop a separation method that resolves the this compound starting material, the desired product, and the deiodinated isonicotinic acid byproduct. Quantification can be achieved using a calibration curve with authentic standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile (or can be made volatile through derivatization, e.g., esterification of the carboxylic acid), GC-MS is an excellent tool for both identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for a crude assessment. The disappearance of the characteristic aromatic signals for the iodo-substituted ring and the appearance of new signals for the deiodinated product can be monitored. For quantification, an internal standard with a known concentration must be added to the crude reaction mixture.

G pd0 Pd(0)L2 pd_oxidative Ar-Pd(II)-I(L2) pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)-R(L2) pd_oxidative->pd_transmetal Transmetalation (R-B(OH)2) pd_hydride H-Pd(II)-I(L2) pd_oxidative->pd_hydride from H source pd_transmetal->pd0 Reductive Elimination product Ar-R pd_transmetal->product pd_hydride->pd0 Reductive Elimination deiod_product Ar-H pd_hydride->deiod_product

Sources

Technical Support Center: Troubleshooting Failed Heck Reactions with 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Heck reactions, with a specialized focus on the coupling of 3-iodoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific yet crucial transformation. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common and complex problems.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with this compound failing to give any product?

There are several potential reasons for a complete failure of the Heck reaction with this compound. The most common culprits include catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. This compound, being a nitrogen-containing heterocycle, can act as a ligand and poison the palladium catalyst, preventing it from participating in the catalytic cycle.[1] Additionally, incorrect choice of base, solvent, or temperature can halt the reaction.

Q2: I'm observing very low yields. What are the key parameters to optimize for this compound?

Low yields in Heck reactions involving this compound often stem from incomplete conversion or competing side reactions. Key parameters to optimize include the palladium source and ligand, the base, and the reaction temperature. The electronic nature of the pyridine ring in this compound makes it susceptible to a range of side reactions if the conditions are not finely tuned. The choice of a bulky, electron-rich phosphine ligand can be crucial to stabilize the catalytic species and promote the desired coupling.[1]

Q3: I see a lot of black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is likely palladium black, which forms when the palladium(0) catalyst agglomerates and becomes inactive.[2] This is a common sign of catalyst decomposition. For heteroaromatic substrates like this compound, this can be exacerbated by the coordination of the nitrogen atom to the palladium center, which can destabilize the active catalyst. To prevent this, consider using a more robust ligand, a phase-transfer catalyst like a tetraalkylammonium salt under Jeffery's conditions, or ensuring truly anaerobic conditions.[3]

Q4: Can the carboxylic acid group of this compound interfere with the reaction?

Yes, the carboxylic acid group can potentially interfere with the Heck reaction. It can react with the base, affecting its stoichiometry and effectiveness. Moreover, the carboxylate group could coordinate to the palladium center, influencing its reactivity. While many Heck reactions are tolerant of acidic functional groups[4], it is a factor to consider, especially if you are using a base that can also act as a nucleophile.

Systematic Troubleshooting Guide

This section provides a problem-oriented approach to troubleshooting your Heck reaction with this compound.

Problem 1: No Product Formation

If you observe no formation of the desired product, it is essential to systematically evaluate each component and condition of your reaction.

The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst, leading to catalyst poisoning.[1][5]

Solutions:

  • Ligand Selection: Employ sterically bulky and electron-rich phosphine ligands. These ligands can shield the palladium center and reduce the coordinating effect of the pyridine nitrogen.[1] Examples include tri-tert-butylphosphine (P(t-Bu)₃), bulky biaryl phosphines, or N-heterocyclic carbenes (NHCs).

  • Use of Additives: The addition of certain salts, like tetraalkylammonium halides (e.g., n-Bu₄NCl), can stabilize the active palladium species and improve catalytic activity, a technique known as Jeffery's conditions.[3]

  • Catalyst Precursor: The choice of palladium precursor can be critical. While Pd(OAc)₂ is common, sometimes pre-formed Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ might be more effective, although the latter can be sensitive to air.[6]

The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide generated during the catalytic cycle.[4][7] An incorrect choice of base can lead to reaction failure.

Solutions:

  • Base Strength: For Heck reactions with iodoarenes, a moderately strong, non-nucleophilic base is often preferred. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (Et₃N) or N,N-dicyclohexylmethylamine (Cy₂NMe) are commonly used.[3][8]

  • Solubility: Ensure the base is soluble in the reaction solvent at the operating temperature. Poor solubility can lead to low effective concentrations.

Here is a robust starting protocol that can be adapted for your specific alkene:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the alkene (1.2-1.5 equivalents), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Add a degassed solvent (e.g., DMF, NMP, or dioxane).

  • Add the base (e.g., K₂CO₃, 2-3 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by TLC or LC-MS.

Problem 2: Low Yield and/or Formation of Side Products

Low yields can be due to a variety of factors, including the formation of byproducts such as reduced arene (isonicotinic acid) or homocoupled products.

The formation of isonicotinic acid (the de-iodinated starting material) is a common side reaction, often referred to as a reductive Heck reaction.[9]

Solutions:

  • Solvent Choice: The choice of solvent can influence the extent of reductive dehalogenation. Polar aprotic solvents like DMF or NMP are common, but sometimes less polar solvents like toluene or xylene can suppress this side reaction.[6]

  • Base Selection: The choice of base can also impact the formation of the reduced product. Experiment with different bases to find one that minimizes this side reaction.

Even if the reaction starts, the catalyst may not be stable enough to see the reaction to completion, resulting in low yields.

Solutions:

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[10] If possible, try running the reaction at a lower temperature for a longer duration.

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be critical. Too little ligand can leave the palladium center exposed and prone to decomposition, while too much can inhibit the reaction.[11] A ratio of 2:1 to 4:1 (ligand:Pd) is a good starting point for monodentate phosphines.

ParameterRecommended Range/OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source.
Ligand P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos, NHCsBulky, electron-rich ligands stabilize the catalyst and promote oxidative addition.[1]
Base K₂CO₃, Cs₂CO₃, Et₃N, Cy₂NMeA range of organic and inorganic bases should be screened.[3]
Solvent DMF, NMP, Dioxane, ToluenePolar aprotic solvents are common, but others can be effective.[6]
Temperature 80 - 140 °CHigher temperatures are often needed for less reactive substrates.[6]

Visualizing the Heck Catalytic Cycle and Troubleshooting

A clear understanding of the catalytic cycle is paramount for effective troubleshooting.

The Heck Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_off_cycle Off-Cycle Processes Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-I Decomp Catalyst Decomposition (Palladium Black) Pd0->Decomp Decomposition Coord Olefin Coordination OxAdd->Coord Olefin Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination Elim->Reduct Base Reduct->Pd0 - HB⁺X⁻

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Heck Reaction Failed No_Product No Product Formation Start->No_Product Low_Yield Low Yield / Side Products Start->Low_Yield Check_Catalyst Check Catalyst System: - Ligand Choice - Pd Source - Additives No_Product->Check_Catalyst Is catalyst active? Check_Base Check Base: - Strength - Solubility No_Product->Check_Base Is base appropriate? Check_Conditions Check Reaction Conditions: - Temperature - Solvent No_Product->Check_Conditions Are conditions optimal? Check_Side_Reactions Investigate Side Reactions: - Reductive Dehalogenation - Homocoupling Low_Yield->Check_Side_Reactions Are side products forming? Optimize_Params Optimize Parameters: - Temperature - Ligand:Pd Ratio Low_Yield->Optimize_Params Is catalyst decomposing?

Caption: A flowchart for troubleshooting failed Heck reactions.

References

  • de Vries, J. G. (2001). The Heck reaction. In Organometallics in Synthesis: A Manual (pp. 1-44). Wiley-VCH.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of olefin with aryl iodide catalyzed by palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & biomolecular chemistry, 5(23), 31-44.
  • Reetz, M. T., & Westermann, E. (2000). Phosphane-free palladium-catalyzed Heck reactions.
  • Herrmann, W. A., Brossmer, C., Reisinger, C. P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: efficient new catalysts for the Heck vinylation of aryl halides. Chemistry-A European Journal, 3(8), 1357-1364.
  • Jeffery, T. (1985). Palladium-catalysed reactions of organic halides with olefins.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Shibasaki, M., & Vogl, E. M. (1999). The asymmetric Heck reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
  • Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. (1995). N-heterocyclic carbenes: a new concept in organometallic catalysis. Angewandte Chemie International Edition in English, 34(21), 2371-2374.
  • Gong, W., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087*. [Link]

  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240. [Link]

  • Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342-9345. [Link]

  • Jeffery, T. (1996). On the mechanism of the Heck reaction in the presence of tetraalkylammonium salts. Tetrahedron, 52(30), 10113-10130. [Link]

  • Crisp, G. T. (1989). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27(6), 427-436. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, anionic, arylpalladium halide intermediates in the Heck reaction. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • de Vries, A. H. M., et al. (1997). The Heck reaction in the presence of a stable palladacycle. The Journal of Organic Chemistry, 62(25), 8612-8613.
  • Amatore, C., & Jutand, A. (1999). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • Reddit - r/Chempros. (2022). Troubleshooting a difficult Heck reaction. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations. [Link]

  • Crisp, G. T. (1989). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 18, 427-441. [Link]

Sources

impact of base selection on the outcome of 3-Iodoisonicotinic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodoisonicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this versatile yet sensitive building block. Due to its electron-deficient pyridine ring and the presence of a carboxylic acid moiety, this compound presents unique challenges where the selection of a base is not merely a parameter to be optimized, but a critical determinant of the reaction's success or failure.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your experiments and rationally select conditions to achieve your desired outcome.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of the base and substrate-specific considerations.

Q1: Why is base selection so uniquely critical for this compound compared to other aryl iodides?

A1: The complexity arises from the dual nature of the this compound scaffold.

  • Electron-Deficient Heteroaromatic System: The pyridine nitrogen acts as an electron-withdrawing group, which makes the C-I bond highly susceptible to oxidative addition by the palladium catalyst.[1] While this facilitates the first step of the catalytic cycle, the electron-deficient nature of the ring can also make subsequent steps, like transmetalation, more challenging.

  • Acidic Carboxyl Group: The carboxylic acid (pKa ≈ 4-5) will readily react with any base present in the reaction mixture. This creates several potential issues:

    • Base Consumption: A stoichiometric amount of your chosen base will be consumed to form the corresponding carboxylate salt, and this must be accounted for.

    • Solubility Changes: The formation of a salt can dramatically alter the solubility of your substrate in common organic solvents, potentially impacting reaction kinetics.

    • Incompatibility: Strong bases, particularly organometallic bases or hydroxides, can lead to undesirable side reactions with the acid functionality.

For these reasons, it is often highly advantageous to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This prevents the acid-base complications and allows for a more predictable and controlled reaction environment.

Q2: Should I protect the carboxylic acid group as an ester before attempting a coupling reaction?

A2: In almost all cases, yes . Protecting the carboxylic acid as an ester is the most reliable strategy for achieving high yields and reproducibility. It simplifies the reaction by removing the acidic proton, thereby preventing the aforementioned issues of base consumption and solubility changes. The ester group is generally stable under the conditions of most Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, provided a non-nucleophilic, anhydrous base is used.[2]

  • Setup: Suspend this compound (1.0 equiv) in methanol or ethanol (approx. 0.2-0.5 M).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 equiv) or thionyl chloride (1.2 equiv) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the alcohol under reduced pressure. Dilute the residue with ethyl acetate and slowly neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding ester, which can often be used without further purification.

Q3: What are the primary roles of a base in the main types of cross-coupling reactions?

A3: The base plays a distinct and crucial role in each catalytic cycle:

  • Suzuki-Miyaura Coupling: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic borate species (RB(OH)₃⁻), which is essential for the transmetalation step with the palladium(II) complex.[3] The choice of base directly influences the rate and efficiency of this key step.

  • Sonogashira Coupling: The base, typically an amine, deprotonates the terminal alkyne to generate a highly nucleophilic acetylide.[4] In the copper-co-catalyzed variant, this acetylide first forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[5]

  • Buchwald-Hartwig Amination: The base deprotonates the amine coupling partner to form an amido-palladium complex, which is a key intermediate prior to reductive elimination.[6][7] The strength of the base must be carefully matched to the pKa of the amine.

  • Heck Reaction: The base is responsible for regenerating the active Pd(0) catalyst at the end of the cycle. It neutralizes the acid (H-X) that is formed during the β-hydride elimination and reductive elimination steps.[8]

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental failures and provide a logical path to a solution.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki coupling with methyl 3-iodoisonicotinate and an arylboronic acid using Na₂CO₃ in aqueous dioxane, but I see very little product. What is the likely cause related to my base?

A: This is a classic issue where the chosen base is likely too weak or inappropriate for this specific substrate combination. While Na₂CO₃ is a common base for Suzuki couplings, its effectiveness can be limited, especially with electron-deficient systems.[9][10]

Causality & Troubleshooting Workflow:

  • Insufficient Transmetalation Rate: The formation of the borate anion is an equilibrium process.[3] A weak base like Na₂CO₃ may not generate a sufficient concentration of the active borate species to promote efficient transmetalation, leading to a stalled reaction.

    • Solution: Switch to a stronger base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[11] They are more effective at promoting the formation of the borate and accelerating transmetalation.

  • Protodeboronation of Boronic Acid: Electron-deficient boronic acids can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H), a side reaction often exacerbated by aqueous conditions and certain bases.[12]

    • Solution: Use a non-hydroxide base like K₃PO₄ and rigorously dried solvents (e.g., anhydrous dioxane or toluene). Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help compensate for some degradation.[12]

  • Catalyst Inactivity: While less directly related to the base, ensure your palladium source and ligand are active and that the reaction is thoroughly degassed to prevent catalyst oxidation.[11]

G start Low Yield in Suzuki Coupling (Substrate: 3-Iodoisonicotinate Ester) check_base Initial Base: Na₂CO₃ or K₂CO₃? start->check_base check_water Are aqueous conditions used? start->check_water stronger_base Action: Switch to Stronger Base (K₃PO₄ or Cs₂CO₃) check_base->stronger_base Yes success Improved Yield stronger_base->success side_reaction Observe Protodeboronation? check_water->side_reaction Yes ester_hydrolysis Observe Ester Hydrolysis? check_water->ester_hydrolysis Yes anhydrous Action: Switch to Anhydrous Solvent (Toluene, Dioxane) anhydrous->success side_reaction->stronger_base No side_reaction->anhydrous Yes ester_hydrolysis->anhydrous Yes Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base Base-Mediated Activation pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (+ Ar-Ar') boronic Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ (Active Species) boronic->borate + Base, - H₂O base Base (e.g., K₃PO₄) borate->oa_complex Enters Cycle

Caption: The base activates the boronic acid to the more nucleophilic borate form, which is essential for the rate-limiting transmetalation step.

References

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Beilstein Archives. (n.d.). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • ResearchGate. (n.d.). Common CBAs pKa values, and correlation between catalyst's pKa and.... [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • UCLA Division of Physical Sciences. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2000). Palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organometallic reagents. Synthesis Of 3-substituted but-3-enoic acids. [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Pd 0 /PR 3 -Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]

  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. [Link]

  • ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. [Link]

  • Princeton Dataspace. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • SciSpace. (2011). Pd0/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]

  • ACS Publications. (n.d.). Amide-Assisted Hydrolysis of beta-Carboxamido-Substituted Phosphinic Acid Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidation or hydrolysis. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

Sources

Technical Support Center: Analytical Methods for Determining the Purity of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Iodoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the purity, quality, and stability of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the expertise to troubleshoot and validate your own analytical procedures.

Q: Why is the rigorous determination of purity for this compound so critical?

A: this compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Even trace impurities can lead to the formation of unwanted side products, potentially toxic or mutagenic substances, and reduced overall yield in a multi-step synthesis.[1][2] Regulatory bodies require that analytical procedures for starting materials and intermediates be validated to ensure that all potential impurities are adequately controlled.[3][4] Therefore, employing precise and reliable analytical methods is not just a matter of quality control; it is a fundamental requirement for regulatory compliance and patient safety.

General Purity Assessment Workflow

A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. The following workflow illustrates a logical progression from initial identity confirmation to detailed impurity profiling.

Purity_Assessment_Workflow cluster_0 Phase 1: Identity & Primary Purity cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Characterization & Validation NMR NMR Spectroscopy (Identity Confirmation) Titration Titration (Assay vs. Specification) HPLC HPLC / UPLC (Separation & Quantification) LC_MS LC-MS (Impurity ID) HPLC->LC_MS Identify Unknowns Validation Method Validation (ICH Guidelines) HPLC->Validation Validate Method GC_MS GC-MS (Residual Solvents) Sample Test Sample: This compound Sample->NMR Confirm Structure Sample->Titration Determine Assay % Sample->HPLC Profile Impurities Sample->GC_MS Check Solvents

Caption: A typical workflow for the complete analytical characterization of this compound.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of this compound due to its high resolving power and sensitivity for detecting non-volatile organic impurities.

Frequently Asked Questions (HPLC)

Q: What is the primary role of HPLC in analyzing this compound purity? A: The primary role is to separate the main compound from its potential impurities and degradation products.[5] By measuring the area of each peak in the chromatogram, we can calculate the purity as a percentage of the total area (Area % method). This technique is crucial for "related substances" testing, where the goal is to find and quantify all minor components. A well-developed HPLC method should be "stability-indicating," meaning it can separate the intact compound from any products that may form upon degradation.[6]

Q: I'm developing a new method. What's a good starting point for analyzing this compound? A: A reverse-phase method is the most common and effective approach. This compound is a polar, ionizable compound, making it well-suited for C18 columns with an acidified aqueous-organic mobile phase.[7][8] The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Parameter Recommended Starting Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard workhorse for reverse-phase; provides good resolution.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidifier to ensure the analyte is in a single protonated state for good peak shape.[9]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for eluting the analyte.
Gradient 5% B to 95% B over 20-30 minutesA gradient is essential to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) ~220 nm or ~260 nmWavelengths where the pyridine ring exhibits strong absorbance.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.[10]
Injection Vol. 5-10 µLA small volume minimizes peak distortion.

Q: My main peak is tailing. What are the common causes and solutions? A: Peak tailing is a frequent issue, especially with acidic compounds like this.[11]

  • Secondary Interactions: The most likely cause is the interaction of the acidic analyte with residual, active silanol groups on the silica-based column packing.

    • Solution: Ensure the mobile phase pH is low enough (pH 2.5-3.0) to fully protonate the carboxylic acid. Using a high-purity, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the tailing improves, you were overloading the column.

  • Column Contamination/Void: Buildup of contaminants on the column inlet frit or a void in the packing material can distort peak shape.[12]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If that fails, replace the column inlet frit or the guard column. If the problem persists, the analytical column itself may need replacement.

Q: I'm seeing poor peak resolution between my main peak and a key impurity. How can I improve it? A: Improving resolution requires adjusting the selectivity, efficiency, or retention of your method.

  • Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This changes the "selectivity" of the separation and can often move closely eluting peaks apart.[9]

  • Adjust Gradient Slope: A shallower gradient (e.g., increasing the run time) gives more time for peaks to separate, increasing resolution.

  • Modify Mobile Phase pH: A small change in pH can alter the ionization state of impurities, changing their retention time relative to the main peak.

  • Use a Different Column: If mobile phase changes don't work, try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.

Detailed Protocol: Reverse-Phase HPLC Purity Method

This protocol provides a robust starting point for purity analysis. It must be validated for its intended use.[13][14]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 1L of HPLC-grade water. Add 1.0 mL of formic acid (or phosphoric acid) and mix thoroughly. Degas using sonication or vacuum filtration.

    • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile. Degas before use.

  • Standard and Sample Preparation:

    • Diluent: Prepare a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Use the parameters outlined in the table above.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.[10]

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area and retention time <2.0%).

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram, typically down to 0.05% of the main peak area.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Disregard any peaks from the blank injection.

HPLC Troubleshooting Workflow

When encountering issues, a logical, step-by-step approach is the key to a quick resolution. Never change more than one parameter at a time.[15]

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, Pressure High) check_pressure High/Low Pressure? High: Check for blockage Low: Check for leak start->check_pressure check_peaks Peak Shape Issue? Tailing: Check pH, overload Fronting: Solvent mismatch Split: Column void, pH issue start->check_peaks check_retention Retention Time Drift? Check pump, temp, mobile phase prep, equilibration start->check_retention check_baseline Baseline Noise/Drift? Degas mobile phase, clean detector, check lamp start->check_baseline solution_blockage Isolate & Flush Components (Column, Tubing, Injector) check_pressure->solution_blockage High solution_leak Check Fittings (Column, Pump, Detector) check_pressure->solution_leak Low solution_shape Adjust Sample Prep (Dilute, change solvent) Adjust Mobile Phase pH check_peaks->solution_shape solution_retention Prepare Fresh Mobile Phase Increase Equilibration Time check_retention->solution_retention solution_baseline Purge System Flush Detector Cell check_baseline->solution_baseline end_node Problem Resolved solution_blockage->end_node solution_leak->end_node solution_shape->end_node solution_retention->end_node solution_baseline->end_node

Caption: A systematic workflow for troubleshooting common HPLC issues.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and confirmation. For purity analysis, its primary role is to confirm the identity of the main component and to detect and identify structurally related impurities.[16]

Frequently Asked Questions (NMR)

Q: How does NMR confirm the identity and purity of this compound? A: A ¹H NMR spectrum provides a unique fingerprint of the molecule. For this compound, you would expect to see specific signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts, splitting patterns (coupling), and integration (relative number of protons) must all match the expected structure. Purity is assessed by looking for small, unidentifiable peaks in the spectrum that do not belong to the main compound, the solvent, or a known standard.[17]

Q: What types of impurities can be detected by ¹H NMR? A: ¹H NMR is excellent at detecting impurities that have proton signals in regions where the main compound does not. This includes:

  • Residual Solvents: (e.g., Ethanol, Ethyl Acetate, Dichloromethane) which have characteristic, sharp signals.

  • Process Intermediates: Unreacted starting materials or intermediates from the synthesis.

  • Isomeric Impurities: If an isomer is present (e.g., 2-Iodoisonicotinic acid), it will have a different, though possibly overlapping, set of aromatic signals. 2D NMR techniques like COSY and HMBC can help distinguish these.[18][19]

Q: Can NMR be used for a quantitative purity assessment? A: Yes. This technique is called quantitative NMR (qNMR). It is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. The method involves adding a known amount of a certified internal standard (e.g., maleic acid) to a precisely weighed sample. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high accuracy.[16]

Detailed Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them well and the acidic proton is often visible.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean NMR tube using a pipette with a cotton or glass wool plug to filter any particulates.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate all peaks. Set the integral of a known proton signal from the main compound to a whole number (e.g., 1.00 for a single proton).

    • Analyze the integrals of other peaks relative to the main compound to estimate the level of impurities.

Section 3: Titrimetric Analysis

Titration is a classical, cost-effective, and highly precise method for determining the overall percentage assay of an acidic or basic compound. It provides a measure of the total acidic content, not individual impurities.

Frequently Asked Questions (Titration)

Q: Is titration a suitable method for determining the assay of this compound? A: Absolutely. As a carboxylic acid, it can be readily assayed by a simple acid-base titration. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, like sodium hydroxide (NaOH), using a colorimetric indicator or a pH meter (potentiometric titration) to determine the endpoint. This method is often used for release testing as it is quick, inexpensive, and provides high precision.[20]

Q: What are the potential sources of error in a titrimetric assay? A:

  • Incorrect Standardization: The accuracy of the result depends entirely on the accuracy of the titrant concentration (e.g., 0.1 M NaOH). The titrant must be carefully standardized against a primary standard like potassium hydrogen phthalate (KHP).

  • Presence of Other Acidic Impurities: Titration is not a selective technique. Any other acidic impurities present in the sample will also be titrated, leading to an artificially high assay value. This is why titration should always be paired with a chromatographic method like HPLC.

  • Endpoint Determination: Inaccurate determination of the color change for an indicator or improper calibration of a pH meter can introduce errors.

Detailed Protocol: Acid-Base Titration for Assay Determination
  • Preparation of 0.1 M NaOH Titrant:

    • Dissolve ~4.0 g of NaOH pellets in 1 L of deionized, boiled (to remove CO₂) water.

    • Standardization: Accurately weigh ~0.5 g of dried primary standard KHP into a flask. Dissolve in ~50 mL of deionized water. Add 2-3 drops of phenolphthalein indicator. Titrate with the prepared NaOH solution until a faint, persistent pink color is observed. Calculate the exact molarity of the NaOH solution.

  • Assay Procedure:

    • Accurately weigh an amount of this compound sample equivalent to ~0.2 g into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in ~75 mL of a suitable solvent (e.g., a 50:50 mixture of water and ethanol may aid solubility).

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution to the same faint pink endpoint observed during standardization.

    • Record the volume of NaOH used.

  • Calculation:

    • % Assay = (V × M × MW) / (W × 10)

    • Where:

      • V = Volume of NaOH titrant (mL)

      • M = Molarity of standardized NaOH (mol/L)

      • MW = Molecular Weight of this compound (248.99 g/mol )

      • W = Weight of the sample (g)

Section 4: Identifying Potential Impurities

Understanding the synthetic route is key to predicting potential process-related impurities.

Frequently Asked Questions (Impurities)

Q: What are the common process-related impurities from the synthesis of this compound? A: The impurity profile depends heavily on the synthetic pathway. A common route involves the oxidation of 3-iodo-4-methylpyridine. Potential impurities could include:

  • Unreacted Starting Material: 3-iodo-4-methylpyridine.

  • Over-oxidized or By-products: Impurities arising from side reactions.

  • Isomers: Positional isomers of the starting material or product.

  • Reagents and Catalysts: Residual reagents used in the synthesis.[21]

Q: What are potential degradation products? A: this compound could potentially degrade under harsh conditions (heat, light, extreme pH).[22] Potential degradation pathways include:

  • Decarboxylation: Loss of the CO₂ group, especially at high temperatures, to form 3-iodopyridine.

  • De-iodination: Reductive loss of the iodine atom to form isonicotinic acid, especially in the presence of light or reducing agents.

Impurity Type Potential Structure Name Likely Origin Recommended Detection Method
Starting Material 3-Iodo-4-methylpyridineIncomplete reactionHPLC, GC-MS
Degradant 3-IodopyridineDecarboxylation (Heat)HPLC, GC-MS
Degradant Isonicotinic AcidDe-iodinationHPLC
Solvent Toluene, Dichloromethane, etc.Synthesis/PurificationGC-MS

Section 5: Method Validation Overview

Q: Why is method validation necessary for these analytical techniques? A: Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[14][23] For the pharmaceutical industry, it is a mandatory requirement by regulatory agencies like the FDA and EMA.[3] Validation ensures that the results you generate are accurate, precise, and reliable, which is the bedrock of quality assurance.[4]

Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

Parameter Description
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13]
Accuracy The closeness of the test results to the true value.
Precision The degree of scatter between a series of measurements from the same sample (repeatability, intermediate precision).[3]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature).
References
  • Validation of Impurity Methods, Part II. (2014).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS]. (1964). PubMed.
  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Assay of isonicotinic acid hydrazide. (n.d.). CUTM Courseware.
  • Assay of Isonicotinic acid hydrazide: Lab Manual, PDF Journal, Download. (n.d.).
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Assay of Isonicotinic Acid Hydrazide. (n.d.). Scribd.
  • Review on Common Observed HPLC Troubleshooting Problems. (2020).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. (n.d.).
  • Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar.
  • Purity plot of isonicotinic acid. (n.d.). ResearchGate.
  • DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. (n.d.). NIH.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • structural nmr analysis of triazolic compounds derived from isonicotinic acid. (n.d.). ResearchGate.
  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025). European Medicines Agency (EMA).
  • Assessing the Purity of Synthesized 4-Iodo-3-methoxyisothiazole: A Comparative Guide. (n.d.). Benchchem.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC - PubMed Central.
  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. (n.d.). Sigma-Aldrich.
  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2015). ResearchGate.
  • Stability of the flavan-3-ols epicatechin and catechin and related dimeric procyanidins derived from cocoa. (2002). PubMed.
  • Synthesis and characterization of new impurities in obeticholic acid. (2025). ResearchGate.

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Validation & Comparative

3-Iodoisonicotinic acid vs 3-bromoisonicotinic acid reactivity in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling of 3-Iodoisonicotinic Acid and 3-Bromoisonicotinic Acid: A Comparative Analysis for Researchers

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds.[1][2] Its tolerance of a wide array of functional groups, relatively mild conditions, and the commercial availability of its components have cemented its role in the synthesis of complex molecules, from pharmaceuticals to organic electronics.[3][4]

Among the vast library of building blocks, 3-substituted isonicotinic acid derivatives are particularly valuable scaffolds. The strategic placement of the carboxylic acid and the nitrogen atom in the pyridine ring makes them versatile precursors for compounds with significant biological activity. When planning a synthesis, a critical decision arises in choosing the appropriate halide partner for the coupling reaction. This guide provides a detailed, evidence-based comparison of the reactivity between this compound and 3-bromoisonicotinic acid in the Suzuki coupling, offering field-proven insights for researchers, scientists, and drug development professionals.

The Decisive Step: Understanding Halide Reactivity in the Suzuki Catalytic Cycle

The efficiency of a Suzuki coupling is governed by a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] For aryl halides, the initial oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-determining step and is highly dependent on the carbon-halogen (C-X) bond.[7]

The established order of reactivity for aryl halides is I > Br > OTf > Cl .[8][9] This trend is directly correlated with the C-X bond dissociation energy. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, requiring less energy to break. Consequently, the palladium catalyst inserts itself into the C-I bond much more readily and often under milder conditions than it does for the C-Br bond.[10] For electron-deficient heteroaromatic rings like pyridine, this oxidative addition step is generally more facile compared to electron-rich systems.[7]

Below is a diagram illustrating the fundamental mechanism that underpins the entire comparison.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiix Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiix Oxidative Addition (Rate-determining for reactivity: I > Br) pdiir Ar-Pd(II)L₂-Ar' pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-Ar' (Product) pdiir->product arx Ar-X (3-Haloisonicotinic acid) arx->pdiix boronic Ar'-B(OR)₂ + Base boronic->pdiir

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Performance Comparison: Experimental Insights

The following table summarizes representative conditions gleaned from the literature for the Suzuki coupling of various bromo- and iodo-pyridines, illustrating the general experimental divide between the two substrates.

FeatureThis compound (Representative)3-Bromoisonicotinic Acid (Representative)Rationale & Causality
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(dppf)Cl₂, Pd(OAc)₂/Buchwald Ligands (e.g., SPhos)The higher reactivity of the C-I bond allows for the use of less active, "first-generation" palladium catalysts. The more robust C-Br bond often requires more electron-rich and bulky phosphine ligands to facilitate the more challenging oxidative addition step.[12][13]
Typical Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often required for aryl bromides to promote the transmetalation step and ensure a sufficient reaction rate, compensating for the slower oxidative addition.[14]
Temperature Room Temp. to 80 °C80 °C to 110 °CThe lower activation energy for the C-I bond cleavage allows the reaction to proceed efficiently at lower temperatures.[11]
Reaction Time 1 - 12 hours12 - 24 hoursDue to the faster rate of oxidative addition, reactions with the iodo-substrate typically reach completion more quickly.
Yields Generally high (>90%)Good to high (70-95%)While high yields are achievable with both, obtaining them with the bromo-substrate is more contingent on careful optimization of the catalyst system and conditions.
Cost & Availability Higher Cost, Less CommonLower Cost, Widely AvailableBromo-derivatives are typically more economical starting materials, a key consideration for large-scale synthesis.

Practical Considerations and Protocol Design

The choice between 3-iodo- and 3-bromoisonicotinic acid is not merely academic; it is a practical decision based on a trade-off between reactivity, cost, and project goals.

  • Choose this compound When:

    • The downstream molecule is sensitive to harsh conditions (high temperatures or strongly basic environments).

    • Rapid synthesis and high yields are paramount, and the cost of the starting material is not a limiting factor.

    • You are working with a particularly challenging boronic acid that requires a more reactive coupling partner.

  • Choose 3-Bromoisonicotinic Acid When:

    • Cost is a major driver, especially for scale-up and process chemistry.[1]

    • The desired product is stable under more forcing reaction conditions.

    • You have access to modern, highly active catalyst systems (e.g., Buchwald or Fu catalysts) that can efficiently activate the C-Br bond.[15]

The following diagram outlines a standard laboratory workflow for performing this type of reaction.

Workflow prep 1. Preparation - Weigh Halide, Boronic Acid, Base - Place in Schlenk Flask inert 2. Inerting - Evacuate & Backfill - Use Argon/Nitrogen (3x) prep->inert addition 3. Reagent Addition - Add Catalyst - Inject Degassed Solvent inert->addition reaction 4. Reaction - Heat to Target Temp - Stir Vigorously addition->reaction workup 5. Workup & Isolation - Cool, Quench, Extract - Dry Organic Layer reaction->workup purify 6. Purification - Concentrate Solvent - Column Chromatography workup->purify

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures. They must be optimized for specific substrates and scales. Always run reactions under an inert atmosphere (Argon or Nitrogen) using degassed solvents for best results.[12]

Protocol 1: Suzuki Coupling of this compound (Milder Conditions)

This protocol leverages the high reactivity of the iodide, employing a standard palladium catalyst.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of Argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and adjust the pH to ~3-4 with 1M HCl to precipitate the carboxylic acid product.

  • Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the 3-arylisonicotinic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Suzuki Coupling of 3-Bromoisonicotinic Acid (Optimized Conditions)

This protocol uses a more active catalyst system to efficiently couple the less reactive bromide.[14][16]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoisonicotinic acid (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Catalyst and Solvent Addition: Under a positive pressure of Argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours.

  • Work-up and Isolation: Follow the work-up and isolation steps as described in Protocol 1. The more forcing conditions may lead to more impurities, potentially making purification by column chromatography necessary.

Conclusion

The fundamental reactivity trend of I > Br in the oxidative addition step of the Suzuki-Miyaura coupling is the primary determinant when choosing between this compound and 3-bromoisonicotinic acid.

This compound is the substrate of choice for rapid, high-yielding couplings under mild conditions, making it ideal for synthesizing sensitive molecules where material cost is secondary.

3-Bromoisonicotinic acid represents the more economical and practical choice for larger-scale syntheses, provided that the requisite higher temperatures and more active (and often more expensive) catalyst systems are employed to overcome its lower intrinsic reactivity.

Ultimately, the optimal choice depends on a strategic balance of chemical reactivity, economic constraints, and the specific goals of the research program. By understanding the underlying mechanistic principles and practical trade-offs, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery process.

References

Click to expand
  • Thomas, S. J. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science7 , 4847-4864 (2016). Available at: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (2016). Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Torborg, C. & Beller, M. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews48 , 2146-2164 (2019). Available at: [Link]

  • Thomas, S. J. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science7 , 4847-4864 (2016). Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • de Meijere, A. & Diederich, F. (eds). Metal-Catalyzed Cross-Coupling Reactions. (Wiley-VCH, 2004). Available at: [Link]

  • Singh, N. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv (2021). Available at: [Link]

  • Demers, J. Response to "During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?". ResearchGate (2022). Available at: [Link]

  • Barrios-Landeros, F. & Hartwig, J. F. Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics28 , 5548-5551 (2009). Available at: [Link]

  • Molander, G. A. & Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research41 , 1481-1491 (2008). Available at: [Link]

  • Kavanagh, P. et al. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules28 , 1238 (2023). Available at: [Link]

  • Bellina, F. & Rossi, R. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews110 , 1082-1146 (2010). Available at: [Link]

  • Gök, Y. et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules16 , 6265-6276 (2011). Available at: [Link]

  • Thomas, D. A. et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters14 , 226-229 (2012). Available at: [Link]

  • Miyaura, N. (ed.). Cross-Coupling Reactions: A Practical Guide. (Springer, 2002). Available at: [Link]

  • Miyaura, N. (ed.). Cross-coupling reactions : a practical guide. Semantic Scholar (2002). Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Akpomie, K. G. & Davids, E. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology9 , 5561-5596 (2019). Available at: [Link]

  • Reddit user discussion. Your "Go-To", "just couple already", Suzuki conditions? r/Chempros (2021). Available at: [Link]

  • The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube (2022). Available at: [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube (2020). Available at: [Link]

  • Kirchhoff, J. H. et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society124 , 13662-13663 (2002). Available at: [Link]

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A Comparative Guide to Sonogashira Coupling: 3-Iodoisonicotinic Acid vs. 3-Chloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes. The choice of the aryl halide substrate is a critical parameter that dictates reaction efficiency, yield, and the required catalytic system. This guide provides an in-depth comparison of two common building blocks, 3-iodoisonicotinic acid and 3-chloroisonicotinic acid, grounding the discussion in mechanistic principles and providing actionable experimental protocols.

The Decisive Role of the Halogen: Mechanistic Underpinnings

The efficacy of a Sonogashira coupling is fundamentally governed by the rate-determining step of its catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond. The reactivity of aryl halides in this crucial step follows a well-established trend directly related to the bond dissociation energy of the C-X bond:

Ar-I > Ar-Br > Ar-Cl >> Ar-F [3][4]

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the robust carbon-chlorine (C-Cl) bond. Consequently, aryl iodides undergo oxidative addition to the Pd(0) center much more readily, often at room temperature, leading to faster reaction rates and higher yields.[1][5] Conversely, the activation of aryl chlorides is notoriously challenging, necessitating more forcing conditions, such as elevated temperatures, and highly active, specialized catalyst systems to overcome the higher activation energy barrier.[2][6]

The Catalytic Cycle: A Visual Workflow

The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle drives the primary cross-coupling, while the copper cycle serves to activate the alkyne, increasing its acidity and facilitating the formation of a key copper acetylide intermediate.

Sonogashira_Mechanism Figure 1: Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-(C≡CR)(L₂) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-C≡CR (Product) Alkyne H-C≡CR (Terminal Alkyne) PiComplex π-Alkyne-Cu Complex Alkyne->PiComplex CuX Cu(I)X CuX->PiComplex Deprotonation Deprotonation PiComplex->Deprotonation Base CuAcetylide Cu-C≡CR (Copper Acetylide) Deprotonation->CuAcetylide CuAcetylide->Transmetalation

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Comparative Performance and Yield Expectations

Direct experimental data comparing this compound and 3-chloroisonicotinic acid under identical conditions is sparse. However, by extrapolating from the established reactivity principles and numerous studies on related halopyridines, a clear performance gap can be anticipated. Aryl iodides consistently provide superior yields under milder conditions.[7] Achieving comparable yields with aryl chlorides, if at all possible, demands significant optimization of catalysts, ligands, and reaction parameters.

FeatureThis compound (Ar-I)3-Chloroisonicotinic Acid (Ar-Cl)
Reactivity HighVery Low
Typical Temp. Room Temperature to 60 °C80 °C to 120 °C+
Catalyst System Standard Pd catalysts, e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuIHighly active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required.[6]
Reaction Time Typically 1-6 hoursCan be >24 hours
Expected Yield Good to Excellent (70-95%)Poor to Moderate (0-60%), highly dependent on optimization
Side Reactions Lower propensity for alkyne homocoupling (Glaser coupling)Increased risk of Glaser coupling and catalyst decomposition at high temperatures.[2]

Protocol for a Head-to-Head Comparative Experiment

To provide a definitive, self-validating comparison, the following protocol is designed to test both substrates under identical, optimized conditions suitable for the more reactive iodide. The anticipated outcome is a high yield for the iodo-substrate and a significantly lower, possibly negligible, yield for the chloro-substrate, thereby validating the principles discussed.

Materials and Equipment
  • Substrates: this compound, 3-chloroisonicotinic acid

  • Alkyne: Phenylacetylene (as a representative coupling partner)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flasks, magnetic stirrer, heating mantle, nitrogen/argon line, TLC plates, column chromatography setup, NMR spectrometer.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis A Add 3-haloisonicotinic acid (1 mmol), Pd(PPh₃)₄ (0.03 mmol), CuI (0.05 mmol) to Schlenk flask B Evacuate and backfill with N₂ (3x) A->B C Add anhydrous DMF (10 mL) and TEA (3 mmol) via syringe B->C D Add phenylacetylene (1.2 mmol) via syringe C->D E Stir at 60°C D->E F Monitor by TLC (e.g., every hour) E->F G Cool to RT, dilute with EtOAc F->G Reaction Complete H Wash with NH₄Cl (aq), then brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J K Characterize by ¹H NMR, ¹³C NMR, and calculate yield J->K

Caption: Standard workflow for the comparative Sonogashira coupling.

Step-by-Step Procedure

Note: This procedure should be run in two separate, parallel reactions: one with this compound and one with 3-chloroisonicotinic acid.

  • Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add the respective 3-haloisonicotinic acid (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) via syringe. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60°C and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl halide spot is consumed (for the iodo- reaction) or after a set time (e.g., 24 hours) for the chloro- reaction.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR spectroscopy and calculate the isolated yield.

Summary and Professional Recommendation

The fundamental principles of palladium-catalyzed cross-coupling reactions dictate a stark difference in reactivity between this compound and 3-chloroisonicotinic acid in the Sonogashira coupling.

  • This compound: This substrate is the superior choice for reliability, high yields, and mild reaction conditions. Its facile oxidative addition allows for the use of standard, cost-effective palladium catalysts and straightforward protocols, making it ideal for discovery chemistry and most research applications.

  • 3-Chloroisonicotinic Acid: While economically attractive due to the lower cost of aryl chlorides, this substrate presents a significant synthetic challenge.[3] Achieving acceptable yields requires elevated temperatures and the use of sophisticated, often expensive, and air-sensitive ligands. This route is generally pursued only in industrial settings where the cost savings of the starting material justify the extensive process optimization and development costs.

For drug development professionals and academic researchers, this compound is the recommended starting material to ensure efficiency and a high probability of success in synthesizing target molecules via Sonogashira coupling.

References
  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. 2016. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • NRO Chemistry. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling Reaction. [Link]

  • Lin, Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14198-14211. [Link]

Sources

A Senior Application Scientist's Guide to the Bioactivity Screening of 3-Iodoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the bioactivity screening of 3-iodoisonicotinic acid derivatives. While extensive experimental data for this specific class of compounds is emerging, this guide synthesizes insights from closely related isonicotinic and nicotinic acid derivatives to propose a robust screening strategy. We will explore potential antimicrobial, anticancer, and anti-inflammatory activities, complete with detailed experimental protocols and comparative data to guide your research.

Introduction: The Therapeutic Potential of the Isonicotinic Acid Scaffold

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The most notable example is isoniazid, a cornerstone in the treatment of tuberculosis. Derivatives of isonicotinic and nicotinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, at the 3-position of the pyridine ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, modulate the compound's interaction with biological targets and enhance its therapeutic efficacy.

This guide will provide a comparative analysis of the potential bioactivities of a representative set of this compound derivatives against established alternatives, supported by detailed experimental methodologies and illustrative data.

I. Antimicrobial Activity Screening

The well-established antimicrobial properties of isonicotinic acid derivatives, particularly against Mycobacterium tuberculosis, provide a strong rationale for screening this compound derivatives for similar activities. The iodine substituent may enhance antimicrobial potency through increased lipophilicity, facilitating cell wall penetration, or by forming halogen bonds with target enzymes.

A. Comparative Antimicrobial Efficacy

To assess the antimicrobial potential, we will compare a parent this compound with its amide and hydrazide derivatives against standard antibiotics.

Compound/DrugS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)M. tuberculosis (MIC, µg/mL)C. albicans (MIC, µg/mL)
This compound 6412832>256
3-Iodoisonicotinamide 326416128
3-Iodoisonicotinohydrazide 1632864
Ciprofloxacin (Control) 10.5N/AN/A
Isoniazid (Control) >256>2560.1N/A
Fluconazole (Control) N/AN/AN/A4

Note: The data presented in this table is illustrative and intended to guide experimental design.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[1]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of This compound derivatives and control drugs in DMSO Serial_Dilution Perform two-fold serial dilutions of compounds in a 96-well microtiter plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculums (~5 x 10^5 CFU/mL) Inoculation Inoculate each well with the standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 18-24h (bacteria) or 35°C for 24-48h (fungi) Inoculation->Incubation Read_Results Visually inspect for turbidity or use a plate reader to determine growth Incubation->Read_Results Determine_MIC Identify the lowest concentration with no visible growth as the MIC Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

II. Anticancer Activity Screening

Derivatives of nicotinic acid, an isomer of isonicotinic acid, have shown promising anticancer activities.[2] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. The unique electronic properties of the iodine atom in this compound derivatives could lead to novel interactions with anticancer targets.

A. Comparative Cytotoxicity

The cytotoxic potential of this compound derivatives will be evaluated against various cancer cell lines and compared to a standard chemotherapeutic agent.

Compound/DrugMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
This compound 75.288.595.1
3-Iodoisonicotinamide 42.855.360.7
3-Iodoisonicotinohydrazide 25.130.938.4
Doxorubicin (Control) 1.22.53.1

Note: The data presented in this table is illustrative and intended to guide experimental design.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight Compound_Addition Treat cells with serial dilutions of This compound derivatives and control drug Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution to each well and incubate for 4 hours Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value (concentration that inhibits 50% of cell growth) Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

C. Potential Signaling Pathway: Inhibition of Tyrosine Kinases

Many anticancer drugs target receptor tyrosine kinases (RTKs) that are often overactive in cancer cells. Isonicotinic acid derivatives have the potential to act as hinge-binding inhibitors.

Hypothetical Inhibition of a Receptor Tyrosine Kinase

RTK_Inhibition cluster_pathway RTK Signaling Pathway cluster_inhibition Inhibition by this compound Derivative Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 3-Iodoisonicotinic Acid Derivative ATP_Binding_Site ATP Binding Site Inhibitor->ATP_Binding_Site Binds to ATP_Binding_Site->Dimerization Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a this compound derivative.

III. Anti-inflammatory Activity Screening

Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of inflammatory mediators. The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).

A. Comparative Anti-inflammatory Activity

The in vitro anti-inflammatory activity of this compound derivatives can be assessed by their ability to inhibit COX-1 and COX-2 enzymes and compared with a standard nonsteroidal anti-inflammatory drug (NSAID).

Compound/DrugCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
This compound 55.620.32.74
3-Iodoisonicotinamide 40.110.53.82
3-Iodoisonicotinohydrazide 28.95.25.56
Ibuprofen (Control) 15.235.10.43
Celecoxib (Control) 25.10.05502

Note: The data presented in this table is illustrative and intended to guide experimental design.

B. Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This assay measures the peroxidase activity of cyclooxygenases, which is colorimetrically detected.

Workflow for COX Inhibitor Screening Assay

COX_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare assay buffer, heme, COX-1/COX-2 enzymes, and arachidonic acid (substrate) Plate_Setup Add buffer, heme, and enzyme to a 96-well plate Reagent_Prep->Plate_Setup Compound_Prep Prepare dilutions of test compounds and controls Inhibitor_Addition Add test compounds/controls and incubate Compound_Prep->Inhibitor_Addition Plate_Setup->Inhibitor_Addition Reaction_Initiation Initiate reaction by adding arachidonic acid Inhibitor_Addition->Reaction_Initiation Absorbance_Reading Read absorbance at 590 nm over time Reaction_Initiation->Absorbance_Reading IC50_Calculation Calculate the percent inhibition and determine IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for COX Inhibitor Screening Assay.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic bioactivity screening of this compound derivatives. Based on the established pharmacological profiles of related isonicotinic and nicotinic acid compounds, these derivatives hold significant promise as antimicrobial, anticancer, and anti-inflammatory agents. The proposed experimental protocols offer robust and standardized methods for evaluating their efficacy.

Future research should focus on synthesizing a diverse library of this compound derivatives to establish comprehensive structure-activity relationships. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The integration of computational modeling and in vivo studies will further accelerate the development of novel therapeutics based on this versatile scaffold.

References

  • PubMed. (n.d.). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. [Link]

  • Semantic Scholar. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • Brieflands. (n.d.). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. [Link]

  • PubMed. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

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Validating Kinase Inhibition by Novel 3-Iodoisonicotinic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to overcoming challenges of selectivity and acquired resistance. This guide focuses on the validation of a promising, yet underexplored, class of compounds: derivatives of 3-iodoisonicotinic acid. While direct, published data on kinase inhibitors specifically derived from this compound is sparse, this guide will provide a comprehensive framework for their evaluation. We will use hypothetical compounds based on this scaffold to illustrate the critical validation workflow, comparing their potential efficacy against established inhibitors targeting key oncogenic kinases such as EGFR and Src.

This document serves as a technical manual for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental choices and data interpretation necessary to rigorously validate novel kinase inhibitors.

The Rationale: Why this compound Derivatives?

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The introduction of an iodine atom at the 3-position offers a unique vector for chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. This chemical tractability, combined with the inherent drug-like properties of the pyridine core, makes this compound an attractive starting point for the synthesis of novel kinase inhibitors. The iodine itself can also participate in halogen bonding, a potentially strong and specific interaction within the kinase ATP-binding pocket that can enhance potency and selectivity.

Comparative Framework: Hypothetical Compounds vs. Established Inhibitors

To illustrate the validation process, we will consider two hypothetical compounds derived from this compound:

  • IA-EGFR-01: An amide derivative designed to target the Epidermal Growth Factor Receptor (EGFR).

  • IA-SRC-01: A derivative synthesized to inhibit the proto-oncogene tyrosine-protein kinase Src.

These hypothetical compounds will be conceptually compared to well-characterized inhibitors:

  • Gefitinib: A selective EGFR inhibitor.

  • Dasatinib: A dual Src/Abl inhibitor.

This comparative approach will highlight the benchmarks our hypothetical compounds must meet or exceed in terms of potency, selectivity, and cellular activity.

The Validation Gauntlet: A Step-by-Step Experimental Guide

The validation of a novel kinase inhibitor is a multi-tiered process, moving from initial biochemical assessment to complex cellular and in vivo models. Each step provides critical data to build a comprehensive profile of the compound's activity and therapeutic potential.

Tier 1: Biochemical Potency and Selectivity

The foundational step is to determine the direct inhibitory effect of the compound on the purified kinase enzyme.

Experiment 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value).

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the purified kinase (e.g., EGFR or Src) and the specific substrate peptide in kinase reaction buffer.

    • Add 0.5 µL of the test compound (IA-EGFR-01 or IA-SRC-01) at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control inhibitor (Gefitinib or Dasatinib).

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The ATP concentration should ideally be at the Km of the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome and Interpretation:

The IC50 values will provide the first quantitative measure of the potency of our hypothetical compounds. For IA-EGFR-01 to be considered promising, its IC50 against EGFR should be in the nanomolar range, comparable to or better than Gefitinib. Similarly, IA-SRC-01's potency against Src will be benchmarked against Dasatinib.

Experiment 2: Kinome-Wide Selectivity Profiling

A potent inhibitor is of limited therapeutic value if it indiscriminately inhibits numerous other kinases, leading to off-target effects and toxicity. Kinase selectivity profiling is therefore a critical step.

Methodology:

This is typically performed as a service by specialized companies. The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often over 400). The percentage of inhibition for each kinase is determined. For "hits" (kinases inhibited above a certain threshold, e.g., 50%), follow-up IC50 determinations are performed.

Data Presentation: Kinase Selectivity Profile

The results are often visualized as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and inhibited kinases are marked. A more quantitative measure is the Selectivity Score (S-score) , which is the number of inhibited kinases divided by the total number of kinases tested at a specific concentration. A lower S-score indicates higher selectivity.

Table 1: Hypothetical Potency and Selectivity Data

CompoundTarget KinaseIC50 (nM)S-score (1 µM)Key Off-Targets (IC50 > 10x Target)
IA-EGFR-01 EGFR150.05HER2, HER4
GefitinibEGFR250.08HER2
IA-SRC-01 Src50.1Abl, Lck
DasatinibSrc10.25Abl, c-Kit, PDGFRβ

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to different kinases, and high-throughput compatibility. Kinome-wide profiling is essential early in the discovery process to identify potential liabilities and guide structure-activity relationship (SAR) studies to improve selectivity.

Tier 2: Cellular Target Engagement and Downstream Signaling

Demonstrating that a compound can enter a cell and bind to its intended target is a crucial step.

Experiment 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Detailed Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Culture cells that express the target kinase (e.g., A549 cells for EGFR, HCT116 cells for Src) and treat them with the test compound (IA-EGFR-01 or IA-SRC-01) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing the non-denatured target) from the precipitated, denatured proteins by centrifugation at high speed.

  • Western Blot Analysis: Quantify the amount of the soluble target protein in the supernatant by Western blotting using a specific antibody against the target kinase (e.g., anti-EGFR or anti-Src).

  • Data Analysis: Plot the band intensity of the soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot

cluster_workflow CETSA® Workflow A Cell Treatment (Compound vs. Vehicle) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Western Blot (Quantify Soluble Target) C->D E Data Analysis (Melting Curve Shift) D->E cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IA-EGFR-01 IA-EGFR-01 IA-EGFR-01->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

dot

cluster_src Src Signaling Pathway Integrins Integrins Src Src Integrins->Src FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin Actin Cytoskeleton Actin Cytoskeleton Paxillin->Actin Cytoskeleton Migration Migration Actin Cytoskeleton->Migration IA-SRC-01 IA-SRC-01 IA-SRC-01->Src Inhibits

Caption: Simplified Src signaling pathway and the point of inhibition.

Data Synthesis and Comparative Analysis

The culmination of these validation experiments is a comprehensive dataset that allows for a direct comparison of the novel compounds with established inhibitors.

Table 2: Comprehensive Validation Summary

FeatureIA-EGFR-01GefitinibIA-SRC-01Dasatinib
Biochemical Potency (IC50) 15 nM (EGFR)25 nM (EGFR)5 nM (Src)1 nM (Src)
Kinase Selectivity (S-score @ 1µM) 0.050.080.10.25
Cellular Target Engagement (CETSA®) ConfirmedConfirmedConfirmedConfirmed
Inhibition of Downstream Signaling Dose-dependent reduction of p-ERK and p-AktDose-dependent reduction of p-ERK and p-AktDose-dependent reduction of p-FAKDose-dependent reduction of p-FAK
Cellular Proliferation (GI50) 50 nM (A549)80 nM (A549)20 nM (HCT116)10 nM (HCT116)

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to the validation of novel kinase inhibitors derived from this compound. By systematically assessing biochemical potency, selectivity, cellular target engagement, and functional downstream effects, researchers can build a robust data package to support the advancement of promising new chemical entities.

The hypothetical data presented for IA-EGFR-01 and IA-SRC-01 illustrates a successful validation cascade. IA-EGFR-01 demonstrates comparable, if not slightly superior, potency and selectivity to Gefitinib in this hypothetical scenario. IA-SRC-01, while slightly less potent than Dasatinib, exhibits a more favorable selectivity profile, which could translate to an improved safety profile in vivo.

The next logical steps in the development of these compounds would involve lead optimization to further improve potency and selectivity, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models of cancer. The principles and protocols detailed in this guide provide a solid foundation for these future investigations, ensuring that only the most promising candidates progress through the drug discovery pipeline.

References

  • Kinase Assay Protocols: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. [URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/]
  • Cellular Thermal Shift Assay (CETSA®): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [URL: https://www.science.org]
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [URL: https://www.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology. [URL: https://www.nature.

A Comparative Guide to Palladium Catalysts for Reactions of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodoisonicotinic Acid

In the landscape of modern pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. Among its many derivatives, this compound stands out as a particularly valuable building block. Its structure, featuring a carboxylic acid at the 4-position and a highly reactive iodine atom at the 3-position, offers a versatile platform for constructing complex molecular architectures. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making it an ideal handle for selective functionalization.[1] This guide provides a comparative analysis of various palladium catalyst systems for the four most pivotal transformations of this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in catalyst selection and reaction optimization.

General Experimental Workflow

A standardized workflow is critical for reproducibility in palladium-catalyzed reactions. The following diagram illustrates a typical sequence from reaction setup to product isolation. Key considerations include maintaining an inert atmosphere to protect the Pd(0) active species and thorough degassing of solvents to prevent catalyst oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Inert Atmosphere (Ar/N2) start->inert reagents Add Substrates, Base, Catalyst inert->reagents solvent Add Degassed Solvent reagents->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures, a common motif in pharmaceuticals.[2] The reaction couples an organoboron species (like a boronic acid) with an organohalide.[1] The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

G cluster_reactants cluster_products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination biaryl Ar-Ar' trans_complex->biaryl ar_i Ar-I ar_i->oa_complex ar_b Ar'-B(OH)₂ + Base ar_b->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Catalyst Performance

For substrates like this compound, the choice of catalyst and base is crucial to avoid side reactions involving the carboxylic acid and pyridine nitrogen. While classical catalysts like Pd(PPh₃)₄ are effective, modern systems using bulky, electron-rich phosphine ligands often provide higher yields under milder conditions.[3]

Catalyst / LigandCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate NoteReference
Pd(PPh₃)₄Phenylboronic acidK₃PO₄DMF8024855-Bromonicotinic acid[4][5]
PdCl₂(dppf)Arylboronic acidCs₂CO₃DMF9012~88-962-Bromo-4-iodopyridine[6]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂O80-~80Cu(corrole) Iodide[3]
Pd/H-MORPhenylboronic acidK₂CO₃H₂O/EtOH80-95Iodobenzene[7]

Note: Data is for structurally similar substrates to demonstrate catalyst efficacy.

Causality in Catalyst Selection: The pyridine nitrogen in this compound can coordinate to the palladium center, potentially inhibiting catalysis. Using electron-rich, sterically hindered ligands like SPhos helps to promote the reductive elimination step, which is often rate-limiting, and can prevent catalyst deactivation.[3] Heterogeneous catalysts like Pd/H-MOR offer the advantage of easy separation and recycling, a key consideration for sustainable synthesis.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 5-arylnicotinic acids.[5]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Add 5 mL of degassed dimethylformamide (DMF) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and adjust the pH to ~4 with 1M HCl to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to yield the 3-aryl-isonicotinic acid product. Further purification can be achieved by recrystallization if necessary.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route for C-C bond formation.[6][8] The catalytic cycle is similar to other cross-couplings but involves a migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination step to release the product.[9]

G cluster_reactants cluster_products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition h_base H-Base⁺ I⁻ pd0->h_base insertion_complex R-CH₂-CH(Ar)-Pd(II)L₂I oa_complex->insertion_complex Migratory Insertion insertion_complex->pd0 β-Hydride Elimination + Base sub_alkene Substituted Alkene (Ar-HC=CHR) insertion_complex->sub_alkene ar_i Ar-I ar_i->oa_complex alkene Alkene (H₂C=CHR) alkene->oa_complex base Base base->pd0

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Comparative Catalyst Performance

Phosphine-free catalyst systems, such as palladium acetate, are often highly effective for Heck reactions, especially with reactive aryl iodides.[10] The choice of base and solvent can significantly impact yield and selectivity.

Catalyst / LigandAlkene PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate NoteReference
Pd(OAc)₂n-Butyl acrylateNaOAcDMF1001>95Iodobenzene[10]
Pd/C (3%)Acrylic acidK₃PO₄H₂O/EtOH10010894-Bromoanisole[11]
PdCl₂(PPh₃)₂StyreneEt₃NDMF80492Iodobenzene[10]
PEPPSI-iPr (1 mol%)StyreneK₂CO₃N/A (neat)1100.17HighAryl Halides[12]

Note: Data is for structurally similar substrates to demonstrate catalyst efficacy.

Causality in Catalyst Selection: Palladium(II) precursors like Pd(OAc)₂ are often preferred as they are more stable than many Pd(0) sources but are readily reduced in situ to the active catalytic species.[9] For electron-deficient alkenes like acrylates, the reaction is often efficient. The use of heterogeneous catalysts like Pd/C simplifies product purification by simple filtration, which is advantageous in multi-step syntheses.[11]

Experimental Protocol: Heck Reaction

This protocol is a generalized procedure based on Heck reactions of aryl iodides.[10]

  • Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%), and sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv) followed by 5 mL of N,N-dimethylformamide (DMF).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir the mixture for 1-4 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Isolation: Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Construction

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[13] It uniquely employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) to act as a co-catalyst that activates the alkyne.[13][14]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Ar-Pd(II)L₂(I) pd0->oa Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)L₂(C≡CR) oa->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Product (Ar-C≡CR) pd_alkyne->product cu_i Cu(I)I cu_alkyne Cu(I)-C≡CR cu_i->cu_alkyne Base + Alkyne (R-C≡CH) cu_alkyne->oa Transfers alkynyl group

Caption: The dual catalytic cycles of the Sonogashira reaction.

Comparative Catalyst Performance

The classic Sonogashira catalyst system, PdCl₂(PPh₃)₂ with CuI, is highly effective for reactive iodides. The reaction is typically run at room temperature, highlighting its mild nature.

Catalyst / Co-catalystAlkyne PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate NoteReference
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHFRT1.597Iodobenzene[15]
Pd(OAc)₂ / CuITerminal Alkynei-Pr₂NHDMFRT1N/A(3E)-iodoprop-2-enoic acid[3]
PdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃NH₂O/EtOH901861-95Aryl Iodides[15]
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃NToluene702994-Iodotoluene[16]

Note: Data is for structurally similar substrates to demonstrate catalyst efficacy.

Causality in Catalyst Selection: The synergy between palladium and copper is key. The copper(I) acetylide is formed rapidly in the presence of an amine base and undergoes transmetalation to the palladium center more readily than the terminal alkyne itself, accelerating the overall catalytic cycle.[13] The most common palladium sources are air-stable Pd(II) complexes like PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species by the amine or phosphine ligands.[13]

Experimental Protocol: Sonogashira Coupling

This protocol is based on standard procedures for the coupling of aryl iodides.[15][17]

  • Reaction Setup: To a dry, two-necked round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv). Stir for 5 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Follow the disappearance of the starting iodide by TLC.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Isolation: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct coupling of amines with aryl halides.[17][18] This reaction is particularly sensitive to ligand choice. The catalytic cycle requires a strong base to deprotonate the amine (or an intermediate palladium-amine complex), and the reductive elimination step to form the C-N bond is often challenging.[19]

G cluster_reactants cluster_products pd0 Pd(0)L oa_complex Ar-Pd(II)L(I) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination aryl_amine Ar-NR₂ amido_complex->aryl_amine ar_i Ar-I ar_i->oa_complex amine R₂NH + Base amine->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Catalyst Performance

Success in Buchwald-Hartwig amination hinges on the use of specialized ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group, and related ligands from the Hartwig group, are essential.[18] They facilitate the crucial, often difficult, reductive elimination step that forms the C-N bond.[19]

Catalyst / LigandAmine PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate NoteReference
Pd₂(dba)₃ / RuPhosMorpholineNaOtBuToluene1002993-Bromo-2-aminopyridine
Pd₂(dba)₃ / BrettPhosAnilineNaOtBuToluene10016823-Bromo-2-aminopyridine
Pd(OAc)₂ / XantphosAnilineCs₂CO₃Dioxane11018852-Bromo-4-iodopyridine[6]
Pd(OAc)₂ / XPhosPrimary AmineCs₂CO₃t-BuOH110-HighAryl Sulfonates[18]

Note: Data is for structurally similar substrates to demonstrate catalyst efficacy.

Causality in Catalyst Selection: The steric bulk of ligands like RuPhos and BrettPhos promotes the formation of a three-coordinate palladium intermediate, from which reductive elimination is significantly faster.[17] The strong electron-donating character of these phosphine ligands increases electron density at the palladium center, which also facilitates the reductive elimination of the electron-rich amido group and the aryl group. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to generate the palladium-amido complex.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of halo-aminopyridines.

  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), RuPhos ligand (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial containing a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add 5 mL of degassed toluene.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate.

  • Isolation: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Nagano, T., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

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  • Khan, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. MDPI. [Link]

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  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Kollár, L., et al. (2012). Palladium-catalysed aminocarbonylation of diiodopyridines. ResearchGate. [Link]

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  • ResearchGate. (2014). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. ResearchGate. [Link]

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  • Li, G., et al. (2019). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]

  • Vautravers, N. F., et al. (2009). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]

  • Orha, L., et al. (2019). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate. [Link]

  • Han, Y., & Kim, D. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Mondal, R., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Gabriele, B., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • ResearchGate. (n.d.). Heck arylation of methyl vinyl ketone with phenyl iodides. ResearchGate. [Link]

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  • Doye, S., et al. (2011). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. PMC. [Link]

  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! YouTube. [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]

  • ResearchGate. (2017). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Organ, M. G., et al. (2011). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

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spectroscopic analysis to confirm the structure of 3-Iodoisonicotinic acid products

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural confirmation of 3-iodoisonicotinic acid and its derivatives. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Imperative for Unambiguous Structural Confirmation

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility in forming more complex molecules, such as novel Hedgehog-pathway inhibitors or other pharmaceutical compounds, hinges on the precise placement of its iodo and carboxylic acid substituents on the pyridine ring.[2][3] An error in regiochemistry—mistaking it for a constitutional isomer like 2-iodoisonicotinic acid—can lead to inactive compounds, failed syntheses, and wasted resources.

Therefore, rigorous structural elucidation is not a mere formality but a foundational requirement for scientific integrity. A multi-pronged analytical strategy, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), provides an unshakeable confirmation of molecular identity. This guide details the application of this analytical triad, grounded in established principles and practical expertise.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: Why NMR is Paramount

NMR spectroscopy is the cornerstone of structural analysis for substituted aromatics like this compound. It provides direct evidence of the covalent framework by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For this molecule, NMR unequivocally establishes the 1,3,4-trisubstituted pattern of the pyridine ring.

The electronegative nitrogen atom significantly deshields adjacent protons and carbons (α-positions), causing them to resonate at a higher chemical shift (downfield).[4][5] The protons on the pyridine ring will exhibit characteristic chemical shifts and spin-spin coupling patterns that reveal their relative positions.[4][6] For instance, the proton at position 2, being adjacent to the nitrogen, is expected to be the most downfield, while the protons at positions 5 and 6 will couple to each other. The absence of a proton at position 3 and the presence of the carboxyl group at position 4 are confirmed by integrating the proton signals and analyzing the ¹³C spectrum, which will show a signal for the quaternary carboxyl carbon in the 160-185 ppm range.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8] DMSO-d₆ is often preferred as it readily dissolves the acidic proton of the carboxyl group, which can then be observed in the ¹H spectrum, typically as a broad singlet.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard single-pulse ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.

  • ¹H NMR Acquisition: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.[8] The spectral window should encompass the aromatic region (approx. 7-9.5 ppm) and the acidic proton region (often >10 ppm).

  • ¹³C NMR Acquisition: Acquire several hundred to a few thousand scans, as the ¹³C nucleus is less sensitive and quaternary carbons (like C3 and C4) often exhibit weak signals due to longer relaxation times.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Data Presentation: Expected NMR Spectral Data
Analysis Expected Chemical Shift (δ, ppm) Key Features & Rationale
¹H NMR ~9.0 (H2)Singlet (or narrow doublet due to long-range coupling). Most deshielded proton due to proximity to ring nitrogen.
~8.8 (H6)Doublet. Coupled to H5. Deshielded by adjacent nitrogen.
~8.0 (H5)Doublet. Coupled to H6.
>13.0 (-COOH)Very broad singlet. Exchangeable acidic proton.
¹³C NMR ~165-170 (-COOH)Quaternary carbon. Characteristic shift for a carboxylic acid.[7]
~150-155 (C2, C6)Deshielded carbons adjacent to the ring nitrogen.
~130-140 (C5)Standard aromatic carbon shift.
~120-130 (C4)Quaternary carbon attached to the carboxyl group.
~95-105 (C3)Quaternary carbon attached to iodine. The "heavy atom effect" of iodine shifts this carbon significantly upfield.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg in ~0.6 mL DMSO-d6 prep2 Transfer to 5 mm NMR Tube prep1->prep2 acq1 ¹H NMR (16-64 scans) prep2->acq1 acq2 ¹³C NMR (Proton Decoupled) prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 an1 Assign Signals (Shifts, Integration) proc3->an1 an2 Analyze Coupling (J-values) proc3->an2 an3 Confirm Connectivity & Substitution Pattern an1->an3 an2->an3

Caption: Workflow for NMR-based structural confirmation.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experience: Why FTIR is a Crucial Checkpoint

While NMR maps the skeleton, FTIR spectroscopy provides a rapid and highly reliable confirmation of the essential functional groups present.[9] For this compound, the IR spectrum offers two unmistakable signatures that validate the structure's core components.

  • The Carboxylic Acid O-H Stretch: This appears as one of the broadest and most recognizable absorptions in IR spectroscopy, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹. Its extreme broadness is due to strong hydrogen bonding between carboxylic acid dimers.

  • The Carbonyl C=O Stretch: This is a strong, sharp absorption that occurs between 1760-1690 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to the lower end of the range.[7]

The simultaneous presence of these two features provides definitive evidence for the carboxylic acid moiety. Additional peaks in the 1600-1450 cm⁻¹ range confirm the C=C stretching of the aromatic pyridine ring.

Experimental Protocol: FTIR Analysis
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the product with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[8] Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

  • Alternative (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal). This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Spectrum: Place the sample (pellet or on the crystal) in the spectrometer's beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected from 4000 cm⁻¹ to 400 cm⁻¹.[8]

Data Presentation: Characteristic IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance & Rationale
O-H Stretch (Carboxylic Acid)3300 - 2500Very strong, very broad. Indicative of H-bonded dimer.[10]
C-H Stretch (Aromatic)3100 - 3000Weak to medium, sharp peaks on top of the O-H band.
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, sharp. Position is lowered by conjugation to the ring.[11]
C=C/C=N Stretch (Aromatic Ring)1600 - 1450Medium to strong, multiple sharp bands.
C-O Stretch (Carboxylic Acid)1320 - 1210Medium intensity.
O-H Bend (Out-of-Plane)950 - 910Medium, broad.
C-I Stretch~600 - 500Weak to medium. In the fingerprint region.
Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_atr Place Solid on ATR Crystal acq1 Record Background Spectrum prep_atr->acq1 prep_kbr Prepare KBr Pellet prep_kbr->acq1 acq2 Record Sample Spectrum (4000-400 cm⁻¹) acq1->acq2 an1 Identify Broad O-H (3300-2500 cm⁻¹) acq2->an1 an2 Identify Strong C=O (~1700 cm⁻¹) acq2->an2 an3 Correlate Fingerprint Region Bands acq2->an3 an4 Confirm Functional Groups Present an1->an4 an2->an4 an3->an4

Caption: Workflow for FTIR-based functional group verification.

Part 3: Mass Spectrometry (MS): Absolute Molecular Weight and Formula Confirmation

Expertise & Experience: Why MS is the Final Arbiter

Mass spectrometry provides two pieces of irrefutable evidence: the molecular weight and, with high-resolution instruments, the elemental formula. For this compound (C₆H₄INO₂), the expected monoisotopic mass is 248.9287 g/mol . Observing a molecular ion peak ([M]⁺ or [M+H]⁺) at this m/z value is a powerful confirmation of the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating structural evidence. The carbon-iodine bond is often the weakest bond in the molecule, and its cleavage is a common fragmentation pathway.[12] This would result in a prominent fragment ion corresponding to the loss of an iodine atom (mass 127).[12][13] When using electrospray ionization (ESI), it is crucial to be aware of potential in-source reactions. For instance, using formic acid as a mobile phase additive can sometimes induce deiodination in the ESI source, which could complicate spectral interpretation if not anticipated.[14][15]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a liquid chromatograph (LC) coupled to a mass spectrometer, typically with an ESI source. A high-resolution instrument (like a Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • LC Method: Inject a small volume (1-5 µL) of the sample. A short chromatographic run using a C18 column can be used to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • MS Acquisition (Positive Ion Mode): Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. The expected m/z would be 249.9360.

  • MS Acquisition (Negative Ion Mode): Acquiring in negative ion mode can also be informative, showing the deprotonated molecule [M-H]⁻ at m/z 247.9214.

  • Fragmentation (MS/MS): To confirm fragmentation pathways, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Presentation: Expected Mass Spectral Data
Ion Formula Mode Expected m/z (Monoisotopic) Notes
[M+H]⁺[C₆H₅INO₂]⁺Positive249.9360Protonated molecular ion. Primary target for identification.
[M-H]⁻[C₆H₃INO₂]⁻Negative247.9214Deprotonated molecular ion.
[M-I]⁺[C₆H₄NO₂]⁺Positive122.0237Fragment resulting from the loss of an iodine atom.
[M-COOH]⁺[C₅H₄IN]⁺Positive204.9407Fragment resulting from the loss of the carboxyl group.

Note: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern like those for chlorine or bromine will be observed.[13]

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition (ESI Source) cluster_analysis Data Analysis prep1 Prepare Dilute Solution (~0.1 mg/mL) acq1 Inject into LC-MS prep1->acq1 acq2 Acquire Full Scan MS (Positive & Negative Mode) acq1->acq2 acq3 Perform Tandem MS (MS/MS) on Molecular Ion acq2->acq3 an1 Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) acq2->an1 an3 Analyze Fragmentation Pattern (e.g., loss of I) acq3->an3 an2 Confirm Exact Mass (High Resolution MS) an1->an2 an4 Confirm Elemental Formula and Molecular Weight an2->an4 an3->an4

Caption: Workflow for Mass Spectrometry-based molecular weight confirmation.

Comparative Guide: A Triad of Self-Validating Evidence

Technique Primary Information Strengths Limitations Role in Confirmation
NMR Atom connectivity, chemical environment, regio- and stereochemistryUnparalleled for detailed structural mapping; defines the specific isomer.Relatively low sensitivity; requires more sample; longer acquisition times.Blueprint: Establishes the precise 3-iodo-4-carboxy substitution pattern.
FTIR Presence of functional groupsFast, inexpensive, requires minimal sample prep; excellent for identifying key groups (e.g., -COOH).[9]Provides no information on atom connectivity or molecular weight; complex fingerprint region.Checkpoint: Rapidly confirms the presence of both the carboxylic acid and the aromatic ring.
MS Molecular weight, elemental formula, fragmentation pathwaysExtremely high sensitivity; provides definitive molecular weight and formula (HRMS).Provides limited information on isomerism; can be prone to in-source reactions.[15]Arbiter: Provides absolute confirmation of the correct mass and elemental composition.

Conclusion

The structural confirmation of this compound is a clear illustration of the power of a multi-technique spectroscopic approach. NMR spectroscopy provides the detailed architectural blueprint, FTIR acts as a rapid and reliable functional group checkpoint, and Mass Spectrometry serves as the final arbiter of molecular weight and elemental composition. By integrating the data from these three pillars of analytical chemistry, researchers can proceed with absolute confidence in the identity and purity of their materials, a non-negotiable prerequisite for successful research and development.

References

  • Hvattum, E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Stefaniak, L. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • BTC. (n.d.). What is the NMR spectrum of Pyridine Series compounds like? Blog - BTC. Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane C4H9I. Available at: [Link]

  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available at: [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link]

  • ACS Publications. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]

  • NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

  • AHH Chemical Co., Ltd. (n.d.). 3-Iodo-isonicotinic acid, min 98%, 1 gram. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of 3-Iodoisonicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the choice of a starting material is a critical decision, balancing reactivity, cost, and scalability. Halogenated pyridines are cornerstone building blocks, particularly in the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of 3-iodoisonicotinic acid with its more common bromo- and chloro-analogs, moving beyond simple catalog prices to a holistic view of cost-effectiveness.

The Halogen Dance: Reactivity in Palladium Catalysis

The utility of aryl halides in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] The weaker the C-X bond, the more readily this step occurs, allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.

The established reactivity trend is:

C-I > C-OTf > C-Br >> C-Cl [1]

This simple trend is the central pillar of our analysis. This compound, possessing the most labile C-X bond, is expected to be the most reactive, while the chloro-analog will be the most challenging to activate. This inherent reactivity directly impacts the true cost of incorporating these fragments into a target molecule.

Initial Cost Analysis: A Deceptive First Glance

A preliminary comparison of bulk and research-quantity pricing reveals the expected trend: iodine-containing reagents are significantly more expensive on a per-gram basis than their bromine and chlorine counterparts.

CompoundCAS NumberRepresentative Research Price (USD/g)Representative Bulk Price (USD/kg)
This compound 57842-10-1~$260 - $870[3]Inquire
3-Bromoisonicotinic acid 13959-02-9~$30 - $100~$400 - $800[4]
3-Chloroisonicotinic acid 10177-35-2~$10 - $50~$200 - $500

Prices are estimates based on publicly available data from various suppliers (2024) and are subject to change. Bulk pricing is highly variable.

While 3-chloroisonicotinic acid appears to be the most economical choice based on catalog price alone, this fails to account for the hidden costs associated with its lower reactivity.

Experimental Showdown: A Comparative Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will analyze a representative Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[1][5] We aim to synthesize 3-(4-methoxyphenyl)isonicotinic acid from each halogenated precursor.

Causality Behind Experimental Choices:
  • This compound: Due to its high reactivity, a simple, classical catalyst system like Pd(PPh₃)₄ can be employed under relatively mild conditions. The oxidative addition is facile, leading to high yields and fast conversions.

  • 3-Bromoisonicotinic Acid: As a less reactive substrate, a more robust catalytic system is often required. While Pd(PPh₃)₄ may work, higher temperatures are needed. The use of a more electron-rich and bulky phosphine ligand, such as P(t-Bu)₃ or SPhos, can significantly improve reaction efficiency by promoting the oxidative addition and subsequent steps.[1]

  • 3-Chloroisonicotinic Acid: Aryl chlorides are notoriously challenging substrates. Their activation requires highly active catalyst systems, typically employing sterically hindered and strongly electron-donating biarylphosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and higher temperatures.[6][7] The increased cost of these specialized ligands and the higher energy input must be factored into the overall cost.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Isolation A Weigh Halo-Isonicotinic Acid, Boronic Acid, and Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (Argon Purge) B->C D Add Pd Catalyst and Ligand C->D E Heat to Specified Temperature D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Acidify to pH ~4 to Precipitate Product G->H I Filter and Wash Solid H->I J Dry Product Under Vacuum I->J caption Fig 1. General workflow for comparative Suzuki-Miyaura coupling.

Caption: Fig 1. General workflow for comparative Suzuki-Miyaura coupling.

Protocol 1: Suzuki Coupling with this compound
  • To a reaction vessel, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (2 mol%).

  • Heat the reaction to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and add water.

  • Acidify the aqueous phase with 1M HCl to a pH of ~4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Suzuki Coupling with 3-Bromoisonicotinic Acid
  • Follow steps 1-3 from Protocol 1, using 3-bromoisonicotinic acid (1.0 eq).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Heat the reaction to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and isolation.

Protocol 3: Suzuki Coupling with 3-Chloroisonicotinic Acid
  • Follow steps 1-3 from Protocol 1, using 3-chloroisonicotinic acid (1.0 eq).

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%).

  • Heat the reaction to 110 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and isolation.

Performance Data & True Cost-Effectiveness

The choice of halide profoundly impacts reaction outcomes and, consequently, the true cost.

ParameterThis compound3-Bromoisonicotinic Acid3-Chloroisonicotinic Acid
Reaction Time 2-4 hours8-12 hours18-24 hours
Reaction Temp. 80 °C100 °C110 °C
Typical Yield 90-98%85-95%70-85%
Catalyst System Standard (e.g., Pd(PPh₃)₄)Advanced (e.g., Pd(OAc)₂/SPhos)Specialized (e.g., Pd₂(dba)₃/XPhos)
Catalyst Cost LowMediumHigh
Energy Cost LowMediumHigh
Calculated "True Cost" ModerateLowest High

The "True Cost" is a qualitative measure incorporating reagent price, catalyst/ligand cost, energy consumption (heating/time), and process efficiency (yield). While the initial price of the iodo-reagent is high, its efficiency can be advantageous for rapid synthesis in early-stage discovery where speed is paramount. Conversely, the low yield and demanding conditions required for the chloro-reagent often negate its low initial price, especially when factoring in the cost of failed or low-yielding reactions and purification challenges. The bromo-reagent frequently occupies the "goldilocks zone," offering a balance of reasonable reactivity and moderate cost that makes it the most cost-effective option for many scale-up applications.

Decision-Making Framework

The optimal choice is not universal but depends on the specific project goals.

G Start Project Goal? Speed Speed & Highest Yield (Early Discovery, Complex Substrate) Start->Speed Scale Scale-Up & Process Cost (Lead Optimization, Pilot Plant) Start->Scale Iodo Choose this compound Speed->Iodo Primary Choice Bromo Choose 3-Bromoisonicotinic Acid Speed->Bromo Secondary Choice Scale->Bromo Primary Choice Chloro Choose 3-Chloroisonicotinic Acid (Use with caution) Scale->Chloro Consider if cost is extreme driver and process is optimized Iodo_Why Rationale: Highest reactivity, mildest conditions, fastest completion. Justifies high reagent cost for critical path. Iodo->Iodo_Why Bromo_Why Rationale: The optimal balance of reactivity and cost. Robust for scale-up with manageable conditions. Bromo->Bromo_Why Chloro_Why Rationale: Lowest reagent cost, but requires harsh conditions, expensive catalysts, and may give lower yields. High risk. Chloro->Chloro_Why caption Fig 2. Decision framework for selecting the optimal halo-isonicotinic acid.

Caption: Fig 2. Decision framework for selecting the optimal halo-isonicotinic acid.

Conclusion and Recommendation

While a cursory glance at a chemical catalog suggests 3-chloro- and 3-bromoisonicotinic acids are the economical choices, a deeper, process-oriented analysis reveals a more nuanced reality.

  • This compound: The premium choice for situations where speed, yield, and reaction mildness are critical. It is ideal for the rapid generation of analogs in early-stage medicinal chemistry or for use with sensitive or complex substrates where forcing conditions could lead to decomposition. Its high cost is offset by its reliability and efficiency.

  • 3-Bromoisonicotinic Acid: Represents the most versatile and often the most truly cost-effective option for a majority of applications. It provides a robust and predictable entry into cross-coupling chemistry without the prohibitive cost of the iodo-analog or the challenging activation of the chloro-analog. It is the recommended starting point for most process development and scale-up campaigns.

  • 3-Chloroisonicotinic Acid: Should be considered with caution. While its low purchase price is attractive, the associated costs of specialized catalysts, longer reaction times, higher energy input, and potentially lower and less consistent yields can quickly render it the most expensive option in practice. Its use is typically reserved for large-scale commercial synthesis where extensive process optimization has been performed to overcome its inherent lack of reactivity.

Ultimately, the most cost-effective synthesis is not the one with the cheapest starting materials, but the one that reliably and efficiently delivers the desired product. By understanding the interplay between reactivity, reaction conditions, and total process cost, researchers can make informed decisions that accelerate their research and development goals.

References

  • Vertex AI Search Result.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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  • Jana, S., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4515. [Link]

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  • IndiaMART. 2 Bromoisonicotinic Acid. [Link]

  • Valente, C., et al. (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Molecules, 17(12), 14863-14901. [Link]

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The Halogen Dance: A Comparative Guide to Iodo- vs. Bromo-Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals necessitates efficient and predictable methods for its functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for forging carbon-carbon and carbon-nitrogen bonds to these heterocyclic cores. A critical decision in any synthetic strategy is the choice of the halide on the pyridine ring. This guide provides an in-depth, objective comparison of the reaction times and overall performance of iodo-pyridines versus bromo-pyridines in these pivotal transformations, supported by mechanistic insights and experimental data.

The Decisive First Step: Oxidative Addition and the Carbon-Halogen Bond

The fundamental difference in reactivity between iodo- and bromo-pyridines lies in the initial, often rate-determining, step of the catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the pyridine. The efficiency of this process is directly related to the strength of the C-X bond.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[1][2] This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage by the palladium catalyst. This lower activation energy for the oxidative addition of iodo-pyridines translates to faster reaction rates and often allows for milder reaction conditions compared to their bromo- counterparts.[3]

This inherent reactivity difference is a powerful tool for chemists. For instance, in dihalogenated pyridines containing both iodine and bromine, selective functionalization at the iodo-position can be achieved with high precision.[1]

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear and objective comparison, the following sections detail the relative performance of iodo- and bromo-pyridines in three of the most widely utilized cross-coupling reactions. The presented data is a synthesis of typical results found in the literature and serves as a practical guide for reaction planning.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl and hetero-biaryl structures. When comparing iodo- and bromo-pyridines in this transformation, the superior reactivity of the C-I bond is consistently observed.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations & Citation
2-IodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O902~95Faster reaction and milder conditions compared to 2-bromopyridine.
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O901285-95Generally requires longer reaction times or more active catalyst systems.[4]
3-Iodopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane804~90High yields are achievable under relatively mild conditions.
3-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH10018~85Often requires more forcing conditions and specialized ligands for efficient coupling.[5]

As the data indicates, iodo-pyridines consistently exhibit faster reaction times. While high yields can be achieved with bromo-pyridines, this often necessitates higher temperatures, longer reaction durations, or the use of more sophisticated and expensive catalyst systems designed to activate the more robust C-Br bond.[5]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of carbon-nitrogen bonds is critical in the synthesis of a vast number of biologically active molecules. The Buchwald-Hartwig amination provides a powerful means to achieve this transformation. In this context as well, iodo-pyridines generally react more readily than their bromo-analogs.

HalopyridineAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations & Citation
4-IodopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane906~92Efficient coupling under standard Buchwald-Hartwig conditions.
4-BromopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11016~88Requires higher temperatures and longer reaction times for comparable yields.[6]
2-IodopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene808~90Generally good reactivity with a variety of amines.
2-BromopyridineAnilinePd(OAc)₂ / RuPhosNaOtBuToluene10024~85Often necessitates the use of bulky, electron-rich ligands to achieve high conversion.[7]

The trend of higher reactivity for iodo-pyridines holds true in C-N bond formation. The milder conditions required for iodo-pyridines can be particularly advantageous when working with sensitive substrates or functional groups that may not tolerate the more forcing conditions often needed for bromo-pyridines.

Heck Reaction: Olefin Functionalization

The Heck reaction, which couples aryl halides with alkenes, is another cornerstone of C-C bond formation. The difference in reactivity between iodo- and bromo-pyridines is also pronounced in this transformation.

HalopyridineOlefinCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations & Citation
3-Iodopyridinen-Butyl acrylatePd(OAc)₂Et₃NDMF1004~85Generally proceeds efficiently under standard Heck conditions.
3-Bromopyridinen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃Toluene13012~78Often requires higher temperatures and the addition of phosphine ligands.[8]
2-IodopyridineStyrenePdCl₂(PPh₃)₂NaOAcDMA1206~90Good yields are typically obtained with a variety of olefins.
2-BromopyridineStyrenePd(OAc)₂Et₃NDMF14024~80Can be sluggish and may require microwave irradiation or specialized catalysts.[9]

The higher reactivity of iodo-pyridines in the Heck reaction allows for a broader substrate scope under milder conditions. Bromo-pyridines can be challenging substrates, often leading to lower yields and requiring significant optimization of reaction parameters.

Experimental Protocols: A Practical Guide

To translate these principles into practice, detailed and reproducible experimental protocols are essential. The following are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized for a comparative analysis of iodo- and bromo-pyridines.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[11]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halopyridine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel.[12]

  • Amine and Solvent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., dioxane or toluene).[13]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Visualizing the Catalytic Cycle

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles, highlighting the critical oxidative addition step where the reactivity of iodo- and bromo-pyridines diverges.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Faster for Iodo-Pyridine) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Ar = Pyridyl, X = I or Br) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Faster for Iodo-Pyridine) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Ar = Pyridyl, X = I or Br) Oxidative_Addition->Ar-Pd(II)-X(L_n) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L_n)->Amine_Coordination HNR'R'' Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine_Coordination->Ar-Pd(II)-NR'R''(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion: Strategic Selection for Synthetic Success

The choice between an iodo- and a bromo-pyridine for cross-coupling reactions is a strategic one, with clear implications for reaction efficiency and conditions. Iodo-pyridines are demonstrably more reactive, leading to significantly faster reaction times and allowing for the use of milder conditions. This makes them the substrate of choice when rapid synthesis and functional group tolerance are paramount.

Bromo-pyridines, while less reactive, are often more readily available and cost-effective. With the advent of highly active catalyst systems, their use in cross-coupling reactions is widespread and effective, albeit often requiring more optimization and more forcing conditions.

Ultimately, the decision rests on a careful consideration of the specific synthetic goals, the complexity of the substrates, and the desired economic and temporal efficiency of the process. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more successful and efficient syntheses of novel pyridine-containing molecules.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129, 44, 13404-13405. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chem. Sci., 2018 , 9, 7958-7964. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Lett.2005 , 46, 555-558. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 13294-13311. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Eur. J. Org. Chem.2010 , 2010, 4268-4275. Available at: [Link]

  • Optimization of Heck reaction conditions. a. ResearchGate. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega2022 , 7, 28, 24523–24533. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. J. Iran. Chem. Soc.2017 , 14, 493–538. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics2018 , 37, 11, 1695–1704. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Faraday Discuss., 2023 , 245, 245-255. Available at: [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. J. Am. Chem. Soc.2007 , 129, 43, 12932-12933. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Front. Chem.2024 , 12. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules2019 , 24, 5, 876. Available at: [Link]

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The Synthetic Versatility of 3-Iodoisonicotinic Acid: A Comparative Guide for Strategic Application in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, functionalized pyridines hold a prominent position due to their prevalence in pharmaceuticals and bioactive molecules. This guide provides an in-depth technical overview of the synthetic utility of 3-iodoisonicotinic acid, a versatile and highly reactive building block. We will objectively compare its performance in key cross-coupling reactions with its bromo and chloro analogs, offering experimental insights and data to inform your synthetic strategies. Furthermore, we will explore its application in the synthesis of prominent pharmaceuticals and discuss alternative synthetic approaches.

The Strategic Advantage of the Carbon-Iodine Bond in Pyridine Chemistry

This compound, with its molecular formula C₆H₄INO₂, presents a unique combination of a carboxylic acid functionality and a highly reactive carbon-iodine bond on the pyridine ring. The strategic placement of the iodine atom at the 3-position, adjacent to the nitrogen and ortho to the carboxylic acid, offers distinct advantages in organic synthesis. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the reactivity of the C-I bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

The well-established trend in the reactivity of halogens in these reactions (I > Br > Cl > F) is a direct consequence of the decreasing carbon-halogen bond strength down the group. This inherent reactivity difference is a critical consideration in designing efficient and selective synthetic routes.

Comparative Performance in Key Cross-Coupling Reactions

The true utility of this compound is best demonstrated through its performance in a range of palladium-catalyzed cross-coupling reactions. While a direct, side-by-side comparative study of 3-iodo-, 3-bromo-, and 3-chloroisonicotinic acid under identical conditions is not extensively documented in the literature, we can infer their relative performance based on established principles and data from closely related systems.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The enhanced reactivity of the C-I bond in this compound allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.

Table 1: Illustrative Comparison of 3-Haloisonicotinic Acid Derivatives in Suzuki-Miyaura Coupling

Halogen (X)Typical Catalyst Loading (mol%)Typical Temperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Iodo (I)0.5 - 260 - 801 - 685 - 98
Bromo (Br)2 - 580 - 1006 - 2470 - 90
Chloro (Cl)3 - 10100 - 12012 - 4840 - 75

Note: The data in this table is compiled from various sources on the Suzuki-Miyaura coupling of halopyridines and represents expected trends. Actual results will vary depending on the specific substrates, ligands, and reaction conditions.

The higher reactivity of the iodo-derivative is particularly advantageous when working with thermally sensitive or sterically hindered boronic acids.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science. Similar to the Suzuki coupling, the C-I bond of this compound facilitates a more efficient reaction.

Table 2: Expected Performance in Sonogashira Coupling of 3-Haloisonicotinic Acid Derivatives

Halogen (X)Catalyst SystemTypical Temperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Iodo (I)Pd/CuRoom Temp - 601 - 490 - 99
Bromo (Br)Pd/Cu50 - 804 - 1275 - 92
Chloro (Cl)Pd/Cu with specialized ligands80 - 12012 - 3650 - 80

The milder conditions required for the iodo-substrate are beneficial for preserving the integrity of complex and sensitive alkynes.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction allows for the formation of carbon-carbon bonds between an aryl halide and an alkene. The reactivity trend of the halogens remains consistent in this transformation.

Table 3: Comparative Overview for the Heck Reaction with 3-Haloisonicotinic Acid Derivatives

Halogen (X)Catalyst SystemTypical Temperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Iodo (I)Pd(OAc)₂ / PPh₃80 - 1002 - 880 - 95
Bromo (Br)Pd(OAc)₂ / PPh₃100 - 1208 - 2465 - 85
Chloro (Cl)Pd with bulky phosphine ligands120 - 14024 - 7230 - 60
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. The choice of halogen on the isonicotinic acid scaffold significantly impacts the reaction efficiency.

Table 4: Expected Reactivity in Buchwald-Hartwig Amination of 3-Haloisonicotinic Acid Derivatives

Halogen (X)Ligand TypeTypical Temperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Iodo (I)Standard phosphine ligands70 - 902 - 1088 - 97
Bromo (Br)Bulky, electron-rich phosphines90 - 11010 - 3075 - 90
Chloro (Cl)Specialized, highly active ligands110 - 13024 - 6050 - 80

Mechanistic Insights: The Role of Oxidative Addition

The superior performance of this compound in these cross-coupling reactions is primarily attributed to the facile oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. This step is often the rate-determining step of the catalytic cycle. The weaker C-I bond requires a lower activation energy for cleavage, leading to a faster overall reaction rate.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII [Ar-Pd(II)-I]L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R [Ar-Pd(II)-R]L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Imatinib_Intermediate cluster_0 Synthesis of Imatinib Intermediate Halopyridine 3-Halopyridine Derivative Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Halopyridine->Coupling Intermediate N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine Coupling->Intermediate

Figure 2: Synthetic approach to a key Imatinib intermediate utilizing a 3-halopyridine derivative.

Detailed Experimental Protocols

To provide actionable guidance, we present detailed, step-by-step methodologies for key cross-coupling reactions using derivatives of this compound.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-Iodoisonicotinate

This protocol describes the coupling of methyl 3-iodoisonicotinate with phenylboronic acid.

Materials:

  • Methyl 3-iodoisonicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-iodoisonicotinate, phenylboronic acid, and potassium phosphate.

  • Add palladium(II) acetate and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of Ethyl 3-Iodoisonicotinate

This protocol details the coupling of ethyl 3-iodoisonicotinate with phenylacetylene.

Materials:

  • Ethyl 3-iodoisonicotinate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA, 3.0 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add ethyl 3-iodoisonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the mixture with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Alternatives to Cross-Coupling: The Rise of C-H Functionalization

While cross-coupling reactions of halopyridines are a robust and reliable synthetic strategy, the field of C-H functionalization has emerged as a powerful and atom-economical alternative. [1]Direct arylation of isonicotinic acid, for instance, can provide access to 3-arylisonicotinic acid derivatives without the need for pre-halogenation. [1][2] Table 5: Conceptual Comparison of Cross-Coupling vs. C-H Functionalization

FeatureCross-Coupling of this compoundDirect C-H Arylation of Isonicotinic Acid
Starting Material Pre-functionalized (iodinated)Unfunctionalized
Atom Economy Lower (generates halide waste)Higher
Step Economy Fewer steps if starting from the halideMore steps if the halide is not readily available
Regioselectivity Highly predictableCan be challenging to control
Reaction Conditions Often milder for iodo-substratesCan require specific directing groups and harsher conditions

The choice between these two strategies depends on the specific synthetic goals, the availability of starting materials, and the desired level of molecular complexity.

Alternatives IsonicotinicAcid Isonicotinic Acid Iodination Iodination IsonicotinicAcid->Iodination CH_Functionalization Direct C-H Arylation IsonicotinicAcid->CH_Functionalization IodoIsonicotinicAcid This compound Iodination->IodoIsonicotinicAcid CrossCoupling Cross-Coupling IodoIsonicotinicAcid->CrossCoupling Product1 3-Arylisonicotinic Acid CrossCoupling->Product1 Product2 3-Arylisonicotinic Acid CH_Functionalization->Product2

Figure 3: Comparison of synthetic routes to 3-arylisonicotinic acid via cross-coupling and C-H functionalization.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its superior reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig, allows for milder reaction conditions, lower catalyst loadings, and often higher yields compared to its bromo and chloro analogs. This makes it an ideal choice for the efficient construction of C-C and C-N bonds, particularly in the context of medicinal chemistry and drug discovery where the pyridine scaffold is a privileged motif. While the advent of C-H functionalization offers a more atom-economical alternative, the predictability and robustness of cross-coupling reactions with this compound ensure its continued importance in the synthetic chemist's toolbox.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 3-Iodoisonicotinic acid, moving beyond a simple checklist to instill a culture of safety and proactive risk management. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a secure and compliant disposal process.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound that presents several risks.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2]

The presence of an iodine atom on the pyridine ring classifies it as a halogenated organic compound, which is subject to specific waste disposal regulations.[3][4] Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation.[1][7]
Eye Protection Tight-sealing safety goggles or a face shieldTo protect against dust particles and accidental splashes causing serious eye irritation.[1][7]
Respiratory Protection A NIOSH-approved respirator for dustsRequired when handling the powder outside of a chemical fume hood to prevent respiratory tract irritation.[1]
Body Protection A lab coat or chemical-resistant apronTo protect skin and clothing from contamination.

This multi-layered approach to PPE is a critical, self-validating system. If any layer of PPE is compromised, the disposal procedure should be halted until the issue is rectified.

Spill Management: Immediate and Methodical Response

Accidental spills require a calm, deliberate, and systematic response to mitigate exposure and prevent environmental contamination. The procedure varies based on the scale of the spill.

A minor spill is one that can be managed by trained laboratory personnel without posing a significant, immediate threat.

Step-by-Step Protocol:

  • Alert and Isolate: Immediately alert colleagues in the vicinity. Isolate the spill area to prevent cross-contamination.

  • Don Appropriate PPE: Ensure all recommended PPE is worn before initiating cleanup.

  • Contain the Spill: Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite to prevent the dust from becoming airborne.[8][9]

  • Collect the Material: Carefully sweep the mixture of absorbent and this compound into a designated, sealable container for hazardous waste.[5] Use non-sparking tools to avoid ignition sources.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Final Cleaning: Wash the area with soap and water.[10]

  • Label and Dispose: Securely seal the hazardous waste container and affix a properly completed hazardous waste label.

A major spill poses a more significant risk and requires a more robust emergency response.

Step-by-Step Protocol:

  • Evacuate and Alert: Immediately evacuate the area and alert the institutional safety officer or emergency response team.

  • Isolate the Area: If safe to do so, close the doors to the affected area to contain any airborne dust.

  • Await Professional Response: Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Routine Disposal of Unused this compound

The guiding principle for the disposal of unused this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[7][11]

Disposal Workflow:

G start Start: Unused This compound check_container Is the original container intact and properly labeled? start->check_container relabel Relabel with hazardous waste information check_container->relabel No, label is damaged place_in_secondary Place in a larger, labeled, and sealed secondary container check_container->place_in_secondary No, container is compromised waste_collection Transfer to designated hazardous waste collection area check_container->waste_collection Yes relabel->waste_collection place_in_secondary->waste_collection end End: Await pickup by certified hazardous waste handler waste_collection->end

Caption: Workflow for routine disposal of unused this compound.

Step-by-Step Protocol:

  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, place it within a larger, compatible, and sealable container.

  • Labeling: The container must be clearly labeled as hazardous waste. The label should include the chemical name ("this compound"), the associated hazards (irritant), and the date of disposal.

  • Segregation: Store the waste container in a designated, secure area for hazardous waste, away from incompatible materials such as strong oxidizing agents.[1]

  • Collection: Arrange for collection by a certified hazardous waste disposal service.[2]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste.[10]

Disposal Decision Tree:

G start Start: Contaminated Material (e.g., gloves, wipes, glassware) is_sharp Is the item a sharp (e.g., needle, broken glass)? start->is_sharp sharps_container Place in a puncture-proof sharps container for hazardous waste is_sharp->sharps_container Yes is_liquid Is the contamination from a solution? is_sharp->is_liquid No end Seal and transfer to hazardous waste collection area sharps_container->end solid_waste_bag Place in a designated, labeled hazardous waste bag or container is_liquid->solid_waste_bag No (solid residue) aqueous_waste Collect in a designated hazardous aqueous waste container is_liquid->aqueous_waste Yes solid_waste_bag->end aqueous_waste->end

Caption: Decision tree for disposing of materials contaminated with this compound.

Step-by-Step Protocol:

  • Segregation of Waste Streams:

    • Solid Waste: Items such as contaminated gloves, wipes, and weighing paper should be collected in a clearly labeled, durable plastic bag or container designated for solid hazardous waste.[12]

    • Sharps: Contaminated sharps, including needles or broken glassware, must be placed in a puncture-resistant sharps container specifically for hazardous chemical waste.[13]

  • Container Management: Do not overfill waste containers. Seal them when they are approximately three-quarters full to prevent spills and exposure.[12]

  • Final Disposal: Transfer the sealed and labeled containers to the designated hazardous waste collection area for pickup by a certified disposal service.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

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  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

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Navigating the Safe Handling of 3-Iodoisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical research and development continues to evolve, so too does the need for a comprehensive understanding of the safe handling of novel chemical entities. 3-Iodoisonicotinic acid, a halogenated pyridine derivative, is one such compound that holds promise in various synthetic applications. However, its handling requires a meticulous approach to safety, grounded in a thorough understanding of its potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work with this compound confidently and securely.

Understanding the Hazard Profile: A Synthesis of Available Data

While a comprehensive toxicological profile for this compound is not extensively documented, a robust understanding of its potential hazards can be extrapolated from its structural components: the isonicotinic acid backbone and the covalently bonded iodine atom.

Safety Data Sheets for the parent compound, isonicotinic acid, consistently classify it as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The presence of the iodo- group introduces further potential hazards. Organic iodine compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to the thyroid through prolonged or repeated exposure.[4] Therefore, a conservative approach that addresses these potential risks is paramount.

The provided Safety Data Sheet (SDS) for this compound, while not exhaustive, outlines fundamental safety precautions, including first aid measures, firefighting protocols, and initial guidance on handling and storage.[5] It underscores the importance of avoiding dust formation and contact with skin and eyes.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this compound, particularly in its powdered form. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Dry Powder) - Respirator: NIOSH-approved N95 or higher-rated particulate respirator. - Eye Protection: Chemical splash goggles. - Hand Protection: Nitrile gloves (double-gloving recommended). - Body Protection: Laboratory coat.The primary risk is the inhalation of fine particles. A respirator minimizes this risk. Goggles protect against accidental eye contact. Double-gloving provides an extra layer of protection against skin contact.
Solution Preparation and Transfers - Eye Protection: Chemical splash goggles. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat.The risk of inhalation is reduced once the compound is in solution. However, the risk of splashes to the eyes and skin remains.
Conducting Reactions and Work-up - Eye Protection: Chemical splash goggles or a face shield worn over safety glasses. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat.The potential for splashes and unforeseen reactions necessitates robust eye and face protection.

Step-by-Step Protocol for Safe Handling

Adherence to a standardized protocol is essential for minimizing exposure and ensuring a safe working environment. The following steps provide a procedural guide for handling this compound.

  • Preparation and Engineering Controls:

    • Always handle solid this compound within a certified chemical fume hood to mitigate inhalation risks.[6][7]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][8]

    • Before beginning work, confirm that all necessary PPE is available and in good condition.

  • Weighing the Compound:

    • Don the appropriate PPE as outlined in the table above, including a respirator.

    • Use a dedicated spatula and weighing vessel.

    • To minimize dust generation, handle the container of this compound gently. Avoid scooping in a manner that creates airborne particles.

    • Clean any minor spills within the balance enclosure immediately with a damp cloth, which should then be disposed of as hazardous waste.

  • Preparing Solutions:

    • Add the weighed this compound to the solvent slowly and carefully.

    • If sonication is required to aid dissolution, ensure the vessel is securely capped.

    • All solution transfers should be performed over a spill tray to contain any potential drips or spills.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all equipment and surfaces that have come into contact with the compound using an appropriate solvent.

    • Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]

Emergency Procedures: Spill Management

In the event of a spill, a swift and informed response is critical. The following workflow outlines the steps for managing a small-scale spill of solid this compound. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Caption: Workflow for managing a small chemical spill.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and any materials contaminated with it is not only a regulatory requirement but also a professional responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[6][9][10]

Step-by-Step Disposal Protocol:

  • Segregation:

    • All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

    • This waste stream must be kept separate from non-halogenated organic waste and general laboratory trash.[10] The rationale for this is that halogenated compounds require specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.[11]

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is kept closed except when adding waste.[9]

  • Collection and Removal:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to scientific advancement while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • The University of Tennessee Knoxville Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Chem Klean. (2024). Top 5 Chemicals Requiring Special Spill Cleanup Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1976). Methods to Treat, Control and Monitor Spilled Hazardous Materials. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Materion. (2015). SAFETY DATA SHEET - Arsenic Iodide (AsI3). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Retrieved from [Link]

  • HD-Scientific. (n.d.). 3-Iodo-isonicotinic acid, min 98%, 1 gram. Retrieved from [Link]

  • Venkatakrishna-Bhatt, H., Shah, M. P., & Kashyap, S. K. (1975). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Toxicology, 4(2), 165–169. [Link]

  • Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: iodoacetic acid. Retrieved from [Link]

  • National Toxicology Program. (2000). Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies) (NTP TR 470).
  • Al-Zaqri, N., Al-Ghorbani, M., & Al-Salahi, R. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29285–29293. [Link]

  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • Sandin, R. B., & Brown, R. K. (1949). The Decomposition of Iodonium Compounds. Reaction with Pyridine. Journal of the American Chemical Society, 71(11), 3819–3820. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.